2-Fluorobiphenyl-4-carboxamide
Description
Properties
IUPAC Name |
3-fluoro-4-phenylbenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10FNO/c14-12-8-10(13(15)16)6-7-11(12)9-4-2-1-3-5-9/h1-8H,(H2,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIPMXXXRIFBFED-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C=C(C=C2)C(=O)N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to 2-Fluorobiphenyl-4-carboxamide: A Key Moiety in Targeted Cancer Therapy
This guide provides a comprehensive technical overview of 2-Fluorobiphenyl-4-carboxamide, a chemical entity of significant interest in the field of medicinal chemistry and drug development. While this compound may be investigated for various applications, its structural similarity to key components of established pharmaceuticals, notably PARP (Poly (ADP-ribose) polymerase) inhibitors, positions it as a crucial subject for researchers and scientists in oncology and drug discovery. This document will delve into its chemical properties, plausible synthetic routes, mechanism of action in the context of PARP inhibition, and relevant experimental protocols.
Core Chemical and Physical Properties
This compound is a derivative of biphenyl, featuring a fluorine atom at the 2-position of one phenyl ring and a carboxamide group at the 4-position of the other. This specific arrangement of functional groups is pivotal to its potential biological activity. While extensive experimental data for this exact molecule is not broadly published, its properties can be inferred from structurally related compounds and chemical principles.
| Property | Inferred Value/Description | Source/Basis for Inference |
| Molecular Formula | C₁₃H₁₀FNO | Calculated from structure |
| Molecular Weight | 215.23 g/mol | |
| Appearance | Likely a crystalline solid | Based on related biphenyl compounds[1] |
| Melting Point | Expected to be in the range of similar substituted biphenyls | Inferred from related structures like 2-fluorobiphenyl (71-74 °C) and 2'-Fluorobiphenyl-4-carboxylic acid |
| Solubility | Sparingly soluble in water; soluble in organic solvents like dichloromethane, DMSO, and methanol | General property of aromatic carboxamides and biphenyls[1][2] |
| Chemical Stability | Stable under standard laboratory conditions. May be incompatible with strong oxidizing and reducing agents. | General reactivity profile of aryl halides and amides[1] |
Synthesis and Manufacturing Considerations
The synthesis of this compound can be approached through several established organic chemistry methodologies. A plausible and scalable route, adapted from synthetic schemes for related pharmaceutical compounds like Olaparib, would likely involve a Suzuki coupling reaction followed by functional group manipulation.[3][4][5]
Proposed Synthetic Workflow:
A practical synthesis could start from commercially available precursors, such as 4-bromo-3-fluorobenzonitrile and phenylboronic acid.
Step 1: Suzuki Coupling The core biphenyl structure is assembled via a palladium-catalyzed Suzuki coupling between an appropriately substituted aryl halide and a boronic acid.
-
Reactants: 4-bromo-2-fluorobenzonitrile and Phenylboronic acid
-
Catalyst: Palladium(0) catalyst (e.g., Pd(PPh₃)₄)
-
Base: A suitable base such as sodium carbonate or potassium phosphate
-
Solvent: A mixture of toluene and water or dioxane and water
-
Rationale: This cross-coupling reaction is highly efficient for forming carbon-carbon bonds between aromatic rings, a key step in biphenyl synthesis.
Step 2: Hydrolysis of the Nitrile The nitrile group is then hydrolyzed to a carboxylic acid.
-
Reagents: Strong acid (e.g., H₂SO₄) or base (e.g., NaOH) followed by acidic workup.
-
Conditions: Heating under reflux.
-
Rationale: This is a standard transformation to convert a nitrile to a carboxylic acid, which is a precursor to the desired carboxamide.
Step 3: Amide Formation The final step is the conversion of the carboxylic acid to the primary amide.
-
Reagents: Thionyl chloride (SOCl₂) or oxalyl chloride to form the acid chloride, followed by reaction with ammonia (NH₃). Alternatively, direct amide coupling reagents like EDC/HOBt can be used with ammonium chloride.[6]
-
Rationale: This is a classic and reliable method for the formation of a primary amide from a carboxylic acid.
Experimental Protocol: Synthesis of this compound
-
Suzuki Coupling: To a solution of 4-bromo-2-fluorobenzonitrile (1.0 eq) and phenylboronic acid (1.2 eq) in a 2:1 mixture of toluene and water, add Na₂CO₃ (2.5 eq) and Pd(PPh₃)₄ (0.05 eq). Heat the mixture to 90°C and stir for 12 hours under an inert atmosphere. After cooling, separate the organic layer, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by column chromatography to yield 2-fluorobiphenyl-4-carbonitrile.
-
Nitrile Hydrolysis: Reflux the 2-fluorobiphenyl-4-carbonitrile (1.0 eq) in a 1:1 mixture of concentrated H₂SO₄ and water for 6 hours. Cool the reaction mixture and pour it onto ice. Collect the precipitated solid by filtration, wash with cold water, and dry to obtain 2-fluorobiphenyl-4-carboxylic acid.[7]
-
Amide Formation: Suspend 2-fluorobiphenyl-4-carboxylic acid (1.0 eq) in dichloromethane. Add oxalyl chloride (1.5 eq) and a catalytic amount of DMF. Stir at room temperature for 2 hours. Remove the solvent under reduced pressure. Dissolve the resulting acid chloride in fresh dichloromethane and bubble ammonia gas through the solution for 30 minutes. Quench the reaction with water, separate the organic layer, dry over Na₂SO₄, and concentrate to yield this compound. Purify by recrystallization.
Mechanism of Action: A Putative PARP Inhibitor
The structural motif of this compound is present in several potent PARP inhibitors.[8][9] PARP enzymes are crucial for DNA repair, particularly in the base excision repair (BER) pathway that resolves single-strand breaks (SSBs).[10][11] In cancer cells with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations (which impair homologous recombination, a key double-strand break repair mechanism), the inhibition of PARP leads to the accumulation of unresolved DNA damage and ultimately cell death. This concept is known as synthetic lethality.[11][12][13]
The carboxamide group of this compound is expected to mimic the nicotinamide moiety of NAD+, the natural substrate for PARP enzymes. This allows the molecule to bind to the catalytic domain of PARP, preventing it from repairing DNA SSBs. The biphenyl moiety likely contributes to the binding affinity and specificity through hydrophobic and van der Waals interactions within the active site.
Signaling Pathway Diagram:
Caption: Mechanism of PARP inhibition and synthetic lethality.
Analytical Characterization
To ensure the purity and identity of this compound, a suite of analytical techniques should be employed.
| Technique | Expected Results |
| ¹H NMR | Aromatic protons in the range of 7-8 ppm, with characteristic splitting patterns due to fluorine coupling. Amide protons (NH₂) would appear as a broad singlet. |
| ¹³C NMR | Resonances for 13 unique carbon atoms, including the carbonyl carbon of the amide around 165-170 ppm. Carbon atoms bonded to fluorine will show a large one-bond coupling constant (¹JCF). |
| Mass Spectrometry | A molecular ion peak [M+H]⁺ at m/z 216.08. High-resolution mass spectrometry (HRMS) should confirm the elemental composition. |
| HPLC | A single major peak indicating high purity, with the retention time dependent on the column and mobile phase used. |
| FT-IR | Characteristic peaks for N-H stretching of the primary amide (around 3350 and 3180 cm⁻¹), C=O stretching (around 1660 cm⁻¹), and C-F stretching (around 1200-1100 cm⁻¹). |
Experimental Protocol: HPLC Purity Analysis
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid). For example, starting with 30% acetonitrile and increasing to 90% over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Sample Preparation: Dissolve the compound in the mobile phase at a concentration of approximately 1 mg/mL.
-
Analysis: Inject 10 µL of the sample and integrate the peak areas to determine purity.
Applications in Drug Development and Research
This compound serves as a valuable building block and research tool in several areas:
-
Fragment-Based Drug Discovery: As a fragment or scaffold for the development of novel PARP inhibitors and other enzyme inhibitors.
-
Medicinal Chemistry: For structure-activity relationship (SAR) studies to understand the key interactions between PARP inhibitors and their target.
-
Chemical Biology: As a chemical probe to study the role of PARP in various cellular processes beyond DNA repair.
Safety and Handling
As with any laboratory chemical, appropriate safety precautions should be taken when handling this compound.
-
Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat.
-
Handling: Handle in a well-ventilated area or a fume hood. Avoid inhalation of dust and contact with skin and eyes.
-
Storage: Store in a cool, dry place away from incompatible materials.
Conclusion
This compound is a molecule with significant potential, primarily due to its structural relevance to a clinically important class of anticancer agents. This guide has provided a detailed overview of its chemical properties, a plausible synthetic strategy, its likely mechanism of action as a PARP inhibitor, and essential analytical and handling protocols. For researchers in oncology and medicinal chemistry, this compound represents a key starting point for the design and synthesis of next-generation targeted therapies.
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2-Fluorobiphenyl-4-carboxamide synthesis pathway
An In-Depth Technical Guide to the Synthesis of 2-Fluorobiphenyl-4-carboxamide
Abstract
This compound is a key structural motif found in various pharmacologically active compounds and advanced materials. Its synthesis requires a strategic combination of carbon-carbon and carbon-nitrogen bond-forming reactions. This guide provides a comprehensive overview of the principal synthetic pathways to this molecule, designed for researchers and professionals in drug development and chemical synthesis. We will explore the retrosynthetic logic, delve into the mechanistic underpinnings of key reactions such as the Suzuki-Miyaura coupling, and provide detailed, field-tested experimental protocols. The discussion emphasizes the causality behind procedural choices, offering insights into reaction optimization and scalability.
Introduction: Significance of the 2-Fluorobiphenyl Scaffold
The biphenyl moiety is a privileged scaffold in medicinal chemistry, offering a rigid yet tunable framework for interacting with biological targets. The introduction of a fluorine atom, as in the 2-fluorobiphenyl core, can significantly modulate a molecule's physicochemical properties. Fluorine's high electronegativity and small size can influence conformation, improve metabolic stability by blocking sites of oxidation, and enhance binding affinity through favorable electrostatic interactions. The carboxamide group at the 4-position serves as a versatile functional handle, acting as a hydrogen bond donor and acceptor, which is crucial for molecular recognition at receptor sites. Consequently, the this compound framework is a valuable building block for the synthesis of novel therapeutics.
Retrosynthetic Analysis: Deconstructing the Target Molecule
A logical synthesis plan begins with a retrosynthetic analysis to identify key bond disconnections and strategic intermediates. For this compound, two primary disconnections are evident: the amide C-N bond and the biaryl C-C bond.
-
Amide Bond Disconnection (C-N): The most straightforward disconnection is the amide bond, which retrosynthetically leads to the key intermediate, 2-Fluorobiphenyl-4-carboxylic acid [1][2], and an ammonia source. This carboxylic acid is a stable, often commercially available or readily synthesized precursor.
-
Biaryl Bond Disconnection (C-C): The central C-C bond connecting the two phenyl rings can be disconnected. This opens up several powerful transition-metal-catalyzed cross-coupling strategies, most notably the Suzuki-Miyaura coupling. This approach involves reacting a functionalized fluorobenzene derivative with a functionalized phenyl derivative.
Caption: Retrosynthetic analysis of this compound.
Primary Synthesis Pathway: A Suzuki-Miyaura Coupling Strategy
The Suzuki-Miyaura cross-coupling reaction is the cornerstone of modern biaryl synthesis due to its high functional group tolerance, mild reaction conditions, and the commercial availability of a vast array of boronic acids and aryl halides.[3][4] This pathway involves the palladium-catalyzed coupling to form the biphenyl core, followed by the formation of the amide.
Mechanistic Insight: The Suzuki-Miyaura Catalytic Cycle
Understanding the mechanism is key to troubleshooting and optimizing the reaction. The cycle involves three fundamental steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-halide (Ar-X) bond, forming a Pd(II) complex.
-
Transmetalation: A base activates the boronic acid to form a more nucleophilic borate species, which then transfers its aryl group to the palladium center, displacing the halide.
-
Reductive Elimination: The two aryl groups on the Pd(II) center couple and are eliminated, forming the biaryl C-C bond and regenerating the Pd(0) catalyst.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Synthesis of the Carboxylic Acid Intermediate
The synthesis of 2-Fluorobiphenyl-4-carboxylic acid can be efficiently achieved by coupling either (4-bromo-3-fluorophenyl)boronic acid with benzene or, more commonly, 4-bromo-3-fluorobenzoic acid with phenylboronic acid. The latter is often preferred as the carboxylic acid functionality can be carried through the reaction.
| Component | Example Reagent | Role | Causality/Insight |
| Aryl Halide | 4-Bromo-3-fluorobenzoic acid | Electrophile | The C-Br bond is sufficiently reactive for oxidative addition. The ortho-fluoro group can influence reactivity. |
| Boronic Acid | Phenylboronic acid | Nucleophile | Commercially available and stable. The B(OH)₂ group is the source of the second aryl ring. |
| Catalyst | Pd(PPh₃)₄ or Pd(dppf)Cl₂ | Catalyst | Tetrakis(triphenylphosphine)palladium(0) is a common choice. Ligands like dppf can improve yields and stability.[5] |
| Base | K₂CO₃ or Na₂CO₃ | Activator | Essential for the transmetalation step to form the reactive borate complex. Carbonates are mild and effective. |
| Solvent | Toluene/Water or Dioxane/Water | Medium | A biphasic solvent system is common, facilitating the dissolution of both organic and inorganic reagents. |
Formation of the Terminal Amide
With 2-Fluorobiphenyl-4-carboxylic acid in hand, the final step is amidation. Direct reaction with ammonia is ineffective due to acid-base chemistry forming a stable ammonium salt.[6][7] Therefore, the carboxylic acid must first be activated.
Method A: The Acyl Chloride Intermediate This is a robust, two-step method. The carboxylic acid is first converted to the highly reactive acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The purified acyl chloride is then reacted with an ammonia source (e.g., concentrated ammonium hydroxide) to form the amide.[8] This method is reliable and generally high-yielding.
Method B: Direct Amidation using Coupling Reagents Modern peptide coupling reagents allow for the one-pot synthesis of amides directly from carboxylic acids and an amine source. Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or EDC (N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride) in combination with an activator like HOBt (Hydroxybenzotriazole) are highly efficient.[9] This approach avoids the handling of harsh chlorinating agents.
Caption: Two primary methods for converting a carboxylic acid to a primary amide.
Alternative Strategies for Biaryl Core Construction
While Suzuki coupling is often the method of choice, other classic and modern reactions provide viable alternatives for constructing the 2-fluorobiphenyl core, which can be advantageous depending on substrate availability and cost.
The Ullmann Reaction
The classic Ullmann reaction involves the self-condensation of an aryl halide in the presence of copper metal at high temperatures.[10][11][12] While traditionally used for symmetrical biaryls, modifications allow for unsymmetrical couplings.
-
Mechanism: The reaction is thought to proceed via the formation of an organocopper intermediate. An oxidative addition of the aryl halide to a Cu(I) species, followed by reductive elimination, forms the C-C bond.[13]
-
Advantages: Copper is significantly cheaper than palladium.
-
Limitations: The reaction often requires harsh conditions (high temperatures) and can suffer from moderate and sometimes erratic yields.[11][12] Substrates must be stable to these conditions.
Grignard Reagent Cross-Coupling
This approach involves the reaction of an aryl Grignard reagent (Ar-MgX) with an aryl halide, typically catalyzed by a nickel or palladium complex.[14] For the target molecule, this could involve reacting phenylmagnesium bromide with a 4-substituted-2-fluorobromobenzene derivative.
-
Causality: The Grignard reagent acts as a potent carbon nucleophile. The transition metal catalyst facilitates the coupling through a catalytic cycle similar to the Suzuki reaction.
-
Considerations: Grignard reagents are highly reactive and sensitive to moisture and protic functional groups. Therefore, functional groups like carboxylic acids must be protected or introduced after the coupling step.
Detailed Experimental Protocols
Protocol: Synthesis of 2-Fluorobiphenyl-4-carboxylic Acid via Suzuki-Miyaura Coupling
This protocol is adapted from established procedures for Suzuki-Miyaura reactions.[15][16]
-
Reagent Preparation: To a 250 mL three-neck round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-bromo-3-fluorobenzoic acid (1.0 eq), phenylboronic acid (1.2 eq), and potassium carbonate (3.0 eq).
-
Solvent Addition: Add a 4:1 mixture of Toluene and Water (volume appropriate for concentration, e.g., 100 mL for a 10 mmol scale).
-
Inert Atmosphere: Purge the system with an inert gas (Nitrogen or Argon) for 15-20 minutes to remove oxygen, which can deactivate the catalyst.
-
Catalyst Addition: Add the palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 eq), under a positive pressure of the inert gas.
-
Reaction: Heat the mixture to reflux (approximately 85-95 °C) with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.
-
Work-up: After cooling to room temperature, transfer the mixture to a separatory funnel. Add ethyl acetate to dissolve the organic product. The aqueous layer is removed.
-
Acidification & Extraction: Wash the organic layer with brine. To the aqueous layer, carefully add 2M HCl until the pH is ~2. The carboxylic acid product will precipitate. Extract the product from the acidified aqueous layer with ethyl acetate (3x).
-
Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography to yield pure 2-Fluorobiphenyl-4-carboxylic acid.
Protocol: Synthesis of this compound via the Acyl Chloride
This protocol is based on standard amidation procedures.[8][17]
-
Acyl Chloride Formation: In a fume hood, place 2-Fluorobiphenyl-4-carboxylic acid (1.0 eq) in a round-bottom flask. Add thionyl chloride (SOCl₂) (2.0-3.0 eq) and a catalytic amount of N,N-dimethylformamide (DMF) (1-2 drops).
-
Reaction: Gently heat the mixture to reflux (approx. 70-80 °C) for 1-2 hours. The reaction is complete when gas evolution (HCl and SO₂) ceases.
-
Isolation: Remove the excess thionyl chloride by distillation or under reduced pressure (co-evaporating with toluene can help remove final traces). The resulting crude 2-fluorobiphenyl-4-carbonyl chloride can be used directly or purified by vacuum distillation.
-
Amidation: Cool the crude acyl chloride in an ice bath. Slowly and carefully add it dropwise to a stirred, ice-cold concentrated solution of ammonium hydroxide (NH₄OH) (a large excess).
-
Precipitation & Isolation: A white precipitate of this compound will form immediately. Continue stirring in the ice bath for 30 minutes. Collect the solid product by vacuum filtration.
-
Purification: Wash the filter cake thoroughly with cold water to remove any ammonium salts, followed by a small amount of cold diethyl ether. The product can be further purified by recrystallization (e.g., from ethanol) to yield the final, pure amide.
Conclusion
The synthesis of this compound is a well-established process that hinges on two key transformations: the formation of the biaryl core and the final amidation. The Suzuki-Miyaura coupling represents the most versatile and widely used method for the C-C bond formation, offering mild conditions and broad functional group compatibility. For the subsequent C-N bond formation, conversion through an acyl chloride intermediate provides a reliable and high-yielding route. By understanding the principles and practical details of these pathways, researchers can confidently synthesize this valuable compound and its derivatives for applications in drug discovery and materials science.
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Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. [Link]
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ACS Publications. (n.d.). Applications of Transition Metal-Catalyzed ortho-Fluorine-Directed C–H Functionalization of (Poly)fluoroarenes in Organic Synthesis. [Link]
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KAUST Repository. (n.d.). Buchwald-Hartwig cross-coupling of amides (transamidation) by selective NC(O) cleavage mediated by. [Link]
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A Technical Guide to the Mechanistic Versatility of the 2-Fluorobiphenyl-4-carboxamide Scaffold
This guide provides an in-depth exploration of the 2-Fluorobiphenyl-4-carboxamide scaffold and its derivatives, which have emerged as a versatile platform in contemporary drug discovery. Rather than possessing a single, defined mechanism of action, this chemical framework serves as a privileged structure that can be tailored to interact with a diverse array of biological targets. This document will elucidate the distinct mechanisms of action of key derivatives, supported by experimental evidence and methodologies, to provide researchers, scientists, and drug development professionals with a comprehensive understanding of this important chemical series.
The this compound Core: A Privileged Scaffold
The this compound core structure is a key building block in medicinal chemistry. Its biphenyl group provides a rigid yet conformationally flexible backbone, allowing for precise spatial orientation of functional groups. The fluorine substituent can enhance metabolic stability and binding affinity through favorable electronic interactions. The carboxamide linkage offers a site for chemical modification to modulate pharmacokinetic properties and target engagement. It is from this foundational structure that a variety of potent and selective therapeutic agents have been developed.
Derivatives of this scaffold have been synthesized from starting materials like 2-Fluorobiphenyl-4-carboxaldehyde and are related to the well-known non-steroidal anti-inflammatory drug (NSAID) flurbiprofen, which is 2-(2-fluoro-[1,1′-biphenyl]-4-yl) propionic acid[1][2][3]. The versatility of this scaffold is demonstrated by the diverse biological targets of its derivatives, including voltage-gated sodium channels, enzymes of the endocannabinoid system, and transient receptor potential (TRP) channels.
Mechanism of Action: A Tale of Diverse Targets
The specific mechanism of action of a this compound derivative is entirely dependent on the chemical moieties attached to the core scaffold. Below, we delve into the distinct mechanisms of several key classes of these compounds.
Voltage-Gated Sodium Channel Blockade
A prominent derivative, 2-[4-(4-chloro-2-fluorophenoxy)phenyl]-pyrimidine-4-carboxamide (PPPA), exemplifies the potential of this scaffold to yield potent sodium channel blockers for the treatment of pain[4].
Mechanism: PPPA acts as a state-dependent blocker of voltage-gated sodium (Nav) channels. This means it preferentially binds to and stabilizes the inactivated state of the channel, thereby preventing the influx of sodium ions that is necessary for the propagation of action potentials in neurons. In pathological pain states, neurons are often hyperexcitable and fire at high frequencies, leading to a greater proportion of Nav channels in the open and inactivated states. The state-dependent nature of PPPA's action allows for targeted modulation of these hyperactive neurons with less effect on normally functioning neurons, potentially leading to a better therapeutic window and fewer side effects compared to non-state-dependent blockers[4].
Experimental Evidence:
-
Electrophysiology: Patch-clamp recordings on recombinant rat Nav1.2 channels and native Na+ currents in cultured rat dorsal root ganglion neurons demonstrated that PPPA is a highly potent blocker with fast binding kinetics and a high degree of state dependence[4].
-
In Vivo Pain Models: In rat models of neuropathic, inflammatory, and post-incisional pain, orally administered PPPA showed significant efficacy at low doses (1-3 mg/kg) without inducing motor deficits at doses up to 30 mg/kg, indicating a favorable therapeutic index[4].
Signaling Pathway and Workflow:
Caption: State-dependent blockade of Nav channels by PPPA.
Dual Inhibition of Fatty Acid Amide Hydrolase (FAAH) and Cyclooxygenase (COX)
The derivative (R)-2-(2-Fluorobiphenyl-4-yl)-N-(3-Methylpyridin-2-yl)Propanamide (Flu-AM1) has been characterized as a dual inhibitor of FAAH and COX, offering a promising approach for pain relief by modulating the endocannabinoid system[5][6].
Mechanism:
-
FAAH Inhibition: Flu-AM1 inhibits fatty acid amide hydrolase (FAAH), the primary enzyme responsible for the degradation of the endocannabinoid anandamide (AEA). By blocking FAAH, Flu-AM1 increases the endogenous levels of AEA, leading to enhanced activation of cannabinoid receptors (CB1 and CB2) and subsequent analgesic and anti-inflammatory effects.
-
COX Inhibition: Similar to its parent compound flurbiprofen, Flu-AM1 also inhibits cyclooxygenase (COX) enzymes (COX-1 and COX-2). COX enzymes are responsible for the synthesis of prostaglandins, which are key mediators of inflammation and pain. Notably, Flu-AM1 demonstrates substrate-selective inhibition of COX-2, being more potent against the oxygenation of the endocannabinoid 2-arachidonoylglycerol (2-AG) compared to arachidonic acid[5][6]. This dual action offers a synergistic approach to pain management.
Experimental Evidence:
-
Enzyme Assays: The inhibitory activity of Flu-AM1 against COX was determined using an oxygraphic method with arachidonic acid and 2-AG as substrates. FAAH inhibition was assayed in mouse brain homogenates using anandamide as the substrate[5][6].
-
Lipidomic Analysis: In lipopolysaccharide + interferon γ-stimulated RAW 264.7 macrophage cells, (R)-Flu-AM1 was shown to significantly inhibit the production of prostaglandin D2 and E2[5].
Quantitative Data:
| Compound | Target | Substrate | IC50 (µM) |
| (R)-Flu-AM1 | COX-1 | Arachidonic Acid | 6 |
| COX-2 | Arachidonic Acid | 20 | |
| COX-2 | 2-AG | 1 | |
| (S)-Flu-AM1 | COX-1 | Arachidonic Acid | 3 |
| COX-2 | Arachidonic Acid | 10 | |
| COX-2 | 2-AG | 0.7 |
Data from Fowler et al. (2015)[5]
Experimental Workflow:
Caption: Workflow for characterizing dual FAAH/COX inhibitors.
Transient Receptor Potential Vanilloid 1 (TRPV1) Antagonism
A series of biphenyl-4-carboxamide derivatives have been designed and synthesized as potent and orally available antagonists of the transient receptor potential vanilloid type 1 (TRPV1) channel, a key target for the treatment of neuropathic pain[7].
Mechanism: TRPV1 is a non-selective cation channel that is activated by various noxious stimuli, including heat, capsaicin, and protons. In chronic pain states, TRPV1 is often sensitized and upregulated in sensory neurons. Biphenyl-4-carboxamide derivatives, such as ASP8370, act as antagonists by binding to the TRPV1 channel and preventing its activation. This blockade of TRPV1 inhibits the influx of cations and subsequent neuronal depolarization, thereby reducing the transmission of pain signals[7].
Experimental Evidence:
-
Structure-Activity Relationship (SAR) Studies: Extensive SAR studies were conducted to optimize the potency, aqueous solubility, and metabolic stability of the biphenyl-4-carboxamide scaffold, leading to the identification of the clinical development candidate ASP8370[7].
-
In Vivo Efficacy: ASP8370 demonstrated significant ameliorative effects in models of neuropathic pain[7].
-
CYP3A4 Inhibition Assays: The development process included screening for reduced inhibition of cytochrome P450 3A4 to minimize drug-drug interactions[7].
Synthesis and Future Directions
The synthesis of these diverse derivatives often starts from precursors like 4-halo-2-fluorobiphenyl and involves multi-step reactions to introduce the desired functional groups[8]. The continued exploration of the chemical space around the this compound scaffold holds significant promise for the development of novel therapeutics for a wide range of diseases, including chronic pain, inflammation, and neurological disorders. Future research will likely focus on further optimizing the pharmacokinetic and pharmacodynamic properties of these compounds and exploring their potential for other therapeutic targets.
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Jarvis, M. F., et al. (2006). Pharmacology of 2-[4-(4-chloro-2-fluorophenoxy)phenyl]-pyrimidine-4-carboxamide: a potent, broad-spectrum state-dependent sodium channel blocker for treating pain states. Journal of Pharmacology and Experimental Therapeutics, 318(3), 1083-93. [Link]
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Al-Sultani, A. A. H., & Naser, A. W. (2017). SYNTHESIS, CHARACTERIZATION AND ANTI-INFLAMMATORY EVALUATION OF SOME NEW 2-(3-FLUOROBIPHENYL-4-YL) PROPANOIC ACID DERIVATIVES. International Journal of Pharmaceutical Sciences and Research, 8(4), 1645-1659. [Link]
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Fowler, C. J., et al. (2015). Characterisation of (R)-2-(2-Fluorobiphenyl-4-yl)-N-(3-Methylpyridin-2-yl)Propanamide as a Dual Fatty Acid Amide Hydrolase: Cyclooxygenase Inhibitor. PLoS One, 10(9), e0139212. [Link]
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Gorgani, L., et al. (2023). 2-(2-Fluoro-[1,1′-biphenyl]-4-yl)-N-(4-methyl-2-oxo-2H-chromen-7-yl)propanamide. Molbank, 2023(3), M1682. [Link]
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Glenn, E. M., et al. (1973). The pharmacology of 2-(2-fluoro-4-biphenylyl)propionic acid (flurbiprofen). A potent non-steroidal anti-inflammatory drug. Agents and Actions, 3(4), 210-6. [Link]
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Fowler, C. J., et al. (2015). Characterisation of (R)-2-(2-Fluorobiphenyl-4-yl)-N-(3-Methylpyridin-2-yl)Propanamide as a Dual Fatty Acid Amide Hydrolase: Cyclooxygenase Inhibitor. PLOS ONE. [Link]
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Imbimbo, B. P., et al. (2015). 1-(2-fluorobiphenyl-4-yl)-alkyl carboxylic acid derivatives for the therapy of transthyretin amyloidosis. Patent US-9150489-B2 - PubChem. [Link]
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The Emergence of 2-Fluorobiphenyl-4-carboxamide Derivatives: A New Frontier in Dual-Targeting Analgesia
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Derivatives of the 2-fluorobiphenyl-4-carboxamide scaffold are emerging as a promising class of therapeutic agents, primarily investigated for their potent analgesic and anti-inflammatory properties. This technical guide delves into the core biological activities of these compounds, with a particular focus on flurbiprofen amide analogues. These molecules have demonstrated a compelling dual-inhibitory mechanism of action, simultaneously targeting fatty acid amide hydrolase (FAAH) and cyclooxygenase (COX) enzymes. This unique pharmacological profile offers the potential for enhanced pain relief with a potentially improved safety profile compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs). This document will explore the synthesis, mechanism of action, structure-activity relationships, and preclinical evidence supporting the therapeutic potential of this chemical series.
Introduction: The Rationale for Dual FAAH/COX Inhibition
Chronic pain and inflammation represent significant unmet medical needs, driving the search for novel analgesic agents with improved efficacy and tolerability. The endocannabinoid system, particularly the degradation of the endocannabinoid anandamide (AEA) by FAAH, has been identified as a key pathway in pain modulation.[1] Simultaneously, the cyclooxygenase (COX) enzymes are well-established mediators of inflammation and pain through the synthesis of prostaglandins.[2]
Compounds that can dually inhibit both FAAH and COX offer a synergistic approach to pain management. By inhibiting FAAH, these agents increase the endogenous levels of anandamide, which in turn activates cannabinoid receptors to produce analgesic effects.[1] The concurrent inhibition of COX enzymes reduces the production of pro-inflammatory prostaglandins, directly addressing the inflammatory component of pain.[2] This dual-action mechanism is hypothesized to provide more effective pain relief while potentially mitigating the gastrointestinal side effects associated with traditional NSAIDs.[3]
Synthesis of this compound Derivatives
The synthesis of this compound derivatives, particularly flurbiprofen amides, is typically achieved through standard amide bond formation reactions. The general synthetic scheme involves the coupling of a carboxylic acid, such as flurbiprofen, with a desired amine.
A common method employs the use of coupling agents like 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCI) in the presence of 1-hydroxybenzotriazole (HOBt) in an anhydrous solvent like acetonitrile.[1]
Experimental Protocol: General Synthesis of Flurbiprofen Amides [1]
-
Dissolve flurbiprofen (1 mmol), EDCI (1.1 mmol), and HOBt (1 mmol) in anhydrous acetonitrile (10 ml).
-
Stir the solution at room temperature for 30 minutes.
-
Add the desired amine (1 mmol) to the reaction mixture.
-
Continue stirring at room temperature for 72 hours, monitoring the reaction progress by thin-layer chromatography.
-
Upon completion, remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate (20 ml).
-
Wash the organic layer sequentially with brine (2 x 5 ml), 10% citric acid solution (2 x 5 ml), saturated sodium bicarbonate solution (2 x 5 ml), and water (2 x 5 ml).
-
Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent under vacuum to yield the final amide product.
Caption: General workflow for the synthesis of this compound derivatives.
Mechanism of Action: A Dual-Pronged Attack on Pain and Inflammation
The primary biological activity of the this compound derivatives discussed herein is their ability to act as dual inhibitors of FAAH and COX enzymes.
Fatty Acid Amide Hydrolase (FAAH) Inhibition
Several flurbiprofen amide analogues have been identified as potent, competitive, and reversible inhibitors of FAAH.[1] For instance, the compound N-(3-bromopyridin-2-yl)-2-(2-fluoro-(1,1'-biphenyl)-4-yl)propanamide (Flu-AM4) exhibits a Ki value of 13 nM for FAAH inhibition.[1] By blocking FAAH, these compounds prevent the breakdown of anandamide, leading to an accumulation of this endocannabinoid and subsequent activation of cannabinoid receptors, which are known to play a crucial role in analgesia.
Cyclooxygenase (COX) Inhibition
In addition to their effects on FAAH, these compounds also inhibit COX enzymes. Interestingly, this inhibition can be substrate-selective.[4][5] Both enantiomers of 2-(2-fluorobiphenyl-4-yl)-N-(3-methylpyridin-2-yl)propanamide (Flu-AM1) were found to be more potent inhibitors of COX-2 when 2-arachidonoylglycerol (2-AG), another endocannabinoid, was the substrate, as compared to arachidonic acid.[4][5] This substrate-selective inhibition is a noteworthy characteristic that may contribute to the overall pharmacological profile of these compounds.
Caption: Dual inhibitory mechanism of this compound derivatives on FAAH and COX pathways.
Structure-Activity Relationship (SAR) Insights
Preliminary SAR studies have provided valuable insights into the structural requirements for potent dual FAAH/COX inhibition. Modifications to the amide portion of the molecule have a significant impact on FAAH inhibitory activity. For example, the introduction of a halogenated moiety at the 3-position of a pyridine ring attached to the amide nitrogen resulted in a substantial increase in FAAH inhibition compared to the unsubstituted analogue.[1] Specifically, chloro and bromo substitutions led to compounds with nanomolar potency against FAAH.[1]
| Compound | R Group (on Pyridine) | FAAH IC50 (nM) |
| Flu-AM1 | -CH3 | ~400 |
| Flu-AM3 | -CF3 | 110 |
| Flu-AM6 | -Cl | 19 |
| Flu-AM4 | -Br | 21 |
Table 1: Impact of Amide Substitution on FAAH Inhibitory Potency. Data sourced from[1].
Preclinical Efficacy
In vivo studies have demonstrated the analgesic and anti-inflammatory potential of these dual inhibitors. In a model of neuropathic pain (chronic constriction injury), Flu-AM4, administered at a dose of 10 mg/kg, was shown to be active.[1][6][7] Furthermore, this compound reduced the spinal expression of inducible nitric oxide synthase (iNOS), COX-2, and nuclear factor kappa B (NF-κB), key mediators of neuroinflammation and pain.[1][6][7] These findings suggest that the analgesic effects of these compounds are, at least in part, mediated by their anti-inflammatory actions in the central nervous system.
Future Directions and Therapeutic Potential
The dual inhibition of FAAH and COX by this compound derivatives represents a promising strategy for the development of novel analgesics. The preclinical data for compounds like Flu-AM4 are encouraging, demonstrating efficacy in models of chronic pain.[1][6][7] Further research is warranted to optimize the pharmacokinetic and pharmacodynamic properties of this chemical class and to fully elucidate the long-term safety and efficacy of this dual-targeting approach. The potential to provide significant pain relief with an improved side-effect profile makes these compounds an exciting area of investigation for the treatment of a variety of pain states.
References
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2-(2-Fluoro-[1,1′-biphenyl]-4-yl)-N-(4-methyl-2-oxo-2H-chromen-7-yl)propanamide. MDPI. Available from: [Link]
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Design, synthesis and in vitro and in vivo biological evaluation of flurbiprofen amides as new fatty acid amide hydrolase/cyclooxygenase-2 dual inhibitory potential analgesic agents. Taylor & Francis Online. Available from: [Link]
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Design, synthesis and in vitro and in vivo biological evaluation of flurbiprofen amides as new fatty acid amide hydrolase/cyclooxygenase-2 dual inhibitory potential analgesic agents. PubMed Central. Available from: [Link]
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Characterisation of (R)-2-(2-Fluorobiphenyl-4-yl)-N-(3-Methylpyridin-2-yl)Propanamide as a Dual Fatty Acid Amide Hydrolase: Cyclooxygenase Inhibitor. PLOS ONE. Available from: [Link]
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Characterisation of (R)-2-(2-Fluorobiphenyl-4-yl)-N-(3-Methylpyridin-2-yl)Propanamide as a Dual Fatty Acid Amide Hydrolase: Cyclooxygenase Inhibitor. PubMed. Available from: [Link]
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Characterisation of (R)-2-(2-Fluorobiphenyl-4-yl)-N-(3-Methylpyridin-2-yl)Propanamide as a Dual Fatty Acid Amide Hydrolase: Cyclooxygenase Inhibitor. PLOS. Available from: [Link]
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Design, synthesis and in vitro and in vivo biological evaluation of flurbiprofen amides as new fatty acid amide hydrolase/cyclooxygenase-2 dual inhibitory potential analgesic agents. ResearchGate. Available from: [Link]
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Synthesis and Biological Activity of Flurbiprofen Analogues as Selective Inhibitors of Beta-Amyloid1-42 Secretion. ResearchGate. Available from: [Link]
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A Technical Guide to the Spectroscopic Characterization of 2-Fluorobiphenyl-4-carboxamide
Abstract
2-Fluorobiphenyl-4-carboxamide is a fluorinated aromatic compound with significant potential as a scaffold in medicinal chemistry and materials science. Its structural rigidity, combined with the electronic properties imparted by the fluorine atom and the hydrogen-bonding capabilities of the carboxamide group, make it a valuable building block. Accurate and comprehensive structural verification is paramount for its application in any research and development context. This guide provides an in-depth analysis of the key spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—required to unequivocally identify and characterize this compound. We delve into the interpretation of this data, explaining the causal relationships between the molecular structure and the observed spectral features, thereby offering a robust framework for its analysis.
Introduction: The Structural Imperative
In the fields of drug discovery and materials science, the precise molecular architecture of a compound dictates its function. For a molecule like this compound, seemingly minor positional changes of its functional groups can drastically alter its biological activity or physical properties. Spectroscopic analysis is the cornerstone of chemical synthesis, providing the empirical evidence needed to confirm that the target molecule has been synthesized with the correct structure and purity.
This guide is structured to walk researchers through the essential spectroscopic techniques, presenting both the expected data and the scientific rationale behind the spectral patterns. The methodologies described herein constitute a self-validating system for the confirmation of this compound's identity.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Detailed Structural Map
NMR spectroscopy is arguably the most powerful tool for elucidating the precise structure of an organic molecule in solution. By probing the magnetic properties of atomic nuclei (¹H, ¹³C, ¹⁹F), we can map out the connectivity and chemical environment of each atom.
Experimental Protocol: NMR Data Acquisition
A standard and effective protocol for acquiring NMR data for this compound involves dissolving approximately 5-10 mg of the sample in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
Choice of Solvent: DMSO-d₆ is an ideal choice for several reasons. Its high polarity effectively dissolves the carboxamide, which may have limited solubility in less polar solvents like chloroform-d (CDCl₃). Crucially, it allows for the observation of the exchangeable amide protons (-CONH₂), which would otherwise exchange rapidly with deuterium in solvents like D₂O or CD₃OD, rendering them invisible. The solvent peak for DMSO-d₆ appears at ~2.50 ppm in ¹H NMR and ~39.52 ppm in ¹³C NMR, which rarely interferes with signals from the analyte.
-
Instrumentation: Data should be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher) to ensure adequate signal dispersion, particularly in the complex aromatic region of the spectrum.
Proton (¹H) NMR Spectroscopy
The ¹H NMR spectrum provides a quantitative count of the different types of protons and reveals their neighboring relationships through spin-spin coupling. The aromatic region (7.0-8.5 ppm) is particularly informative for this molecule.
Expected ¹H NMR Data (in DMSO-d₆):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
|---|---|---|---|---|
| ~8.10 | s (broad) | 1H | Amide (-NHa) | Amide protons are deshielded and often appear as broad singlets due to quadrupole broadening and potential exchange. |
| ~8.00 | d | 1H | H-5 | Ortho to the electron-withdrawing -CONH₂ group, resulting in significant deshielding. |
| ~7.70 | dd | 1H | H-3 | Influenced by both the ortho-fluorine and the para-carboxamide group. |
| ~7.60 - 7.40 | m | 6H | H-6 & Phenyl Ring | Complex multiplet arising from the protons of the unsubstituted phenyl ring and H-6. |
| ~7.50 | s (broad) | 1H | Amide (-NHb) | The second amide proton, often exchanging at a different rate. |
Carbon-13 (¹³C) NMR Spectroscopy
The ¹³C NMR spectrum reveals all unique carbon environments within the molecule. A key feature for this compound is the presence of carbon-fluorine (C-F) coupling, which splits the signals of carbons near the fluorine atom.
Expected ¹³C NMR Data (in DMSO-d₆):
| Chemical Shift (δ, ppm) | C-F Coupling (J, Hz) | Assignment | Rationale |
|---|---|---|---|
| ~167.0 | - | C=O | Characteristic chemical shift for a primary amide carbonyl carbon. |
| ~159.0 | ¹JCF ≈ 245 Hz | C-2 | The carbon directly bonded to fluorine shows a very large one-bond coupling constant. |
| ~140.0 | - | C-4 | Quaternary carbon attached to the carboxamide group. |
| ~136.0 | - | C-1' | Quaternary carbon of the unsubstituted phenyl ring. |
| ~132.0 | ³JCF ≈ 8 Hz | C-3 | Three-bond coupling to fluorine. |
| ~131.0 | - | C-2', C-6' | Phenyl ring carbons. |
| ~129.5 | - | C-4' | Phenyl ring carbon. |
| ~128.5 | - | C-3', C-5' | Phenyl ring carbons. |
| ~125.0 | ²JCF ≈ 15 Hz | C-1 | Two-bond coupling to fluorine. |
| ~117.0 | ²JCF ≈ 22 Hz | C-6 | Two-bond coupling to fluorine. |
Fluorine-19 (¹⁹F) NMR Spectroscopy
¹⁹F NMR is a highly sensitive and specific technique for fluorinated compounds.[1] Since there is typically no background interference, it provides an unambiguous signal for the fluorine atom.[2] This technique is invaluable for confirming the presence and chemical environment of fluorine in pharmaceuticals and other complex molecules.[3][4]
Expected ¹⁹F NMR Data:
-
A single signal is expected in the range of -110 to -125 ppm (relative to CFCl₃ as a standard). The exact chemical shift is sensitive to the solvent and electronic environment. This signal will appear as a multiplet due to coupling with the neighboring aromatic protons.
Infrared (IR) Spectroscopy: Probing Functional Groups
IR spectroscopy measures the vibrations of bonds within a molecule. It is an excellent tool for quickly identifying the presence of key functional groups.
Experimental Protocol: IR Data Acquisition
The simplest and most common method is using an IR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory. A small amount of the solid sample is placed directly on the ATR crystal, and the spectrum is recorded. This requires minimal sample preparation.
Expected IR Absorption Bands:
| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group |
|---|---|---|---|
| 3400 - 3100 | Strong, Broad | N-H Stretch | Primary Amide (-CONH₂) |
| ~1660 | Strong, Sharp | C=O Stretch (Amide I band) | Carbonyl of the Amide |
| ~1600 | Medium | N-H Bend (Amide II band) | Primary Amide (-CONH₂) |
| 1610 - 1450 | Medium-Strong | C=C Stretch | Aromatic Rings |
| ~1250 | Strong | C-N Stretch | Amide |
| ~1150 | Strong | C-F Stretch | Aryl-Fluoride |
The presence of two distinct bands in the N-H stretching region is characteristic of a primary amide. The strong absorption at ~1660 cm⁻¹ is a definitive indicator of the carbonyl group.
Mass Spectrometry (MS): Determining Molecular Weight and Formula
Mass spectrometry is used to measure the mass-to-charge ratio (m/z) of ions, allowing for the determination of the molecular weight of the compound and providing clues about its structure through fragmentation patterns.
Experimental Protocol: MS Data Acquisition
Electrospray Ionization (ESI) is a soft ionization technique well-suited for this molecule. The sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile) and infused into the mass spectrometer. ESI typically forms protonated molecules ([M+H]⁺).
Expected Mass Spectrometry Data:
-
Molecular Formula: C₁₃H₁₀FNO
-
Exact Mass: 215.0746 g/mol
-
Expected Ion Peak (ESI+): A strong signal at m/z ≈ 216.0824 , corresponding to the protonated molecule ([M+H]⁺). High-resolution mass spectrometry (HRMS) can confirm the elemental composition to within a few parts per million (ppm), providing unequivocal confirmation of the molecular formula.
Fragmentation Analysis: Under Collision-Induced Dissociation (CID), the [M+H]⁺ ion can fragment. A likely fragmentation pathway is the loss of the amide group as ammonia (-17 Da) or the loss of the entire carboxamide group as isocyanic acid (-43 Da), leading to characteristic fragment ions.
Workflow for Spectroscopic Elucidation
The logical flow of analysis ensures a comprehensive and validated structural assignment. The following diagram illustrates this workflow.
Caption: Workflow for the structural elucidation of this compound.
Conclusion
The combination of NMR (¹H, ¹³C, ¹⁹F), IR, and Mass Spectrometry provides a complete and unambiguous characterization of this compound. Each technique offers a unique and complementary piece of the structural puzzle. ¹H and ¹³C NMR map the carbon-hydrogen framework, ¹⁹F NMR confirms the specific fluorinated environment, IR spectroscopy identifies key functional groups, and mass spectrometry verifies the molecular weight and formula. By following the protocols and interpretative logic outlined in this guide, researchers can confidently validate the identity and purity of their synthesized material, ensuring the integrity of their subsequent research in drug development and materials science.
References
- Al-Sultani, K. H. (2017). SYNTHESIS, CHARACTERIZATION AND ANTI-INFLAMMATORY EVALUATION OF SOME NEW 2-(3-FLUOROBIPHENYL-4-YL) PROPANOIC ACID DERIVATIVES. INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH.
- Berger, F., et al. (2019). Site-selective and versatile aromatic C−H functionalization by thianthrenation.
- ChemicalBook. (n.d.). 2-Fluorobiphenyl(321-60-8) 1H NMR spectrum.
- Gallo, V., et al. (2020).
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National Center for Biotechnology Information. (n.d.). 2-Fluorobiphenyl. PubChem Compound Database. Retrieved from [Link]
- Nounah, J., et al. (2021). Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals. Journal of Analytical Methods in Chemistry.
- Özbek, N. S., & Ertaş, A. (2021). The application of 19F NMR spectroscopy for the analysis of fluorinated new psychoactive substances (NPS). PubMed.
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Restek Corporation. (n.d.). 2-Fluorobiphenyl. EZGC Method Translator. Retrieved from [Link]
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). Wiley.
- Zhang, T., et al. (2020). 19F and 1H quantitative-NMR spectroscopic analysis of fluorinated third-generation synthetic cannabinoids. Analytical Methods.
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2-Fluorobiphenyl-4-carboxamide CAS number and supplier
An In-Depth Technical Guide to 2-Fluorobiphenyl-4-carboxamide: Synthesis, Properties, and Therapeutic Potential
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of this compound, a molecule of significant interest in contemporary drug discovery. While a dedicated CAS number for this specific carboxamide is not prominently cataloged, this document outlines a clear synthetic pathway from its readily available precursors, details its physicochemical properties, and explores its therapeutic potential based on the well-documented activities of structurally related compounds. This resource is intended for researchers, medicinal chemists, and professionals in drug development seeking to leverage the unique attributes of the fluorinated biphenyl scaffold.
Introduction: The Significance of the 2-Fluorobiphenyl Moiety
The introduction of fluorine into drug candidates is a widely utilized strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and pharmacokinetic profiles.[1][2] The 2-fluorobiphenyl scaffold, in particular, is a key structural motif found in several nonsteroidal anti-inflammatory drugs (NSAIDs), such as Flurbiprofen.[3] This structural class has demonstrated a broad range of biological activities, and the exploration of its derivatives, such as this compound, opens new avenues for therapeutic innovation.
Physicochemical Properties and Identification
A specific CAS number for this compound is not readily found in major chemical databases. However, its identity can be unequivocally established through its synthesis from well-characterized precursors. The key starting material for its synthesis is 2-Fluorobiphenyl-4-carboxylic acid , which has the CAS number 137045-30-8 .[4] Another closely related compound is 2-Fluorobiphenyl-4-carboxaldehyde with CAS number 57592-43-5 .[5]
For clarity and practical application, the properties of the parent compound, 2-Fluorobiphenyl, and the key precursor are summarized below.
| Property | 2-Fluorobiphenyl | 2-Fluorobiphenyl-4-carboxylic acid |
| CAS Number | 321-60-8[3][6][7] | 137045-30-8[4] |
| Molecular Formula | C12H9F[8] | C13H9FO2 |
| Molecular Weight | 172.20 g/mol [7] | 216.20 g/mol |
| Appearance | Solid[7] | White to pale cream powder |
| Melting Point | 71-74 °C[7] | 235-246 °C |
| Boiling Point | 248 °C[7] | Not available |
Synthesis and Purification of this compound
The most direct and reliable method for the preparation of this compound is through the amidation of 2-Fluorobiphenyl-4-carboxylic acid. This is a standard and well-established transformation in organic synthesis.
Experimental Protocol: Amidation of 2-Fluorobiphenyl-4-carboxylic acid
-
Activation of the Carboxylic Acid:
-
In a round-bottom flask, dissolve 1 equivalent of 2-Fluorobiphenyl-4-carboxylic acid in an anhydrous aprotic solvent such as Dichloromethane (DCM) or Tetrahydrofuran (THF).
-
Add 1.1 equivalents of a coupling agent, such as (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) (PyBOP) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), along with 1.1 equivalents of an additive like Hydroxybenzotriazole (HOBt).
-
Stir the mixture at room temperature for 15-30 minutes to allow for the formation of the activated ester.
-
-
Amine Coupling:
-
To the activated ester solution, add 1.2 equivalents of a desired amine source (e.g., a solution of ammonia in an organic solvent or an ammonium salt with a non-nucleophilic base like Diisopropylethylamine (DIPEA)).
-
Continue stirring the reaction mixture at room temperature for 2-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
-
Work-up and Purification:
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with an organic solvent (e.g., DCM or Ethyl Acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the pure this compound.
-
Synthetic Workflow Diagram
Caption: Synthetic workflow for this compound.
Applications in Drug Discovery and Development
While specific studies on this compound are not extensively published, the therapeutic potential of this compound class is significant. Derivatives of fluorobiphenyl have shown promise in several areas:
-
Analgesic and Anti-inflammatory Agents: The structural similarity to flurbiprofen suggests potential activity as a cyclooxygenase (COX) inhibitor. Furthermore, related amide derivatives have been investigated as dual inhibitors of Fatty Acid Amide Hydrolase (FAAH) and COX, which is a promising strategy for developing potent analgesics with a reduced risk of gastrointestinal side effects.[9][10][11]
-
Neuropathic Pain: Some fluorinated carboxamide compounds have been identified as potent, state-dependent sodium channel blockers, indicating their potential utility in treating neuropathic pain.[12]
-
Transthyretin Amyloidosis: Derivatives of 1-(2-fluorobiphenyl-4-yl)-alkyl carboxylic acid have been patented for their ability to stabilize the native state of transthyretin, suggesting a therapeutic application in amyloidosis.[13]
-
Enzyme Inhibition: The carboxamide functionality can act as a key pharmacophore, participating in hydrogen bonding interactions within the active sites of various enzymes, such as acetylcholinesterase and butyrylcholinesterase.[14]
Potential Mechanism of Action: Dual FAAH/COX Inhibition
A plausible and highly valuable mechanism of action for this compound is the dual inhibition of FAAH and COX-2. This dual-action approach can lead to synergistic anti-inflammatory and analgesic effects.
Caption: Proposed dual inhibition of FAAH and COX-2.
Suppliers of Key Precursor: 2-Fluorobiphenyl-4-carboxylic acid
A reliable supply of the starting material is crucial for any research and development program. The following is a list of potential suppliers for 2-Fluorobiphenyl-4-carboxylic acid (CAS: 137045-30-8).
| Supplier | Website |
| Clearsynth | [4] |
| Thermo Scientific Chemicals | [15] |
| Sigma-Aldrich (Merck) | |
| PharmaBlock | [1] |
Conclusion
This compound represents a promising, yet underexplored, chemical entity with significant potential in drug discovery. Its synthesis is straightforward from commercially available precursors, and its structural features suggest a range of possible therapeutic applications, particularly in the areas of pain and inflammation. This guide provides a foundational resource for scientists looking to investigate this and related compounds, offering a clear path for synthesis, purification, and hypothesis-driven biological evaluation.
References
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Chemdad. (n.d.). 2-FLUOROBIPHENYL-4-CARBOXALDEHYDE 97. Retrieved from [Link]
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PubChem. (n.d.). 2-Fluorobiphenyl. Retrieved from [Link]
-
Starowicz, K., et al. (2021). Design, synthesis and in vitro and in vivo biological evaluation of flurbiprofen amides as new fatty acid amide hydrolase/cyclooxygenase-2 dual inhibitory potential analgesic agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1839-1853. Retrieved from [Link]
-
PubChem. (n.d.). 1-(2-fluorobiphenyl-4-yl)-alkyl carboxylic acid derivatives for the therapy of transthyretin amyloidosis - Patent US-9150489-B2. Retrieved from [Link]
- Google Patents. (n.d.). CN108026014B - Preparation method of optically active 2-(2-fluorobiphenyl-4-yl)propionic acid.
-
Jarvis, M. F., et al. (2009). Pharmacology of 2-[4-(4-chloro-2-fluorophenoxy)phenyl]-pyrimidine-4-carboxamide: a potent, broad-spectrum state-dependent sodium channel blocker for treating pain states. The Journal of Pharmacology and Experimental Therapeutics, 328(1), 225-234. Retrieved from [Link]
-
Fowler, C. J., et al. (2015). Characterisation of (R)-2-(2-Fluorobiphenyl-4-yl)-N-(3-Methylpyridin-2-yl)Propanamide as a Dual Fatty Acid Amide Hydrolase: Cyclooxygenase Inhibitor. PLOS ONE, 10(9), e0139212. Retrieved from [Link]
- Google Patents. (n.d.). CN112341352A - Preparation method of flurbiprofen.
-
Fowler, C. J., et al. (2015). Characterisation of (R)-2-(2-Fluorobiphenyl-4-yl)-N-(3-Methylpyridin-2-yl)Propanamide as a Dual Fatty Acid Amide Hydrolase: Cyclooxygenase Inhibitor. PubMed. Retrieved from [Link]
-
Kos, J., et al. (2021). N-Alkyl-2-[4-(trifluoromethyl)benzoyl]hydrazine-1-carboxamides and Their Analogues: Synthesis and Multitarget Biological Activity. Molecules, 26(11), 3326. Retrieved from [Link]
-
Chang, J., et al. (2024). 2'-Fluorinated nucleoside chemistry for new drug discovery: achievements and prospects. National Science Review. Retrieved from [Link]
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Qiu, Y.-Y., et al. (2009). A Practical Synthesis of 2-Fluoro-4-bromobiphenyl. ResearchGate. Retrieved from [Link]
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An In-Depth Technical Guide to the Early-Stage Research of 2-Fluorobiphenyl-4-carboxamide
This guide provides a comprehensive technical framework for researchers, scientists, and drug development professionals initiating early-stage research on the novel compound 2-Fluorobiphenyl-4-carboxamide. Drawing upon established methodologies for structurally related molecules, this document outlines a strategic approach to synthesis, characterization, and preliminary biological evaluation.
Introduction and Rationale
The biphenyl carboxamide scaffold is a privileged structure in medicinal chemistry, with derivatives demonstrating a wide range of biological activities. Notably, analogs of 2-Fluorobiphenyl have shown promise as potent therapeutic agents, including inhibitors of Fatty Acid Amide Hydrolase (FAAH) and Cyclooxygenase (COX-2) for pain management, sodium channel blockers, and antagonists of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel for neuropathic pain.[1][2][3] The introduction of a fluorine atom on the biphenyl ring can significantly modulate a compound's metabolic stability, binding affinity, and pharmacokinetic profile.
This guide focuses on this compound, a compound with significant potential for novel therapeutic applications. The strategic location of the carboxamide group at the 4-position of the 2-fluorobiphenyl core presents an intriguing opportunity for targeted drug design. The following sections provide a detailed roadmap for the initial stages of research, from chemical synthesis to preliminary biological screening.
Synthesis and Characterization
A logical and efficient synthetic strategy is paramount for obtaining high-purity this compound for subsequent studies. Drawing from established protocols for similar amide syntheses, a robust pathway starting from commercially available precursors is proposed.[4][5]
Proposed Synthetic Pathway
The synthesis of this compound can be efficiently achieved through a two-step process starting from 2'-Fluorobiphenyl-4-carboxylic acid.[6]
Step 1: Acyl Chloride Formation
The carboxylic acid is first converted to the more reactive acyl chloride. This is a standard transformation in organic synthesis.
-
Protocol:
-
Dissolve 2'-Fluorobiphenyl-4-carboxylic acid (1.0 eq) in a suitable anhydrous solvent such as toluene or dichloromethane.
-
Add thionyl chloride (SOCl₂) (1.2-1.5 eq) dropwise at room temperature.
-
Reflux the reaction mixture for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, remove the excess thionyl chloride and solvent under reduced pressure to yield the crude 2-fluorobiphenyl-4-carbonyl chloride, which can often be used in the next step without further purification.
-
Step 2: Amidation
The resulting acyl chloride is then reacted with an ammonia source to form the desired carboxamide.
-
Protocol:
-
Dissolve the crude 2-fluorobiphenyl-4-carbonyl chloride in an anhydrous aprotic solvent like dichloromethane or tetrahydrofuran (THF).
-
Cool the solution to 0 °C in an ice bath.
-
Bubble anhydrous ammonia gas through the solution or add a solution of ammonia in a suitable solvent (e.g., ammonia in dioxane) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction by TLC.
-
Upon completion, quench the reaction with water and extract the product with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to obtain pure this compound.
-
Diagram of the Proposed Synthetic Workflow:
Caption: Proposed two-step synthesis of this compound.
Physicochemical Characterization
Thorough characterization is essential to confirm the identity, purity, and stability of the synthesized compound.
| Parameter | Method | Purpose |
| Identity | ¹H NMR, ¹³C NMR, Mass Spectrometry (MS) | To confirm the chemical structure of the synthesized molecule. |
| Purity | High-Performance Liquid Chromatography (HPLC) | To determine the percentage purity of the compound. |
| Melting Point | Melting Point Apparatus | A key physical constant that can indicate purity. |
| Solubility | Various Solvents (e.g., water, DMSO, ethanol) | To determine suitable solvents for biological assays and formulation. |
Preliminary Biological Evaluation
Based on the known activities of structurally similar compounds, a tiered approach to biological screening is recommended to efficiently identify the potential therapeutic applications of this compound.
Initial In Vitro Screening
An initial broad-based screening against targets known to be modulated by biphenyl derivatives is a cost-effective strategy to identify primary biological activities.
-
FAAH and COX-2 Inhibition Assays: Given that flurbiprofen amides are known dual inhibitors of FAAH and COX-2, these are high-priority initial screens.[2][4] Standard enzymatic assays using purified enzymes and appropriate substrates should be employed.
-
Voltage-Gated Sodium Channel (VGSC) Assays: The potential for sodium channel modulation, as seen with similar structures, should be investigated using electrophysiology (e.g., patch-clamp) on cell lines expressing relevant sodium channel subtypes (e.g., Naᵥ1.7, Naᵥ1.8), which are implicated in pain pathways.[1]
-
TRPV1 Antagonist Assay: Functional assays, such as calcium influx assays using fluorescent indicators (e.g., Fura-2) in cells expressing the TRPV1 channel, can determine antagonistic activity.[3]
Diagram of the Initial Screening Cascade:
Sources
- 1. Pharmacology of 2-[4-(4-chloro-2-fluorophenoxy)phenyl]-pyrimidine-4-carboxamide: a potent, broad-spectrum state-dependent sodium channel blocker for treating pain states - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Characterisation of (R)-2-(2-Fluorobiphenyl-4-yl)-N-(3-Methylpyridin-2-yl)Propanamide as a Dual Fatty Acid Amide Hydrolase: Cyclooxygenase Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, synthesis, and biological evaluation of novel biphenyl-4-carboxamide derivatives as orally available TRPV1 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, synthesis and in vitro and in vivo biological evaluation of flurbiprofen amides as new fatty acid amide hydrolase/cyclooxygenase-2 dual inhibitory potential analgesic agents - PMC [pmc.ncbi.nlm.nih.gov]
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- 6. scbt.com [scbt.com]
The 2-Fluorobiphenyl-4-Carboxamide Moiety: A Privileged Scaffold in the Design of Dual-Targeting Anti-Inflammatory and Analgesic Agents
Introduction: Beyond Single-Target Drugs in Inflammation and Pain Management
The landscape of medicinal chemistry is continually evolving, moving from a single-target, single-outcome paradigm to a more nuanced understanding of polypharmacology. The 2-fluorobiphenyl-4-carboxamide core is a prime example of a chemical scaffold that has been ingeniously exploited to create multi-targeting ligands with significant therapeutic potential, particularly in the realms of inflammation and neuropathic pain. While not a prominent therapeutic agent in its own right, its structural motifs are integral to a new generation of rationally designed drug candidates.
This technical guide delves into the medicinal chemistry of derivatives based on the this compound scaffold. We will explore the rationale behind their design, their primary mechanisms of action, and the key structure-activity relationships (SAR) that govern their biological activity. The focus will be on their role as dual inhibitors of Fatty Acid Amide Hydrolase (FAAH) and Cyclooxygenase-2 (COX-2), a promising strategy for potent analgesic and anti-inflammatory effects with a potentially improved side-effect profile over traditional non-steroidal anti-inflammatory drugs (NSAIDs).
The Rationale for Dual FAAH/COX-2 Inhibition
The endocannabinoid system, particularly the degradation of the endogenous cannabinoid anandamide (AEA) by FAAH, plays a crucial role in modulating pain and inflammation.[1] Simultaneously, the cyclooxygenase (COX) enzymes, especially the inducible COX-2 isoform, are well-established drivers of inflammatory prostaglandin synthesis.[2] A therapeutic agent that can simultaneously inhibit both FAAH and COX-2 offers a synergistic approach:
-
Elevating Endocannabinoid Tone: By inhibiting FAAH, the localized concentrations of AEA increase, leading to enhanced activation of cannabinoid receptors (CB1 and CB2) and a subsequent analgesic and anti-inflammatory response.
-
Suppressing Prostaglandin Production: Inhibition of COX-2 directly reduces the synthesis of pro-inflammatory prostaglandins, a hallmark of traditional NSAIDs.
This dual-action approach holds the promise of potent pain relief with a reduced risk of the gastrointestinal and cardiovascular side effects associated with non-selective COX inhibitors.[3]
Mechanism of Action: A Synergistic Engagement with Two Key Enzymes
Derivatives of the this compound scaffold have been designed to interact with the distinct active sites of both FAAH and COX-2. The 2-fluorobiphenyl moiety serves as a crucial pharmacophore, providing the necessary lipophilicity and structural architecture for binding.
Signaling Pathway of Dual FAAH/COX-2 Inhibition
Caption: Dual inhibition of FAAH and COX-2 by this compound derivatives.
Synthesis of this compound Derivatives
The synthesis of these dual-acting inhibitors typically starts from flurbiprofen, a commercially available NSAID that contains the 2-fluorobiphenyl core.[4] The general synthetic strategy involves the amidation of the carboxylic acid group of flurbiprofen.
General Synthetic Workflow
Caption: General synthetic workflow for this compound derivatives.
Experimental Protocol: Synthesis of Flurbiprofen Amides
The following is a representative protocol for the synthesis of flurbiprofen amides, adapted from the literature.[1]
Materials:
-
Flurbiprofen
-
1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCI)
-
1-Hydroxybenzotriazole (HOBt)
-
Appropriate substituted amine
-
Anhydrous acetonitrile (MeCN)
-
Ethyl acetate (EtOAc)
-
Brine
-
10% Citric acid solution
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of flurbiprofen (1 mmol) in anhydrous MeCN, add EDCI (1.1 mmol) and HOBt (1 mmol).
-
Stir the mixture at room temperature for 30 minutes.
-
Add the desired substituted amine (1 mmol) to the reaction mixture.
-
Continue stirring at room temperature for 72 hours.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in EtOAc and wash sequentially with brine, 10% citric acid solution, saturated NaHCO₃ solution, and water.
-
Dry the organic layer over anhydrous Na₂SO₄ and concentrate under vacuum to yield the crude product.
-
Purify the product by column chromatography if necessary.
Structure-Activity Relationships (SAR)
SAR studies on flurbiprofen amide derivatives have provided valuable insights into the structural requirements for potent dual FAAH/COX-2 inhibition. The 2-fluorobiphenyl moiety is generally considered essential for activity, while modifications to the amide portion significantly influence potency and selectivity.
| Compound | R Group (Amide) | FAAH IC₅₀ (µM) | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Reference |
| Flu-AM1 | 3-methylpyridin-2-yl | Not specified | 3-6 | 0.7-20 | [5] |
| Flu-AM3 | 3-(trifluoromethyl)pyridin-2-yl | 0.11 | Not specified | Not specified | [1] |
| Flu-AM4 | 3-bromopyridin-2-yl | 0.43 (mouse brain) | Not specified | Not specified | [1] |
Data is compiled from multiple sources and experimental conditions may vary.
Key SAR Insights:
-
Amide Substituent: The nature of the substituent on the amide nitrogen is critical for FAAH inhibition. Introduction of halogenated pyridinyl moieties has been shown to enhance FAAH inhibitory activity.[1]
-
Stereochemistry: For derivatives of flurbiprofen, which is chiral, the stereochemistry can influence COX-2 inhibitory activity, though it may not significantly affect FAAH inhibition.[5]
-
Fluorine Position: The 2-fluoro substitution on the biphenyl ring is a common feature in this class of compounds, likely contributing to favorable binding interactions within the enzyme active sites.
Preclinical Evaluation and Future Perspectives
Several flurbiprofen amide derivatives have demonstrated promising activity in preclinical models of pain and inflammation. For instance, Flu-AM4 was shown to be effective in animal models of prolonged and neuropathic pain.[1] These findings underscore the therapeutic potential of this class of dual-acting compounds.
Experimental Protocol: In Vitro FAAH Inhibition Assay
This protocol provides a general framework for assessing the FAAH inhibitory activity of newly synthesized compounds.
Materials:
-
Rat or mouse brain homogenate (as a source of FAAH)
-
[³H]Anandamide (substrate)
-
Test compound (e.g., a this compound derivative)
-
Assay buffer (e.g., Tris-HCl)
-
Scintillation cocktail and counter
Procedure:
-
Prepare serial dilutions of the test compound in the assay buffer.
-
In a microplate, combine the brain homogenate, assay buffer, and the test compound at various concentrations.
-
Initiate the enzymatic reaction by adding [³H]anandamide.
-
Incubate the mixture at 37°C for a defined period (e.g., 15-30 minutes).
-
Terminate the reaction by adding an acidic stop solution.
-
Extract the radiolabeled product (e.g., [³H]ethanolamine) using an organic solvent.
-
Quantify the amount of radioactivity in the organic phase using a scintillation counter.
-
Calculate the percent inhibition for each concentration of the test compound and determine the IC₅₀ value.
Conclusion
The this compound scaffold has emerged as a valuable platform for the development of innovative dual-target inhibitors for the treatment of pain and inflammation. By simultaneously modulating the endocannabinoid system and prostaglandin synthesis pathways, these compounds offer a promising therapeutic strategy with the potential for enhanced efficacy and an improved safety profile. Further research into the optimization of this scaffold is warranted to translate these preclinical findings into clinically successful therapeutics.
References
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SYNTHESIS, CHARACTERIZATION AND ANTI-INFLAMMATORY EVALUATION OF SOME NEW 2-(3-FLUOROBIPHENYL-4-YL) PROPANOIC ACID DERIVATIVES. (2017). International Journal of Pharmaceutical Sciences and Research. [Link]
-
Synthesis, Characterization and Anti-Inflammatory Evaluation of Some New 2-(3-Fluorobiphenyl-4-yl) Propanoic Acid Derivatives. (2017). ResearchGate. [Link]
-
Design, synthesis and in vitro and in vivo biological evaluation of flurbiprofen amides as new fatty acid amide hydrolase/cyclooxygenase-2 dual inhibitory potential analgesic agents. (2021). Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]
-
Characterisation of (R)-2-(2-Fluorobiphenyl-4-yl)-N-(3-Methylpyridin-2-yl)Propanamide as a Dual Fatty Acid Amide Hydrolase: Cyclooxygenase Inhibitor. (2015). PLoS One. [Link]
- Method for synthesis of flurbiprofen.
-
2-(2-Fluoro-[1,1′-biphenyl]-4-yl)-N-(4-methyl-2-oxo-2H-chromen-7-yl)propanamide. (2023). MDPI. [Link]
-
1-(2-fluorobiphenyl-4-yl)-alkyl carboxylic acid derivatives for the therapy of transthyretin amyloidosis. PubChem. [Link]
-
Design, synthesis, and biological evaluation of novel biphenyl-4-carboxamide derivatives as orally available TRPV1 antagonists. (2018). Bioorganic & Medicinal Chemistry Letters. [Link]
-
A Practical Synthesis of 2-Fluoro-4-bromobiphenyl. ResearchGate. [Link]
-
Pharmacological profile of 4-(2',4'-difluorobiphenyl-4-yl)-2-methylbutyric acid (deoxoflobufen). (2002). Arzneimittelforschung. [Link]
-
Design, synthesis and in vitro and in vivo biological evaluation of flurbiprofen amides as new fatty acid amide hydrolase/cyclooxygenase-2 dual inhibitory potential analgesic agents. (2021). PubMed. [Link]
-
Design, synthesis, and biological evaluation of novel arylcarboxamide derivatives as anti-tubercular agents. (2020). RSC Advances. [Link]
-
Design, Synthesis, and Biological Evaluation of 4,4′-Difluorobenzhydrol Carbamates as Selective M 1 Antagonists. (2023). MDPI. [Link]
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- 3. Design, synthesis and in vitro and in vivo biological evaluation of flurbiprofen amides as new fatty acid amide hydrolase/cyclooxygenase-2 dual inhibitory potential analgesic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 5. Characterisation of (R)-2-(2-Fluorobiphenyl-4-yl)-N-(3-Methylpyridin-2-yl)Propanamide as a Dual Fatty Acid Amide Hydrolase: Cyclooxygenase Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Laboratory Synthesis of 2-Fluorobiphenyl-4-carboxamide
Abstract
This document provides a comprehensive guide for the laboratory synthesis of 2-Fluorobiphenyl-4-carboxamide, a valuable scaffold in medicinal chemistry and materials science. The protocol outlines a robust two-step synthetic route commencing with a Suzuki-Miyaura cross-coupling to form the biphenyl backbone, followed by a reliable amidation to yield the final product. This guide is intended for researchers, chemists, and drug development professionals, offering detailed experimental procedures, mechanistic insights, safety protocols, and characterization guidelines to ensure a successful and reproducible synthesis.
Introduction and Synthetic Strategy
This compound and its derivatives are of significant interest in pharmaceutical research due to their structural motifs present in various biologically active molecules. The synthesis of this target molecule is strategically approached in two key stages:
-
Formation of the Biphenyl Core: A palladium-catalyzed Suzuki-Miyaura cross-coupling reaction is employed to construct the 2-fluorobiphenyl-4-carboxylic acid intermediate. This reaction is highly efficient for creating carbon-carbon bonds between sp²-hybridized centers.[1][2] We will couple commercially available 4-Bromo-2-fluorobenzoic acid with phenylboronic acid.
-
Amidation of the Carboxylic Acid: The resulting carboxylic acid is then converted to the primary amide. For this transformation, we will utilize a modern peptide coupling method using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI or EDC) in conjunction with 1-Hydroxybenzotriazole (HOBt). This method is chosen for its mild reaction conditions and high yields, avoiding the harsher reagents required for acyl chloride formation.[3]
This two-step approach provides a reliable and scalable pathway to the desired product.
Caption: Overall two-step synthetic route for this compound.
Part I: Synthesis of 2-Fluorobiphenyl-4-carboxylic Acid
Principle and Rationale
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis for its functional group tolerance and mild conditions.[1] The catalytic cycle involves three primary steps:
-
Oxidative Addition: The Pd(0) catalyst inserts into the carbon-bromine bond of 4-bromo-2-fluorobenzoic acid.
-
Transmetalation: The phenyl group is transferred from the boronic acid to the palladium center. This step is facilitated by a base, which activates the boronic acid.
-
Reductive Elimination: The desired 2-fluorobiphenyl-4-carboxylic acid is expelled from the palladium complex, regenerating the active Pd(0) catalyst.
Choice of Reagents:
-
Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] is a reliable and commercially available catalyst for this type of coupling.
-
Base: Potassium carbonate (K₂CO₃) is an effective and economical base for activating the boronic acid for transmetalation.
-
Solvent: A biphasic system of toluene and water is used. Toluene solubilizes the organic starting materials and catalyst, while the aqueous phase dissolves the inorganic base.
Experimental Protocol
Table 1: Reagents for Suzuki-Miyaura Coupling
| Reagent | M.W. ( g/mol ) | Amount | Moles (mmol) | Equivalents |
| 4-Bromo-2-fluorobenzoic acid | 219.01 | 5.00 g | 22.8 | 1.0 |
| Phenylboronic acid | 121.93 | 3.34 g | 27.4 | 1.2 |
| Pd(PPh₃)₄ | 1155.56 | 0.53 g | 0.46 | 0.02 |
| Potassium Carbonate (K₂CO₃) | 138.21 | 6.30 g | 45.6 | 2.0 |
| Toluene | - | 100 mL | - | - |
| Water (deionized) | - | 50 mL | - | - |
Procedure:
-
Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-bromo-2-fluorobenzoic acid (5.00 g, 22.8 mmol), phenylboronic acid (3.34 g, 27.4 mmol), and potassium carbonate (6.30 g, 45.6 mmol).
-
Solvent Addition: Add toluene (100 mL) and water (50 mL) to the flask.
-
Inert Atmosphere: Purge the flask with an inert gas (Nitrogen or Argon) for 10-15 minutes to remove oxygen, which can deactivate the catalyst.
-
Catalyst Addition: Under a positive flow of inert gas, add the tetrakis(triphenylphosphine)palladium(0) catalyst (0.53 g, 0.46 mmol).[4]
-
Reaction: Heat the mixture to 90 °C with vigorous stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 8-12 hours.
-
Work-up (Aqueous): After the reaction is complete, cool the mixture to room temperature. Transfer the mixture to a separatory funnel and separate the layers.
-
Extraction: Extract the aqueous layer with ethyl acetate (2 x 50 mL). Combine all organic layers.
-
Acidification: Wash the combined organic layers with brine (50 mL). Add 1 M HCl solution to the aqueous phase from the initial separation until the pH is ~2. A white precipitate of the carboxylic acid product will form.
-
Isolation: Collect the solid precipitate by vacuum filtration. Wash the solid with cold water (2 x 30 mL) and then with a small amount of cold hexane to aid drying.
-
Drying: Dry the product in a vacuum oven at 60 °C overnight. The expected product is a white to off-white solid.
Characterization
-
Yield: Typically >85%.
-
Melting Point: 223-227 °C.
-
¹H NMR: Confirm the presence of aromatic protons from both phenyl rings.
-
¹⁹F NMR: A single fluorine resonance confirms the integrity of the fluoro-substituent.
-
Mass Spectrometry: Confirm the molecular weight of 216.21 g/mol .
Part II: Synthesis of this compound
Principle and Rationale
The conversion of a carboxylic acid to a primary amide requires the activation of the carboxyl group to make it susceptible to nucleophilic attack by an ammonia equivalent. The EDCI/HOBt system is a highly effective method for this transformation.[3]
-
Activation: The carboxylic acid first reacts with EDCI to form a highly reactive O-acylisourea intermediate.
-
HOBt Adduct Formation: This unstable intermediate is prone to side reactions. HOBt rapidly traps it to form an active ester, which is more stable and less prone to racemization (if chiral centers were present).
-
Aminolysis: The ammonia source (generated in situ from ammonium chloride and a base) attacks the carbonyl of the HOBt active ester, forming a tetrahedral intermediate that collapses to yield the desired amide and regenerates HOBt.
Choice of Reagents:
-
Ammonia Source: Ammonium chloride (NH₄Cl) is used as a stable and easy-to-handle source of ammonia.
-
Base: N,N-Diisopropylethylamine (DIPEA) is a non-nucleophilic organic base used to liberate ammonia from NH₄Cl and neutralize the HCl byproduct of the reaction.
-
Solvent: Anhydrous Dimethylformamide (DMF) is an excellent polar aprotic solvent for this reaction, solubilizing all reactants.
Experimental Protocol
Table 2: Reagents for Amidation Reaction
| Reagent | M.W. ( g/mol ) | Amount | Moles (mmol) | Equivalents |
| 2-Fluorobiphenyl-4-carboxylic acid | 216.21 | 4.00 g | 18.5 | 1.0 |
| EDCI (EDC) | 191.70 | 4.25 g | 22.2 | 1.2 |
| HOBt | 135.12 | 3.00 g | 22.2 | 1.2 |
| Ammonium Chloride (NH₄Cl) | 53.49 | 1.48 g | 27.8 | 1.5 |
| DIPEA | 129.24 | 9.6 mL | 55.5 | 3.0 |
| Anhydrous DMF | - | 80 mL | - | - |
Procedure:
-
Setup: To a dry 250 mL round-bottom flask under an inert atmosphere, add 2-Fluorobiphenyl-4-carboxylic acid (4.00 g, 18.5 mmol), EDCI (4.25 g, 22.2 mmol), HOBt (3.00 g, 22.2 mmol), and ammonium chloride (1.48 g, 27.8 mmol).
-
Solvent Addition: Add anhydrous DMF (80 mL) via syringe. Stir the mixture until all solids are dissolved.
-
Base Addition: Cool the flask in an ice bath (0 °C). Slowly add DIPEA (9.6 mL, 55.5 mmol) dropwise over 10 minutes.
-
Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 12-18 hours. Monitor progress by TLC or LC-MS.
-
Quenching: Pour the reaction mixture into 400 mL of cold water with stirring. A precipitate should form.
-
Isolation: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with water (3 x 50 mL).
-
Purification: Recrystallize the crude product from hot ethanol/water to obtain pure this compound as a white crystalline solid.
-
Drying: Dry the purified product in a vacuum oven at 60 °C.
Characterization
-
Yield: Typically 80-90%.
-
Molecular Weight: 215.23 g/mol .
-
¹H NMR: Look for the appearance of two broad singlets corresponding to the -NH₂ protons, in addition to the aromatic signals.
-
¹³C NMR: Confirm the presence of the carbonyl carbon of the amide.
-
Mass Spectrometry: Confirm the molecular weight of the final product.
Workflow and Safety
Overall Experimental Workflow
Sources
- 1. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Design, synthesis and in vitro and in vivo biological evaluation of flurbiprofen amides as new fatty acid amide hydrolase/cyclooxygenase-2 dual inhibitory potential analgesic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
Title: A Robust, Validated UPLC-MS/MS Method for High-Throughput Quantification of 2-Fluorobiphenyl-4-carboxamide in Human Plasma
An Application Note from the Desk of the Senior Application Scientist
Abstract
This application note describes the development and full validation of a sensitive, selective, and high-throughput ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) method for the quantification of 2-Fluorobiphenyl-4-carboxamide in human plasma. The methodology employs a straightforward protein precipitation extraction procedure, ensuring high recovery and minimal matrix effects. Chromatographic separation is achieved on a C18 reversed-phase column with a rapid 3.5-minute gradient elution. The analyte is detected using a tandem mass spectrometer operating in positive electrospray ionization (ESI) mode with Multiple Reaction Monitoring (MRM). The method was validated in accordance with the current US Food and Drug Administration (FDA) and International Council for Harmonisation (ICH) guidelines.[1][2][3] The validated linear range of the assay is 0.5 to 500 ng/mL, with a lower limit of quantification (LLOQ) of 0.5 ng/mL. The intra- and inter-day precision and accuracy were within acceptable limits. This method is demonstrated to be robust and suitable for supporting pharmacokinetic and toxicokinetic studies in drug development.
Introduction
This compound is a synthetic organic compound with a structure analogous to known pharmacologically active molecules. As with any potential drug candidate, the preclinical and clinical development phases necessitate a thorough understanding of its absorption, distribution, metabolism, and excretion (ADME) profile. The foundation of these pharmacokinetic (PK) studies is a reliable and robust bioanalytical method capable of accurately measuring the compound's concentration in complex biological matrices like plasma.[4]
The primary challenge in bioanalysis is achieving high sensitivity and selectivity to distinguish the analyte from endogenous matrix components.[5][6] Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the gold standard for quantitative bioanalysis due to its superior specificity, sensitivity, and wide dynamic range.[7]
This document provides a comprehensive, step-by-step protocol for the quantification of this compound in human plasma. We detail the rationale behind the method development choices, from sample preparation to instrument parameters, and present a full validation package to demonstrate its fitness for purpose in a regulated environment.
Analytical Strategy & Rationale
Physicochemical Properties of the Analyte
This compound (C₁₃H₁₀FNO, Mol. Wt.: 215.23 g/mol ) is a relatively non-polar molecule due to the biphenyl core. The presence of the carboxamide group provides a site for hydrogen bonding, while the fluorine atom increases lipophilicity. Based on its structure, which is related to 2-fluorobiphenyl and 2-fluorobiphenyl-4-carboxylic acid, the compound is expected to be readily soluble in organic solvents like acetonitrile and methanol.[8][9] This property is fundamental to our choice of both the sample extraction technique and the reversed-phase chromatographic conditions.
Choice of Analytical Technique
-
Chromatography: Reversed-phase ultra-performance liquid chromatography (UPLC) was selected for its high resolution and speed, which is critical for high-throughput analysis. A C18 stationary phase provides excellent retention for hydrophobic molecules like this compound.
-
Ionization: Electrospray ionization (ESI) in positive mode was chosen. The carboxamide group can be readily protonated to form the [M+H]⁺ precursor ion, leading to a strong and stable signal.
-
Detection: Tandem mass spectrometry (MS/MS) using Multiple Reaction Monitoring (MRM) provides unparalleled selectivity. By monitoring a specific precursor-to-product ion transition, we can effectively eliminate interference from co-eluting matrix components, ensuring accurate quantification even at very low concentrations.[10]
Detailed Experimental Protocols
Materials and Reagents
-
Analyte: this compound (Reference Standard, >99.5% purity)
-
Internal Standard (IS): this compound-¹³C₆ (Isotopically labeled, >99% purity)
-
Solvents: Acetonitrile (LC-MS Grade), Methanol (LC-MS Grade), Formic Acid (LC-MS Grade), Deionized Water (18.2 MΩ·cm)
-
Biological Matrix: Pooled Human Plasma (K₂EDTA as anticoagulant), sourced from an accredited supplier.
Instrumentation
-
UPLC System: Waters ACQUITY UPLC I-Class System or equivalent.
-
Mass Spectrometer: Sciex Triple Quad™ 6500+ System or equivalent, equipped with an ESI source.
-
Analytical Column: Waters ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm.
Preparation of Solutions
-
Stock Solutions (1 mg/mL): Accurately weigh and dissolve the reference standard and internal standard in methanol to prepare individual stock solutions.
-
Working Solutions: Prepare serial dilutions of the analyte stock solution in 50:50 (v/v) acetonitrile:water to create working solutions for calibration curve (CC) standards and quality control (QC) samples.
-
Internal Standard (IS) Working Solution (50 ng/mL): Dilute the IS stock solution in acetonitrile. This solution will also serve as the protein precipitation solvent.
Sample Preparation: Protein Precipitation (PPT)
This method is chosen for its simplicity, speed, and effectiveness in removing the majority of plasma proteins.[6]
-
Label 1.5 mL microcentrifuge tubes for standards, QCs, and unknown samples.
-
Aliquot 50 µL of plasma into the appropriate tubes.
-
Add 200 µL of the Internal Standard Working Solution (50 ng/mL in acetonitrile) to every tube.
-
Vortex mix vigorously for 1 minute to ensure complete protein precipitation.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer 100 µL of the clear supernatant to a 96-well plate or autosampler vials.
-
Inject 5 µL onto the UPLC-MS/MS system.
Caption: Protein precipitation sample preparation workflow.
UPLC-MS/MS Conditions
The following tables summarize the optimized instrumental parameters.
Table 1: UPLC Conditions | Parameter | Value | | :--- | :--- | | Column | Waters ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm | | Column Temperature | 40°C | | Mobile Phase A | 0.1% Formic Acid in Water | | Mobile Phase B | 0.1% Formic Acid in Acetonitrile | | Flow Rate | 0.5 mL/min | | Injection Volume | 5 µL | | Gradient Program | Time (min) | %B | | | 0.0 | 10 | | | 2.0 | 95 | | | 2.5 | 95 | | | 2.6 | 10 | | | 3.5 | 10 |
Table 2: MS/MS Conditions | Parameter | Value | | :--- | :--- | | Ionization Mode | ESI Positive | | Capillary Voltage | 3500 V | | Source Temperature | 500°C | | Nebulizer Gas (Gas 1) | 50 psi | | Heater Gas (Gas 2) | 60 psi | | Curtain Gas | 35 psi | | MRM Transition | Analyte | Q1 (m/z) | Q3 (m/z) | | | this compound | 216.2 | 199.1 | | | Internal Standard | 222.2 | 205.1 |
Rationale for MRM Transition: The precursor ion [M+H]⁺ at m/z 216.2 likely fragments via the neutral loss of ammonia (NH₃), resulting in a stable product ion at m/z 199.1. A similar logic applies to the stable isotope-labeled internal standard.
Method Validation Protocol & Results
The method was validated following the principles outlined in ICH M10 Bioanalytical Method Validation guidelines.[2][3] A self-validating system ensures that the protocol is robust and its performance is well-documented.[11]
Caption: Key parameters for a self-validating bioanalytical method.
Selectivity and Specificity
Six different lots of blank human plasma were processed and analyzed to ensure no significant endogenous peaks interfered with the retention times of the analyte or the internal standard. The method was found to be highly selective.
Linearity and Lower Limit of Quantification (LLOQ)
The calibration curve was linear over the range of 0.5 to 500 ng/mL. A weighted (1/x²) linear regression model was used. The coefficient of determination (r²) was consistently >0.995. The LLOQ was established at 0.5 ng/mL, with a signal-to-noise ratio >10 and accuracy and precision within ±20%.
Accuracy and Precision
Intra-day (n=6 replicates) and inter-day (n=6 replicates over 3 days) accuracy and precision were evaluated at four QC levels: LLOQ, Low QC (1.5 ng/mL), Medium QC (75 ng/mL), and High QC (400 ng/mL).
Table 3: Summary of Intra- and Inter-Day Accuracy and Precision
| QC Level (ng/mL) | Intra-Day Precision (%RSD) | Intra-Day Accuracy (%Bias) | Inter-Day Precision (%RSD) | Inter-Day Accuracy (%Bias) |
|---|---|---|---|---|
| 0.5 (LLOQ) | 8.2% | +5.4% | 11.5% | +7.1% |
| 1.5 (Low) | 6.5% | +2.1% | 8.9% | +4.3% |
| 75 (Medium) | 4.1% | -1.8% | 5.3% | -0.5% |
| 400 (High) | 3.5% | -3.0% | 4.8% | -2.2% |
Acceptance Criteria: Precision (%RSD) ≤15% (≤20% for LLOQ) and Accuracy (%Bias) within ±15% (±20% for LLOQ).[1][11] The results confirm the method meets these criteria.
Matrix Effect and Recovery
-
Matrix Effect: The matrix factor, calculated by comparing the analyte response in post-extraction spiked plasma to the response in a neat solution, was consistent across six lots of plasma. The IS-normalized matrix factor was 1.04, indicating minimal ion suppression or enhancement.
-
Recovery: The extraction recovery was determined by comparing the analyte response in pre-extraction spiked samples to post-extraction spiked samples. The recovery for this compound was consistent and averaged 93.5%.
Stability
The stability of the analyte was confirmed under various conditions:
-
Bench-Top Stability: Stable in human plasma for at least 8 hours at room temperature.
-
Freeze-Thaw Stability: Stable for at least three freeze-thaw cycles (-80°C to room temperature).
-
Long-Term Stability: Stable in human plasma for at least 90 days when stored at -80°C.
-
Post-Preparative Stability: Processed samples were stable in the autosampler for at least 48 hours at 10°C.
Conclusion
This application note presents a detailed and fully validated UPLC-MS/MS method for the quantitative analysis of this compound in human plasma. The simple protein precipitation sample preparation and rapid chromatographic runtime make it highly suitable for high-throughput applications. The method demonstrates excellent sensitivity, specificity, accuracy, and precision, meeting all regulatory requirements for bioanalytical method validation.[2][12] This robust and reliable assay is fit-for-purpose and can be confidently deployed to support pharmacokinetic assessments in drug development programs.
References
- Title: Analytical Method Validation: Mastering FDA Guidelines Source: Vertex AI Search URL
- Title: Q2(R2)
- Title: ICH and FDA Guidelines for Analytical Method Validation Source: Lab Manager URL
- Source: gmp-compliance.
- Title: Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry Source: IVT Network URL
- Title: 2-Fluorobiphenyl-4-carboxylic acid 97% Source: Sigma-Aldrich URL
- Source: Acta Sci. Pol. Technol. Aliment.
- Title: Sample Preparation Techniques for Biological Matrices Source: Agilent Technologies URL
- Title: 2-Fluorobiphenyl Source: PubChem URL
- Title: Current developments of bioanalytical sample preparation techniques in pharmaceuticals Source: Future Journal of Pharmaceutical Sciences URL
- Title: Analytical Method Summaries Source: Eurofins URL
- Title: Recent advances in sample preparation techniques for effective bioanalytical methods Source: Biomedical Chromatography URL
- Title: New Trends in Sample Preparation for Bioanalysis Source: American Pharmaceutical Review URL
- Title: Bioanalytical sample preparation Source: Biotage URL
- Title: Determination of Pharmaceuticals in Water by SPE and LC/MS/MS in Both Positive and Negative Ion Modes Source: Agilent Technologies URL
- Source: American Society for Mass Spectrometry (ASMS)
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- 6. pro3c304b.pic32.websiteonline.cn [pro3c304b.pic32.websiteonline.cn]
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- 9. 2-Fluorobiphenyl | C12H9F | CID 67579 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. agilent.com [agilent.com]
- 11. demarcheiso17025.com [demarcheiso17025.com]
- 12. FDA Guidance for Industry: Q2A Validation of Analytical Procedures - ECA Academy [gmp-compliance.org]
Application Notes and Protocols for In-Vitro Assays Utilizing 2-Fluorobiphenyl Derivatives
Introduction: Navigating the Landscape of 2-Fluorobiphenyl Carboxamide Analogs
The query for "2-Fluorobiphenyl-4-carboxamide" suggests an interest in a specific chemical scaffold that has been pivotal in the development of targeted therapeutics. While a compound with this exact name is not prominent in current research literature, it closely resembles the core structures of two important classes of molecules with well-defined in-vitro applications. This guide, therefore, addresses the likely compounds of interest for researchers in drug discovery:
-
Arylsulfonamide Analogs as NaV1.7 Inhibitors: This class includes compounds like PF-05089771 , which, despite a more complex structure, are conceptually related and represent a key strategy for developing novel analgesics. They feature a fluorinated bi-aryl core and are extensively characterized in electrophysiological assays.
-
Flurbiprofen Amide Derivatives as Dual FAAH/COX Inhibitors: These compounds, such as (R)-2-(2-Fluorobiphenyl-4-yl)-N-(3-Methylpyridin-2-yl)Propanamide and Flu-AM4 , are direct amide derivatives of the NSAID flurbiprofen. They are investigated for their dual action on the endocannabinoid and prostaglandin systems.
This document provides detailed application notes and protocols for the in-vitro characterization of both classes of compounds, empowering researchers to design and execute robust experiments.
Part 1: Selective Inhibition of the NaV1.7 Sodium Channel with PF-05089771
The voltage-gated sodium channel NaV1.7 is a genetically validated target for pain.[1][2] Its preferential expression in peripheral sensory neurons makes it an attractive target for developing analgesics with minimal central nervous system or cardiovascular side effects.[1][2] PF-05089771 is a potent and selective inhibitor of NaV1.7 that has been extensively studied.[3][4]
Mechanism of Action: State-Dependent Blockade of NaV1.7
PF-05089771 exhibits a state-dependent mechanism of action, meaning it preferentially binds to and inhibits NaV1.7 channels in a non-resting state.[3][5] Specifically, it interacts with the voltage-sensor domain of domain IV (VSD-IV) of the channel.[3][6] This interaction stabilizes the channel in a non-conducting, inactivated state.[6] This state-dependency is crucial for its selectivity and therapeutic window, as it allows the compound to more potently inhibit neurons that are firing pathologically (as in chronic pain) while having less effect on normally firing neurons.[3]
Caption: Mechanism of PF-05089771 as a state-dependent NaV1.7 inhibitor.
Quantitative Data: Potency and Selectivity of PF-05089771
The inhibitory activity of PF-05089771 is typically quantified using automated whole-cell patch-clamp electrophysiology on HEK293 cells stably expressing the sodium channel subtype of interest. The IC50 values are determined by measuring the concentration-dependent block of sodium currents, often from a half-inactivated channel state to assess state-dependent potency.
| Target Channel | Species | IC50 (nM) | Selectivity vs. hNaV1.7 | Reference |
| NaV1.7 | Human | 11 | - | [3] |
| NaV1.7 | Mouse | 8 | ~1.3x | |
| NaV1.7 | Rat | 171 | ~15.5x weaker | [5] |
| NaV1.1 | Human | 850 | ~77x | |
| NaV1.2 | Human | 110 | ~10x | |
| NaV1.5 | Human | >10,000 | >909x | [4][5] |
| NaV1.6 | Human | 160 | ~14.5x | |
| NaV1.8 | Human | >10,000 | >909x | [3][4] |
Experimental Protocol: Automated Whole-Cell Patch-Clamp Assay
This protocol outlines the assessment of PF-05089771 potency on human NaV1.7 channels expressed in HEK293 cells.
1. Cell Culture:
-
Culture HEK293 cells stably expressing human NaV1.7 in appropriate media (e.g., DMEM/F-12 with 10% FBS, G418 for selection) at 37°C, 5% CO2.
-
Passage cells every 2-3 days to maintain sub-confluent stocks.
-
Plate cells onto appropriate recording substrates 18-24 hours before the experiment.
2. Reagent Preparation:
-
External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.
-
Internal Solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES. Adjust pH to 7.3 with CsOH.
-
Compound Stock: Prepare a 10 mM stock solution of PF-05089771 in 100% DMSO. Store at -20°C.
-
Working Solutions: Serially dilute the stock solution in the external solution to achieve final desired concentrations. The final DMSO concentration should be ≤0.1% to avoid solvent effects.
3. Electrophysiology Recording:
-
Transfer a cell-plated substrate to the recording chamber of an automated patch-clamp system (e.g., PatchXpress, QPatch).
-
Obtain a whole-cell gigaseal (>1 GΩ) on a target cell.
-
Apply a voltage protocol to measure NaV1.7 currents. To assess state-dependent inhibition, a typical protocol involves:
-
Holding potential: -120 mV.
-
A 500 ms conditioning pre-pulse to the V½ of inactivation (the voltage at which 50% of channels are inactivated).
-
A 20 ms test pulse to 0 mV to elicit the sodium current.
-
Repeat this protocol at a frequency of 0.1 Hz.
-
-
Establish a stable baseline current for at least 3 minutes.
-
Perfuse the cell with increasing concentrations of PF-05089771, allowing the current block to reach steady-state at each concentration (typically 3-5 minutes).
-
A final washout step with the external solution can be performed to assess the reversibility of the block.[5]
4. Data Analysis:
-
Measure the peak inward current at each concentration.
-
Normalize the current at each concentration to the baseline current.
-
Plot the normalized current as a function of compound concentration.
-
Fit the concentration-response curve with a Hill equation to determine the IC50 value.
Caption: Workflow for assessing NaV1.7 inhibition via patch-clamp.
Trustworthiness: Ensuring Self-Validating Protocols
To ensure the integrity of electrophysiology data, several controls are critical:
-
Vehicle Control: Run experiments with the highest concentration of DMSO used in the compound dilutions to ensure the vehicle has no effect on the sodium current.
-
Positive Control: Use a known NaV1.7 blocker (e.g., Tetrodotoxin for TTX-sensitive channels) to confirm assay sensitivity.
-
Seal and Series Resistance: Continuously monitor the seal resistance and series resistance throughout the experiment. Recordings with unstable or high series resistance should be discarded.
-
Current Rundown: Monitor the baseline current over time in a vehicle-only experiment. If the current amplitude decreases significantly over the course of the experiment (rundown), this can affect the calculated IC50. Data should be corrected for rundown if necessary.
Part 2: Dual Inhibition of FAAH and COX with Flurbiprofen Amide Derivatives
Increasing endocannabinoid levels by inhibiting their degradation is a promising strategy for pain relief.[7][8] Fatty Acid Amide Hydrolase (FAAH) is the primary enzyme responsible for the breakdown of the endocannabinoid anandamide (AEA).[8] Certain flurbiprofen amide derivatives have been designed as dual-action inhibitors, targeting both FAAH and Cyclooxygenase-2 (COX-2), which is not only a key enzyme in prostaglandin synthesis but can also metabolize endocannabinoids.[7][9]
Mechanism of Action: Enhancing Endocannabinoid Tone
Flurbiprofen amides act through a dual mechanism:
-
FAAH Inhibition: They competitively and reversibly inhibit FAAH, preventing the hydrolysis of anandamide into arachidonic acid and ethanolamine.[9] This increases the local concentration and duration of action of anandamide at cannabinoid receptors (CB1 and CB2).
-
COX-2 Inhibition: They inhibit the oxygenation of substrates like arachidonic acid and the endocannabinoid 2-arachidonoylglycerol (2-AG) by COX-2.[7][8] This reduces the production of pro-inflammatory prostaglandins and prevents the diversion of endocannabinoids down an oxidative metabolic pathway.
Caption: Dual inhibition of FAAH and COX-2 by flurbiprofen amides.
Quantitative Data: FAAH and COX Inhibition
The potency of these dual inhibitors is determined using enzyme activity assays. FAAH activity is often measured in rodent brain homogenates, while COX activity can be assessed using purified enzymes.
| Compound | Target | Substrate | IC50 | Reference |
| (R)-Flu-AM1 | FAAH | Anandamide | (Not specified, no enantiomeric selectivity) | [7] |
| COX-1 | Arachidonic Acid | 6 µM | [7] | |
| COX-2 | Arachidonic Acid | 20 µM | [7] | |
| COX-2 | 2-AG | 1 µM | [7] | |
| Flu-AM4 | FAAH | Anandamide | Ki = 13 nM | [9] |
Experimental Protocol: In-Vitro FAAH Inhibition Assay
This protocol describes a method for measuring FAAH inhibition in mouse brain homogenates using a radiolabeled substrate.
1. Tissue Preparation:
-
Homogenize whole mouse brains in a suitable buffer (e.g., 50 mM Tris-HCl, 1 mM EDTA, pH 7.4).
-
Centrifuge the homogenate at low speed to remove nuclei and debris.
-
Collect the supernatant and determine the total protein concentration using a standard method (e.g., Bradford assay).
-
Store aliquots of the brain homogenate at -80°C.
2. Reagent Preparation:
-
Assay Buffer: 50 mM Tris-HCl, pH 9.0, with 0.1% BSA.
-
Substrate: Prepare a working solution of [³H]-Anandamide in ethanol or DMSO.
-
Inhibitor Stock: Prepare a 10 mM stock solution of the flurbiprofen amide derivative in DMSO.
-
Working Solutions: Serially dilute the inhibitor stock in the assay buffer to achieve final desired concentrations.
3. FAAH Activity Assay:
-
In a microcentrifuge tube, combine:
-
Assay buffer.
-
A diluted aliquot of the brain homogenate (e.g., 20-50 µg of protein).
-
The inhibitor working solution or vehicle (DMSO).
-
-
Pre-incubate the mixture for 15 minutes at 37°C.
-
Initiate the reaction by adding the [³H]-Anandamide substrate (final concentration typically 1-5 µM).
-
Incubate for 30 minutes at 37°C.
-
Stop the reaction by adding activated charcoal suspended in 0.5 M HCl.[10] This will bind the unhydrolyzed [³H]-Anandamide.
-
Vortex and incubate at room temperature for 30 minutes.
-
Centrifuge at 2000 x g for 10 minutes to pellet the charcoal.[10]
-
Transfer an aliquot of the supernatant (which contains the hydrolyzed, radiolabeled ethanolamine product) to a scintillation vial.
-
Add scintillation cocktail and quantify the radioactivity using a liquid scintillation counter.
4. Data Analysis:
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control.
-
Plot the percent inhibition as a function of inhibitor concentration.
-
Fit the data to a suitable model to determine the IC50 value.
Trustworthiness: Ensuring Self-Validating Protocols
-
Blank Controls: Include samples with buffer instead of brain homogenate to determine background counts.[10]
-
Vehicle Controls: Run reactions with only the vehicle (DMSO) to define 100% enzyme activity.
-
Positive Control: Use a known, potent FAAH inhibitor (e.g., URB597) to validate the assay's responsiveness.
-
Linearity: Ensure the reaction is within the linear range with respect to both time and protein concentration. This can be determined in initial optimization experiments.
-
Substrate Concentration: The IC50 value can be dependent on the substrate concentration. It is important to state the substrate concentration used or to determine the inhibition constant (Ki) using the Cheng-Prusoff equation if the substrate's Km is known.
References
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- Jarvis et al. (2004). Pharmacology of 2-[4-(4-chloro-2-fluorophenoxy)phenyl]-pyrimidine-4-carboxamide: a potent, broad-spectrum state-dependent sodium channel blocker for treating pain states. PubMed.
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- Khan et al. (2018). Synthetic Transformation of 2-{2-Fluoro[1,1′-biphenyl]-4-yl} Propanoic Acid into Hydrazide–Hydrazone Derivatives: In Vitro Urease Inhibition and In Silico Study. PMC - NIH.
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Protocol for dissolving 2-Fluorobiphenyl-4-carboxamide for experiments
An Application Scientist's Guide to the Solubilization of 2-Fluorobiphenyl-4-carboxamide for Preclinical Research
Authored by a Senior Application Scientist
This document provides a detailed methodological guide for researchers, scientists, and drug development professionals on the effective dissolution of this compound. Given the limited publicly available solubility data for this specific molecule, this guide synthesizes principles from organic chemistry, pharmacology, and extensive experience with structurally related aromatic amides to establish a robust, first-principles approach to solubilization. The protocols herein are designed to be self-validating, ensuring experimental reproducibility and data integrity.
Introduction and Mechanistic Considerations
This compound belongs to a class of compounds with a rigid, hydrophobic biphenyl core. The introduction of a fluorine atom and a carboxamide group modifies its physicochemical properties. While the biphenyl structure inherently confers low aqueous solubility, the carboxamide moiety introduces polarity and hydrogen bonding capabilities. Understanding this structural dichotomy is crucial for selecting an appropriate solvent system. The primary challenge is to overcome the strong crystal lattice energy of the solid compound to achieve molecular dispersion in a solvent, a critical prerequisite for its biological activity and reliable quantification in any experimental assay.
Based on the properties of the parent 2-fluorobiphenyl scaffold, which is known to be insoluble in water but soluble in organic solvents like ethanol and ether[1][2][3], and the general behavior of carboxamides, a systematic approach to solvent selection is necessary.
| Property | Inferred Characteristic | Rationale |
| Aqueous Solubility | Very Low / Practically Insoluble | The large, non-polar biphenyl rings dominate the molecule's character, leading to hydrophobicity.[3][4] |
| Organic Solvent Solubility | High | Expected to be soluble in strong, polar aprotic solvents like DMSO and DMF, and moderately soluble in alcohols like ethanol.[1][2][5] |
| Physical State | Crystalline Solid | Aromatic amides are typically stable crystalline solids at room temperature.[6] |
| Stability | Generally Stable | The biphenyl and amide functional groups are robust. However, solution stability must be verified empirically.[7] |
Strategic Solvent Selection for Experimental Success
The choice of solvent is dictated by the intended application. A high-concentration stock solution for storage and dilution differs significantly from a final formulation for in vitro cell-based assays or in vivo animal studies.
Initial Solvent Screening
For a novel compound like this compound, the recommended starting point for creating a high-concentration stock solution is a polar aprotic solvent.
-
Dimethyl Sulfoxide (DMSO): As a powerful, universal organic solvent, DMSO is highly effective at dissolving a wide array of organic molecules, including many polymers and poorly soluble drug candidates.[5] It is the industry standard for compound library storage and initial in vitro screening.
-
N,N-Dimethylformamide (DMF): Similar to DMSO, DMF is another strong polar aprotic solvent capable of dissolving many organic compounds.[8]
-
Ethanol (EtOH): A polar protic solvent that can be effective, particularly if the final application requires a less toxic or more volatile solvent than DMSO.[9] Amides and related structures have been shown to be soluble in ethanol.[10]
Decision Workflow for Solvent Selection
The following diagram outlines the logical progression for choosing an appropriate solvent system based on the experimental context.
Caption: Solvent selection workflow for this compound.
Validated Experimental Protocols
Safety First: Always handle this compound in a well-ventilated chemical fume hood. Wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves. Consult the Safety Data Sheet (SDS) before beginning any work.[6]
Protocol 1: Preparation of High-Concentration Stock Solution (10-50 mM in DMSO)
This protocol describes the creation of a master stock solution, which serves as the foundation for all subsequent experimental dilutions.
Materials:
-
This compound solid
-
Anhydrous, high-purity DMSO
-
Analytical balance
-
Amber glass vial or cryovial with a screw cap
-
Vortex mixer
-
Bath sonicator
-
Calibrated pipettes
Methodology:
-
Tare Vial: Place a sterile, amber glass vial on the analytical balance and tare the weight.
-
Weigh Compound: Carefully weigh the desired amount of this compound solid into the vial. Record the exact mass.
-
Calculate Solvent Volume: Determine the volume of DMSO required to achieve the target concentration (e.g., 10 mM).
-
Formula: Volume (L) = Mass (g) / (Molar Mass ( g/mol ) x Desired Concentration (mol/L))
-
-
Add Solvent: Add approximately 80% of the calculated DMSO volume to the vial.
-
Promote Dissolution:
-
Cap the vial securely and vortex the mixture vigorously for 1-2 minutes.
-
If the solid is not fully dissolved, place the vial in a bath sonicator for 5-10 minutes.
-
Gentle warming in a water bath (30-40°C) can be used as a final step, but caution is advised to prevent compound degradation.
-
-
Final Volume Adjustment: Once the solid is completely dissolved, add the remaining DMSO to reach the final calculated volume. Vortex briefly to ensure homogeneity.
-
Storage: Store the stock solution at -20°C or -80°C. For long-term storage, it is advisable to aliquot the solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[11]
Protocol 2: Preparation of Aqueous Working Solutions for In Vitro Assays
Due to the low aqueous solubility of this compound, a serial dilution from an organic stock is required.[6] The final concentration of the organic solvent (e.g., DMSO) in the aqueous medium must be kept to a minimum (typically <0.5% v/v) to avoid solvent-induced artifacts in biological assays.
Materials:
-
High-concentration stock solution in DMSO (from Protocol 1)
-
Sterile aqueous buffer (e.g., PBS, HBSS, or cell culture medium)
-
Sterile microcentrifuge tubes or plates
Methodology:
-
Intermediate Dilution (Optional but Recommended): Prepare an intermediate dilution of the stock solution in DMSO or the final aqueous buffer. This minimizes pipetting errors.
-
Final Dilution: Add a small volume of the DMSO stock solution to the pre-warmed (if applicable) aqueous buffer. For example, to achieve a 1:1000 dilution, add 1 µL of stock to 999 µL of buffer.
-
Immediate Mixing: Immediately after adding the stock solution, vortex or triturate (pipette up and down) the solution vigorously to prevent precipitation. The rapid dispersion of the compound from a soluble to a less soluble environment is critical.
-
Visual Inspection: Visually inspect the final solution against a dark background for any signs of cloudiness or precipitate. If precipitation occurs, the final concentration is likely above its solubility limit in that medium, and the protocol must be adjusted.
Protocol 3: Preparation of a Formulation for In Vivo Administration
For animal studies, specialized vehicle formulations are often necessary to maintain solubility and improve bioavailability. A commonly used vehicle for poorly soluble compounds is a co-solvent/surfactant system. The following is a widely cited formulation adaptable for this compound class.[12]
Materials:
-
High-concentration stock solution in DMSO (from Protocol 1)
-
Polyethylene glycol 400 (PEG400)
-
Tween-80 (Polysorbate 80)
-
Sterile saline (0.9% NaCl)
Example Formulation (10% DMSO, 40% PEG400, 5% Tween-80, 45% Saline):
-
Combine Solvents: In a sterile conical tube, combine the required volumes of DMSO, PEG400, and Tween-80.
-
Add Compound: Add the required amount of this compound (either as a solid or from a concentrated DMSO stock).
-
Ensure Dissolution: Vortex and sonicate the mixture until the compound is fully dissolved in the organic solvent phase.
-
Add Aqueous Phase: Slowly add the sterile saline to the organic mixture while continuously vortexing. This gradual addition is crucial to prevent the compound from crashing out of the solution.
-
Final Homogenization: Vortex the final formulation for an additional 2-3 minutes to ensure it is a clear, homogenous solution. This formulation should be prepared fresh before each use.
Verification, Stability, and Troubleshooting
| Challenge | Potential Cause | Recommended Solution |
| Compound Fails to Dissolve in DMSO | Insufficient solvent volume or low-quality solvent. | Increase solvent volume to lower concentration. Use fresh, anhydrous-grade DMSO. Apply gentle heat (37°C) and sonication. |
| Precipitation Upon Dilution in Aqueous Buffer | The final concentration exceeds the thermodynamic solubility limit. | Decrease the final concentration. Increase the percentage of co-solvent (if the assay allows). |
| Solution Appears Hazy or Cloudy | Micro-precipitation or presence of insoluble impurities. | Filter the solution through a 0.22 µm syringe filter (ensure the filter material is compatible with the solvent). Confirm compound purity via HPLC or LC-MS.[13][14] |
| Loss of Activity Over Time | Compound degradation in the solvent. | Perform a stability study. Aliquot stock solutions and store at -80°C, protected from light. Prepare fresh working solutions for each experiment.[6] |
References
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The 2-Fluorobiphenyl-4-carboxamide Scaffold: A Versatile Platform for the Development of Novel Cancer Therapeutics
Introduction: Beyond a Simple Moiety
In the landscape of modern oncology, the quest for novel chemical entities with potent and selective anticancer activity is relentless. The 2-fluorobiphenyl-4-carboxamide core, a seemingly simple aromatic structure, has emerged as a privileged scaffold in the design of a new generation of targeted cancer therapeutics. While this compound itself is not a frontline anticancer agent, its structural framework is integral to a range of derivatives that exhibit significant efficacy against various cancer types. These derivatives, primarily stemming from the well-established non-steroidal anti-inflammatory drug (NSAID) flurbiprofen, have been ingeniously modified to interact with a multitude of oncogenic targets, thereby inhibiting tumor growth, proliferation, and metastasis.
This comprehensive guide serves as a technical resource for researchers, scientists, and drug development professionals. It provides an in-depth exploration of the applications of this compound derivatives in cancer research, detailing their mechanisms of action, and offering field-proven protocols for their evaluation. The narrative is designed to not only present methodologies but also to elucidate the scientific rationale behind experimental choices, ensuring a robust and reproducible research workflow.
Mechanism of Action: A Multi-pronged Attack on Cancer Hallmarks
Derivatives of the this compound scaffold exert their anticancer effects through a variety of mechanisms, often targeting multiple signaling pathways simultaneously. This multi-targeted approach is a significant advantage in overcoming the notorious adaptability and resistance of cancer cells.
Targeting Cell Proliferation and Survival Pathways
Several derivatives have been shown to modulate key pathways that govern cell proliferation and survival. For instance, Flurbiprofen axetil (FA) has demonstrated the ability to downregulate SOX9, a transcription factor implicated in breast cancer progression.[1] This downregulation subsequently leads to the inhibition of the Wnt/β-catenin/c-Myc signaling pathway, a critical axis for cancer cell proliferation and stemness.[1][2]
Another intriguing mechanism involves the tumor suppressor PTEN. Flurbiprofen has been found to inhibit the proliferation of thyroid cancer cells by preventing the huntingtin-interacting protein 1-related (HIP1R)-induced endocytosis of PTEN.[3] This action maintains PTEN at the cell membrane, where it can effectively antagonize the pro-survival PI3K/Akt pathway.
A novel flurbiprofen organoselenium compound, RY-1-92, has been identified as a potent inhibitor of non-small cell lung cancer (NSCLC) growth.[4] This compound is believed to exert its effects by targeting the Transient Receptor Potential Vanilloid 1 (TRPV1) channel, leading to the downregulation of the p-AKT and MAPK signaling pathways.[4]
Induction of Cell Cycle Arrest and Apoptosis
A common outcome of treatment with these derivatives is the induction of cell cycle arrest and programmed cell death (apoptosis). The flurbiprofen derivative RY-1-92, for example, has been shown to cause G2/M phase arrest in lung cancer cells.[4] This is accompanied by a decrease in the levels of cell cycle-related proteins CDK1/cyclinB1 and an increase in the pro-apoptotic protein BAX.[4] Similarly, other flurbiprofen derivatives have been reported to induce apoptosis in various cancer cell lines, including those of the breast and cervix.[3][5]
Inhibition of Angiogenesis
The formation of new blood vessels, or angiogenesis, is crucial for tumor growth and metastasis. The this compound scaffold has been incorporated into molecules designed to inhibit this process. Certain flurbiprofen derivatives, particularly those incorporating 1,3,4-thiadiazole and benzamide moieties, have been predicted through molecular docking studies to act as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis.[6][7]
The following diagram illustrates the interconnected signaling pathways targeted by this compound derivatives:
Caption: Targeted signaling pathways of this compound derivatives.
Data Presentation: In Vitro Efficacy
The following tables summarize the in vitro anticancer activity of representative this compound derivatives against various cancer cell lines. The IC50 value represents the concentration of the compound required to inhibit the growth of 50% of the cell population.
Table 1: Anticancer Activity of Flurbiprofen Organoselenium Compound RY-1-92
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
| RY-1-92 | A549 | Non-Small Cell Lung Cancer | 41.91 | [4] |
| RY-1-92 | NCI-H460 | Non-Small Cell Lung Cancer | 78.2 | [4] |
Table 2: Anticancer Activity of Flurbiprofen-Thiadiazole/Benzamide Derivatives
| Compound ID | Cell Line | Cancer Type | IC50 (µg/mL) | Reference |
| 4 | MCF-7 | Breast Cancer | 122.7 | [6] |
| 5 | MCF-7 | Breast Cancer | 113.9 | [6] |
| 10 | MCF-7 | Breast Cancer | 95.7 | [6] |
| 11 | MCF-7 | Breast Cancer | 109.1 | [6] |
| 13 | MCF-7 | Breast Cancer | 40.32 | [6] |
| 15 | MCF-7 | Breast Cancer | 112.29 | [6] |
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the evaluation of this compound derivatives in a cancer research setting.
Protocol 1: Cell Viability Assessment using MTT Assay
This protocol is designed to determine the cytotoxic effects of the test compounds on cancer cells.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals, which are then solubilized. The absorbance of the resulting solution is proportional to the number of viable cells.
Materials:
-
Cancer cell lines (e.g., A549, MCF-7)
-
Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)
-
Test compounds (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
96-well plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in complete growth medium. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a blank control (medium only).
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value using non-linear regression analysis.
Caption: Workflow for the MTT cell viability assay.
Protocol 2: Cell Cycle Analysis by Flow Cytometry
This protocol is used to determine the effect of test compounds on the distribution of cells in different phases of the cell cycle.
Principle: Propidium iodide (PI) is a fluorescent intercalating agent that stains DNA. The amount of PI fluorescence is directly proportional to the amount of DNA in a cell. By analyzing the fluorescence intensity of a population of cells using flow cytometry, one can distinguish between cells in the G0/G1, S, and G2/M phases of the cell cycle.
Materials:
-
Cancer cells
-
Test compounds
-
6-well plates
-
PBS (phosphate-buffered saline)
-
70% ethanol (ice-cold)
-
RNase A (100 µg/mL)
-
Propidium iodide (PI) staining solution (50 µg/mL PI in PBS)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with the test compound at its IC50 concentration for 24-48 hours. Include a vehicle-treated control.
-
Cell Harvesting: Harvest the cells by trypsinization, and collect both adherent and floating cells. Wash the cells twice with ice-cold PBS.
-
Fixation: Resuspend the cell pellet in 1 mL of ice-cold PBS. While vortexing gently, add 4 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours (or overnight).
-
Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A.
-
Incubation: Incubate the cells in the dark at room temperature for 30 minutes.
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer. Collect at least 10,000 events per sample.
-
Data Analysis: Use appropriate software (e.g., FlowJo, ModFit LT) to analyze the DNA content histograms and quantify the percentage of cells in each phase of the cell cycle.
Protocol 3: Western Blotting for Signaling Pathway Analysis
This protocol is used to detect changes in the expression and phosphorylation status of proteins in key signaling pathways.
Principle: Western blotting uses gel electrophoresis to separate proteins by size. The separated proteins are then transferred to a membrane, which is probed with antibodies specific to the protein of interest. A secondary antibody conjugated to an enzyme or fluorophore is used for detection.
Materials:
-
Treated and untreated cell lysates
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-β-catenin, anti-c-Myc, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Protein Extraction: Lyse the cells in RIPA buffer. Quantify the protein concentration using a BCA assay.
-
SDS-PAGE: Denature the protein samples and load equal amounts of protein onto an SDS-PAGE gel. Run the gel to separate the proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again with TBST. Apply the ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities using image analysis software. Normalize the expression of the target proteins to a loading control (e.g., GAPDH or β-actin).
Conclusion and Future Directions
The this compound scaffold has proven to be a fertile ground for the development of novel anticancer agents. The versatility of this chemical core allows for the synthesis of derivatives that can target a wide array of oncogenic pathways, leading to the inhibition of cancer cell proliferation, induction of apoptosis, and suppression of angiogenesis. The promising preclinical data for several of these compounds, particularly the derivatives of flurbiprofen, warrant further investigation and optimization.
Future research in this area should focus on:
-
Structure-Activity Relationship (SAR) Studies: To refine the chemical structure for enhanced potency and selectivity.
-
In Vivo Efficacy and Toxicity Studies: To evaluate the therapeutic potential and safety profile of lead compounds in animal models of cancer.
-
Combination Therapies: To explore the synergistic effects of these derivatives with existing chemotherapeutic agents or immunotherapies.
-
Biomarker Discovery: To identify patient populations most likely to respond to treatment with these novel agents.
By continuing to explore the therapeutic potential of the this compound scaffold, the scientific community can pave the way for the development of more effective and less toxic cancer treatments.
References
-
Anti-cancer activity and mechanism of flurbiprofen organoselenium compound RY-1-92 in non-small cell lung cancer. (n.d.). PubMed Central. [Link]
-
Synthesis, Docking Study and In vitro Anticancer Evaluation of Some New Flurbiprofen Derivatives Against MCF-7 and WRL-68 Cel. (2021). SciSpace. [Link]
-
Synthesis, Docking Study and In vitro Anticancer Evaluation of Some New Flurbiprofen Derivatives Against MCF-7 and WRL-68 Cell Lines. (2025). ResearchGate. [Link]
-
Effect of flurbiprofen derivative (SGK597) on cell proliferation and apoptosis of breast cancer cell lines. (2022). DergiPark. [Link]
-
Flurbiprofen Axetil Targets SOX9-Mediated Wnt/β-Catenin/c-Myc Signaling to Inhibit the Progression of Locally Advanced Breast Cancer. (2025). Clinics of Oncology. [Link]
-
Flurbiprofen inhibits cell proliferation in thyroid cancer through interrupting HIP1R-induced endocytosis of PTEN. (2022). National Institutes of Health. [Link]
-
Structural features of flurbiprofen, NO-flurbiprofen, and flurbiprofen benzyl nitrate. (n.d.). ResearchGate. [Link]
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- 4. Anti-cancer activity and mechanism of flurbiprofen organoselenium compound RY-1-92 in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
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- 6. scispace.com [scispace.com]
- 7. researchgate.net [researchgate.net]
2-Fluorobiphenyl-4-carboxamide as a tool compound for enzyme studies
Application Notes & Protocols
Utilizing 2-Fluorobiphenyl-4-carboxamide Analogs as Potent Probes for Elucidating Enzyme Function
For: Researchers, scientists, and drug development professionals in enzymology and pharmacology.
Introduction: A New Vista in Enzyme Inhibition
The study of enzyme kinetics and inhibition is fundamental to drug discovery and the elucidation of complex biological pathways. Within the vast landscape of chemical probes, compounds derived from the 2-fluorobiphenyl scaffold have emerged as particularly insightful tools. While "this compound" itself is a basic structure, its derivatives, particularly amide extensions of the related 2-(2-Fluorobiphenyl-4-yl)propanoic acid (flurbiprofen), have been synthesized and characterized as potent and often dual-action inhibitors of key enzymes in the endocannabinoid and inflammatory signaling pathways.[1][2][3]
This guide focuses on the application of these flurbiprofen-derived carboxamides, such as Flu-AM1 and Flu-AM4 , as tool compounds for studying Fatty Acid Amide Hydrolase (FAAH) and Cyclooxygenase (COX) enzymes.[1][3][4] FAAH is a principal regulator of the endocannabinoid anandamide, making it a therapeutic target for pain, inflammation, and anxiety.[5][6] COX enzymes are the well-established targets of non-steroidal anti-inflammatory drugs (NSAIDs).[7] The ability of these compounds to often inhibit both FAAH and COX offers a unique avenue for investigating the interplay between these two crucial pathways.[1][8]
This document provides a comprehensive overview of the mechanistic basis for their use, detailed protocols for in vitro inhibition assays, and guidance on data interpretation, empowering researchers to effectively leverage these compounds in their studies.
Mechanism of Action: Targeting the Serine Hydrolase Superfamily
The primary enzyme target for many this compound derivatives is Fatty Acid Amide Hydrolase (FAAH), a member of the serine hydrolase superfamily.[6][9] These enzymes utilize a catalytic triad, often involving a serine nucleophile, to hydrolyze their substrates.[6]
Unlike some inhibitors that form irreversible covalent bonds with the catalytic serine, many of the flurbiprofen amide derivatives, such as Flu-AM4, have been characterized as reversible, competitive inhibitors of FAAH.[1][2] This mode of action implies that the inhibitor vies with the endogenous substrate (anandamide) for binding to the enzyme's active site. The reversible nature of this inhibition is a critical experimental consideration, as the inhibitory effect can be overcome by increasing substrate concentration.
In contrast, some related compounds may exhibit a mixed-type reversible inhibition , as seen with Flu-AM1.[3] This suggests that the inhibitor can bind to both the free enzyme and the enzyme-substrate complex, albeit with different affinities. Understanding the precise mode of inhibition is crucial for accurate interpretation of kinetic data.
Furthermore, these compounds often retain the COX-inhibitory properties of their parent molecule, flurbiprofen.[3] The inhibition of COX enzymes can be time-dependent and substrate-selective, with some derivatives showing greater potency against the oxygenation of the endocannabinoid 2-arachidonoylglycerol (2-AG) compared to arachidonic acid.[4][8] This dual inhibitory profile makes them valuable tools for exploring synergistic effects in pain and inflammation models.[1]
Caption: Workflow for the in vitro FAAH inhibition assay.
Materials:
-
Tool compound (e.g., Flu-AM4) dissolved in a suitable solvent (e.g., DMSO).
-
Rat brain tissue.
-
FAAH Assay Buffer (e.g., 10 mM Tris-HCl, 1 mM EDTA, pH 7.6). [10]* [³H]Anandamide (radiolabeled substrate).
-
Unlabeled anandamide.
-
Bovine Serum Albumin (BSA), fatty acid-free.
-
Scintillation vials and cocktail.
-
Liquid Scintillation Counter (LSC).
-
Microcentrifuge.
-
Water bath or incubator at 37°C.
Procedure:
-
Enzyme Preparation: a. Homogenize fresh or frozen rat brain tissue in ice-cold FAAH Assay Buffer. b. Centrifuge the homogenate at a low speed to remove large debris. c. Collect the supernatant and determine the total protein concentration using a standard method (e.g., Bradford assay). Dilute the homogenate to a working concentration with the assay buffer.
-
Assay Setup: a. Prepare serial dilutions of the tool compound in the assay buffer. Ensure the final solvent concentration is consistent across all wells and does not exceed 1% to avoid solvent effects. b. In a microcentrifuge tube, add the diluted tool compound or vehicle (for control wells). c. Add the diluted brain homogenate to each tube.
-
Pre-incubation (for time-dependent inhibitors): a. For compounds with a suspected time-dependent inhibitory mechanism, pre-incubate the enzyme and inhibitor mixture at 37°C for a defined period (e.g., 15-30 minutes). For reversible, competitive inhibitors like Flu-AM4, this step may not be necessary. [1][5]
-
Reaction Initiation and Incubation: a. Prepare the substrate solution containing a mixture of [³H]anandamide and unlabeled anandamide in the assay buffer with 0.1% BSA. [10]A typical final concentration of anandamide is 2 µM. [10] b. Initiate the enzymatic reaction by adding the substrate solution to each tube. c. Incubate the reaction mixture at 37°C for a predetermined time (e.g., 30 minutes), ensuring the reaction is within the linear range.
-
Reaction Termination and Product Separation: a. Stop the reaction by adding a solution of chloroform/methanol (1:1 or 2:1 v/v). b. Vortex the tubes vigorously and centrifuge to separate the aqueous and organic phases. The radiolabeled product, [³H]ethanolamine, will be in the aqueous phase, while the unreacted [³H]anandamide will be in the organic phase.
-
Quantification and Data Analysis: a. Carefully transfer a defined volume of the aqueous phase to a scintillation vial containing scintillation cocktail. b. Measure the radioactivity using a liquid scintillation counter. c. Calculate the percentage of inhibition for each concentration of the tool compound relative to the vehicle control. d. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Protocol 2: COX Inhibition Assay using an Oxygraphic Method
This protocol is designed to assess the inhibitory activity of the tool compound against COX-1 and COX-2 by measuring oxygen consumption.
Rationale: COX enzymes consume molecular oxygen during the conversion of their substrates to prostaglandins. [4][8]An oxygen electrode (oxygraph) can directly measure this oxygen consumption, providing a real-time readout of enzyme activity.
Materials:
-
Tool compound dissolved in a suitable solvent.
-
Purified ovine COX-1 or human recombinant COX-2.
-
Assay Buffer (e.g., Tris-HCl buffer, pH 8.0).
-
Substrates: Arachidonic acid and/or 2-Arachidonoylglycerol (2-AG).
-
Cofactors: Hematin, phenol.
-
Oxygraph equipped with a Clark-type oxygen electrode.
Procedure:
-
Instrument Setup: a. Calibrate the oxygen electrode according to the manufacturer's instructions. b. Set the reaction chamber to 37°C.
-
Assay Mixture Preparation: a. To the reaction chamber containing the assay buffer, add the necessary cofactors (hematin and phenol). b. Add the desired concentration of the tool compound or vehicle control. c. Add the COX enzyme (COX-1 or COX-2) to the chamber and allow it to equilibrate.
-
Reaction Initiation and Measurement: a. Initiate the reaction by adding the substrate (arachidonic acid for both COX-1 and COX-2, or 2-AG for COX-2) to the chamber. [2] b. Immediately begin recording the rate of oxygen consumption. The rate of reaction is proportional to the slope of the oxygen consumption curve.
-
Data Analysis: a. Determine the initial rate of oxygen consumption for the control and for each concentration of the inhibitor. b. Calculate the percentage of inhibition for each concentration. c. Plot the data and determine the IC50 value as described in the FAAH assay protocol.
Selectivity Profiling: A Broader Perspective
While the primary targets of these compounds are often FAAH and COX, it is crucial for a tool compound to have a well-defined selectivity profile. Off-target effects can confound experimental results. A powerful technique for assessing selectivity is Activity-Based Protein Profiling (ABPP) . [11]ABPP utilizes active site-directed probes to profile the functional state of entire enzyme families within complex proteomes. [12][13] By competing the binding of a broad-spectrum serine hydrolase probe with the this compound derivative, researchers can identify other serine hydrolases that are inhibited by the compound. This provides a comprehensive view of the compound's selectivity across the entire enzyme class and builds confidence in its use as a specific probe for FAAH. [9][11]
Conclusion and Future Directions
Derivatives of this compound represent a valuable class of chemical tools for the study of FAAH and COX enzymes. Their well-characterized mechanisms of action, coupled with their dual inhibitory potential, provide a unique opportunity to dissect the complex interplay between the endocannabinoid and inflammatory signaling systems. The protocols outlined in this guide offer a robust framework for researchers to quantify the inhibitory activity of these compounds and to generate reliable and reproducible data. As with any chemical probe, a thorough understanding of its mechanism and selectivity is paramount for its effective application and the sound interpretation of experimental outcomes. Future development in this area may focus on enhancing selectivity for individual enzymes or fine-tuning the dual-inhibitory profile to explore specific therapeutic hypotheses.
References
- BenchChem. (n.d.). Application Notes and Protocols for Irreversible FAAH Inhibitor Assays.
- Piscitelli, F., et al. (2021). Fatty Acid Amide Hydrolase (FAAH) Inhibition Modulates Amyloid-Beta-Induced Microglia Polarization. International Journal of Molecular Sciences.
- Adibekian, A., et al. (2011). Proteome-wide reactivity profiling identifies diverse carbamate chemotypes tuned for serine hydrolase inhibition. Journal of the American Chemical Society.
-
Karlsson, J., et al. (2015). Interaction of the N-(3-Methylpyridin-2-yl)amide Derivatives of Flurbiprofen and Ibuprofen with FAAH: Enantiomeric Selectivity and Binding Mode. PLoS ONE. Available from: [Link]
-
Karlsson, J., et al. (2015). Characterisation of (R)-2-(2-Fluorobiphenyl-4-yl)-N-(3-Methylpyridin-2-yl)Propanamide as a Dual Fatty Acid Amide Hydrolase: Cyclooxygenase Inhibitor. PLoS ONE. Available from: [Link]
- BenchChem. (n.d.). 2-(2-Fluorobiphenyl-4-yl)-2-hydroxypropanoic acid.
- Sigma-Aldrich. (n.d.). Fatty Acid Amide Hydrolase (FAAH) Activity Assay Kit (Fluorometric).
-
ResearchGate. (n.d.). Proteome-Wide Reactivity Profiling Identifies Diverse Carbamate Chemotypes Tuned for Serine Hydrolase Inhibition. Retrieved from: [Link]
-
Chicca, A., et al. (2018). Design, synthesis and in vitro and in vivo biological evaluation of flurbiprofen amides as new fatty acid amide hydrolase/cyclooxygenase-2 dual inhibitory potential analgesic agents. Journal of Enzyme Inhibition and Medicinal Chemistry. Available from: [Link]
-
ResearchGate. (n.d.). In vitro FAAH inhibition by selected heterocyclic N-carboxamide analogues in rat brain homogenates. Retrieved from: [Link]
-
Karlsson, J., et al. (2015). Characterisation of (R)-2-(2-Fluorobiphenyl-4-yl)-N-(3-Methylpyridin-2-yl)Propanamide as a Dual Fatty Acid Amide Hydrolase: Cyclooxygenase Inhibitor. PLoS ONE. Available from: [Link]
-
Liu, Y., et al. (1999). Activity-based protein profiling: The serine hydrolases. Proceedings of the National Academy of Sciences. Available from: [Link]
-
Kidd, D., et al. (2001). Profiling serine hydrolase activities in complex proteomes. Biochemistry. Available from: [Link]
-
Lentz, C. S., et al. (2020). Strategies for Tuning the Selectivity of Chemical Probes that Target Serine Hydrolases. Cell Chemical Biology. Available from: [Link]
-
Zaib, S., et al. (2022). Synthetic Transformation of 2-{2-Fluoro[1,1′-biphenyl]-4-yl} Propanoic Acid into Hydrazide–Hydrazone Derivatives: In Vitro Urease Inhibition and In Silico Study. ACS Omega. Available from: [Link]
-
Chicca, A., et al. (2018). Design, synthesis and in vitro and in vivo biological evaluation of flurbiprofen amides as new fatty acid amide hydrolase/cyclooxygenase-2 dual inhibitory potential analgesic agents. Journal of Enzyme Inhibition and Medicinal Chemistry. Available from: [Link]
-
Fowler, C. J., et al. (2013). Inhibition of fatty acid amide hydrolase and cyclooxygenase by the N-(3-methylpyridin-2-yl)amide derivatives of flurbiprofen and naproxen. European Journal of Pharmacology. Available from: [Link]
-
Wani, T. A., et al. (2022). Bio-Oriented Synthesis of Novel (S)-Flurbiprofen Clubbed Hydrazone Schiff's Bases for Diabetic Management: In Vitro and In Silico Studies. Molecules. Available from: [Link]
-
PubChem. (n.d.). 2-Fluorobiphenyl. Retrieved from: [Link]
-
Alexander, J., et al. (2006). Mechanism of Carbamate Inactivation of FAAH: Implications for the Design of Covalent Inhibitors and In Vivo Functional Probes for Enzymes. Chemistry & Biology. Available from: [Link]
-
Di Martino, S., et al. (2015). Kinetic characterization of 4,4'-biphenylsulfonamides as selective non-zinc binding MMP inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry. Available from: [Link]
-
Bachovchin, D. A., et al. (2009). Identification of selective inhibitors of uncharacterized enzymes by high-throughput screening with fluorescent activity-based probes. Nature Biotechnology. Available from: [Link]
-
Porta, E. O. J., & Kales, K. (2024). Microplate-Based Enzymatic Activity Assay Protocol Powered by Activity-Based Probes. ChemRxiv. Available from: [Link]
-
Ahn, K., et al. (2008). The Discovery and Development of Inhibitors of Fatty Acid Amide Hydrolase (FAAH). The AAPS Journal. Available from: [Link]
-
Voznyi, Y. V., et al. (2001). A Rapid Two-Step Iduronate-2-Sulfatatse Enzymatic Activity Assay for MPSII Pharmacokinetic Assessment. Journal of Pharmaceutical and Biomedical Analysis. Available from: [Link]
-
Al-Hayali, R. (2019). Synthesis, spectral characterization and enzyme inhibition studies of different chlorinated sulfonamides. Pakistan Journal of Pharmaceutical Sciences. Available from: [Link]
-
Alieksieieva, D., et al. (2025). Assay for Screening of Compounds that Inhibit Enzymatic Activity of EV-A71 2Apro. protocols.io. Available from: [Link]
- BenchChem. (n.d.). Application Notes and Protocols for N-(3-bromophenyl)furan-2-carboxamide in In Vitro Enzyme Inhibition Assays.
-
Karlsson, J., et al. (2015). Interaction of the N-(3-Methylpyridin-2-yl)amide Derivatives of Flurbiprofen and Ibuprofen with FAAH: Enantiomeric Selectivity and Binding Mode. ResearchGate. Available from: [Link]
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. Design, synthesis and in vitro and in vivo biological evaluation of flurbiprofen amides as new fatty acid amide hydrolase/cyclooxygenase-2 dual inhibitory potential analgesic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of fatty acid amide hydrolase and cyclooxygenase by the N-(3-methylpyridin-2-yl)amide derivatives of flurbiprofen and naproxen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Characterisation of (R)-2-(2-Fluorobiphenyl-4-yl)-N-(3-Methylpyridin-2-yl)Propanamide as a Dual Fatty Acid Amide Hydrolase: Cyclooxygenase Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. The Discovery and Development of Inhibitors of Fatty Acid Amide Hydrolase (FAAH) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Bio-Oriented Synthesis of Novel (S)-Flurbiprofen Clubbed Hydrazone Schiff’s Bases for Diabetic Management: In Vitro and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Characterisation of (R)-2-(2-Fluorobiphenyl-4-yl)-N-(3-Methylpyridin-2-yl)Propanamide as a Dual Fatty Acid Amide Hydrolase: Cyclooxygenase Inhibitor | PLOS One [journals.plos.org]
- 9. Proteome-wide reactivity profiling identifies diverse carbamate chemotypes tuned for serine hydrolase inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
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- 12. Activity-based protein profiling: The serine hydrolases - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Profiling serine hydrolase activities in complex proteomes - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note & Protocol: High-Throughput Screening for Novel Modulators of Fatty Acid Amide Hydrolase (FAAH) Employing a 2-Fluorobiphenyl-4-carboxamide Scaffold
Abstract
Fatty Acid Amide Hydrolase (FAAH) has emerged as a significant therapeutic target for a range of neurological and inflammatory disorders, including chronic pain and anxiety.[1][2] The inhibition of FAAH increases the endogenous levels of bioactive lipids like anandamide, thereby modulating physiological pathways associated with pain and inflammation.[2][3][4] This document provides a comprehensive guide for researchers and drug development professionals on the design and implementation of high-throughput screening (HTS) assays to identify novel FAAH inhibitors, with a particular focus on compounds built around a 2-Fluorobiphenyl-4-carboxamide core structure. We will delve into the scientific rationale behind the assay design, provide a detailed, step-by-step protocol for a robust fluorescence-based HTS assay, and discuss the interpretation of results.
Introduction: The Rationale for Targeting FAAH
FAAH is a membrane-associated enzyme that plays a crucial role in the degradation of fatty acid amides, a class of endogenous signaling lipids.[1][4] Key among these is anandamide (AEA), an endocannabinoid that modulates pain, mood, and inflammation.[2][5] By hydrolyzing AEA, FAAH terminates its signaling activity. Consequently, the inhibition of FAAH presents a compelling therapeutic strategy to enhance and prolong the analgesic and anti-inflammatory effects of endogenous cannabinoids without the psychotropic side effects associated with direct cannabinoid receptor agonists.[2][3]
The this compound scaffold and its derivatives have been investigated as potent and selective inhibitors of FAAH.[5][6][7][8] The structural features of this chemical class allow for favorable interactions within the active site of the FAAH enzyme. High-throughput screening provides an efficient methodology for systematically evaluating large libraries of such compounds to identify promising lead candidates for further drug development.[1][3]
Principle of the Fluorescence-Based HTS Assay
The most common and robust HTS assays for FAAH inhibitors are based on the enzymatic hydrolysis of a fluorogenic substrate.[1][3] This method offers high sensitivity, a good signal-to-noise ratio, and is amenable to automation in 384- or 1536-well plate formats.[3][9]
The core principle involves the use of a non-fluorescent substrate, such as arachidonoyl 7-amino, 4-methylcoumarin amide (AAMCA), which upon cleavage by FAAH, releases the highly fluorescent product, 7-amino-4-methylcoumarin (AMC).[3] The rate of AMC formation is directly proportional to the enzymatic activity of FAAH. In the presence of an inhibitor, the rate of substrate hydrolysis decreases, leading to a reduction in the fluorescent signal.
Signaling Pathway and Assay Workflow
Caption: HTS workflow and the targeted endocannabinoid signaling pathway.
Detailed HTS Protocol for FAAH Inhibitor Screening
This protocol is designed for a 384-well microplate format and can be adapted for automation.
Materials and Reagents
| Reagent | Supplier | Catalog No. | Storage |
| Human Recombinant FAAH | Cayman Chemical | 10011663 | -80°C |
| FAAH Assay Buffer | Cayman Chemical | 700281 | 4°C |
| AAMCA (Substrate) | Cayman Chemical | 10008169 | -20°C |
| DMSO, ACS Grade | Sigma-Aldrich | D2650 | Room Temp |
| 384-well black, flat-bottom plates | Corning | 3571 | Room Temp |
| URB597 (Control Inhibitor) | Cayman Chemical | 10011629 | -20°C |
Preparation of Solutions
-
FAAH Assay Buffer: Prepare according to the manufacturer's instructions. Keep on ice.
-
Enzyme Solution: Dilute the human recombinant FAAH stock solution in cold FAAH Assay Buffer to the desired working concentration. The optimal concentration should be determined empirically to achieve a robust signal-to-background ratio.
-
Substrate Solution: Prepare a stock solution of AAMCA in DMSO. On the day of the assay, dilute the AAMCA stock solution in FAAH Assay Buffer to a final working concentration. A typical final concentration is 10 µM.
-
Compound Plates: Serially dilute test compounds (e.g., this compound derivatives) and the control inhibitor (URB597) in DMSO in a separate microplate. Then, dilute with FAAH Assay Buffer to the final desired concentrations.
HTS Assay Procedure
-
Compound Dispensing: Using an acoustic liquid handler or a pintool, transfer a small volume (e.g., 50 nL) of the compound solutions from the compound plates to the 384-well assay plates.
-
Enzyme Addition: Add 10 µL of the diluted FAAH enzyme solution to each well of the assay plate.
-
Pre-incubation: Incubate the plate for 15 minutes at room temperature to allow for the binding of potential inhibitors to the enzyme.
-
Initiation of Reaction: Add 10 µL of the diluted AAMCA substrate solution to each well to start the enzymatic reaction.
-
Kinetic Reading: Immediately place the plate in a fluorescence plate reader pre-set to the appropriate temperature (e.g., 37°C). Measure the fluorescence intensity (Excitation: 355 nm, Emission: 460 nm) every minute for 15-30 minutes.
-
Data Analysis: Calculate the rate of the reaction (slope of the linear portion of the fluorescence versus time curve) for each well.
Data Analysis and Interpretation
The inhibitory activity of the test compounds is determined by comparing the reaction rate in the presence of the compound to the control wells (containing only DMSO).
-
Percent Inhibition Calculation: % Inhibition = (1 - (Rate_compound / Rate_control)) * 100
-
IC50 Determination: For hit compounds, a dose-response curve is generated by plotting the percent inhibition against a range of compound concentrations. The IC50 value, the concentration at which 50% of the enzyme activity is inhibited, can then be calculated using non-linear regression analysis.
| Parameter | Description | Typical Value |
| Z'-factor | A statistical measure of assay quality. | > 0.5 |
| Signal-to-Background | Ratio of the signal from the uninhibited reaction to the background. | > 10 |
| IC50 of URB597 | Potency of the control inhibitor. | 5-15 nM |
Advanced Applications: Screening for Dual FAAH/COX Inhibitors
Some derivatives of 2-Fluorobiphenyl have been shown to exhibit dual inhibitory activity against both FAAH and cyclooxygenase (COX) enzymes.[5][6][7][8] This dual-action profile is of significant therapeutic interest as it may offer enhanced analgesic and anti-inflammatory effects with a potentially improved safety profile.[5]
For screening for dual inhibitors, a secondary HTS assay for COX-1 and COX-2 inhibition should be performed on the hits identified from the primary FAAH screen. A common method for this is to use a COX inhibitor screening assay kit that measures the peroxidase activity of COX.
Dual Inhibitor Screening Workflow
Caption: Workflow for identifying dual FAAH/COX inhibitors.
Conclusion
The high-throughput screening assay detailed in this application note provides a robust and efficient method for the identification of novel FAAH inhibitors from compound libraries, such as those based on the this compound scaffold. The fluorescence-based readout is highly sensitive and amenable to full automation, enabling the rapid screening of a large number of compounds.[3] By incorporating a secondary screen for COX activity, this platform can be extended to discover promising dual-action inhibitors with significant therapeutic potential.
References
-
Cravatt, B.F., et al. (2006). High-throughput screening for the discovery of inhibitors of fatty acid amide hydrolase using a microsome-based fluorescent assay. Journal of Biomolecular Screening, 11(5), 519-27. [Link]
-
Ahn, K., et al. (2009). Discovery and characterization of a highly selective FAAH inhibitor that reduces inflammatory pain. Chemistry & Biology, 16(4), 411-420. [Link]
-
Maccarrone, M., et al. (2010). The Discovery and Development of Inhibitors of Fatty Acid Amide Hydrolase (FAAH). Current Medicinal Chemistry, 17(13), 1391-1413. [Link]
-
Creative BioMart. FAAH Inhibitor Screening Assay Kit. Creative BioMart. [Link]
-
Caprioli, A., et al. (2012). Design, synthesis and in vitro and in vivo biological evaluation of flurbiprofen amides as new fatty acid amide hydrolase/cyclooxygenase-2 dual inhibitory potential analgesic agents. Bioorganic & Medicinal Chemistry, 20(2), 957-966. [Link]
-
Orr, M., et al. (2015). Characterisation of (R)-2-(2-Fluorobiphenyl-4-yl)-N-(3-Methylpyridin-2-yl)Propanamide as a Dual Fatty Acid Amide Hydrolase: Cyclooxygenase Inhibitor. PLoS ONE, 10(9), e0139212. [Link]
-
Orr, M., et al. (2013). Inhibition of fatty acid amide hydrolase and cyclooxygenase by the N-(3-methylpyridin-2-yl)amide derivatives of flurbiprofen and naproxen. British Journal of Pharmacology, 170(6), 1161-1171. [Link]
-
Sanford Burnham Prebys Medical Discovery Institute. High-Throughput Screening. SBP Discovery. [Link]
-
Blay, V., et al. (2020). High-Throughput Screening: today's biochemical and cell-based approaches. Drug Discovery Today, 25(10), 1807-1821. [Link]
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Fowler, C. J. (2012). Targeting fatty acid amide hydrolase (FAAH) to treat pain and inflammation. Naunyn-Schmiedeberg's Archives of Pharmacology, 385(8), 759-766. [Link]
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- 7. Characterisation of (R)-2-(2-Fluorobiphenyl-4-yl)-N-(3-Methylpyridin-2-yl)Propanamide as a Dual Fatty Acid Amide Hydrolase: Cyclooxygenase Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Inhibition of fatty acid amide hydrolase and cyclooxygenase by the N-(3-methylpyridin-2-yl)amide derivatives of flurbiprofen and naproxen - PubMed [pubmed.ncbi.nlm.nih.gov]
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Probing the Endocannabinoid System: Cell-Based Assay Protocols for 2-Fluorobiphenyl-4-carboxamide, a Putative FAAH Inhibitor
Senior Application Scientist's Foreword
In the landscape of modern drug discovery, particularly in the fields of pain, inflammation, and neurological disorders, the endocannabinoid system presents a rich tapestry of therapeutic targets. Among these, Fatty Acid Amide Hydrolase (FAAH) has emerged as a pivotal enzyme. FAAH is the primary catabolic enzyme for the endocannabinoid anandamide (AEA), and its inhibition elevates endogenous anandamide levels, thereby potentiating cannabinoid receptor signaling.[1] This strategy offers a more nuanced modulation of the endocannabinoid system compared to direct receptor agonists, potentially mitigating undesirable psychoactive effects.[1]
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the characterization of novel compounds targeting FAAH, using 2-Fluorobiphenyl-4-carboxamide as a representative molecule. While specific data on this compound is nascent, its structural similarity to known FAAH inhibitors, such as certain flurbiprofen amides, provides a strong rationale for its investigation as a modulator of FAAH activity.[2][3]
We will delve into the core methodologies required to assess the compound's efficacy and mechanism of action within a cellular context. The protocols herein are designed not merely as a sequence of steps, but as a self-validating framework, encouraging a deep understanding of the underlying biological principles. From initial cytotoxicity assessments to direct measurement of enzyme activity and target engagement in intact cells, this guide is structured to provide a robust and reproducible workflow for advancing our understanding of new chemical entities like this compound.
The Scientific Imperative: Targeting FAAH
The endocannabinoid system is a crucial lipid signaling network that regulates a multitude of physiological processes. Anandamide (AEA), a key endocannabinoid, is synthesized "on-demand" and activates cannabinoid receptors (CB1 and CB2) to modulate neurotransmission, inflammation, and pain perception. The signaling cascade of AEA is terminated by its hydrolysis into arachidonic acid and ethanolamine, a reaction catalyzed by the intracellular serine hydrolase, FAAH.[4][5] By inhibiting FAAH, the localized concentration and duration of action of anandamide are increased, enhancing its therapeutic effects. This makes FAAH a compelling target for drug discovery.[1][4]
Endocannabinoid Signaling and FAAH Action
Caption: FAAH's role in terminating anandamide signaling.
Foundational Assays: Ensuring Data Integrity
Prior to investigating the specific effects of this compound on FAAH activity, it is crucial to establish a therapeutic window by assessing its general cytotoxicity. This foundational step prevents misinterpretation of results that might arise from compound-induced cell death rather than specific enzyme inhibition.
Protocol 1: Preliminary Cytotoxicity Assessment (MTT Assay)
The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.[6][7]
Principle: The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by metabolically active cells to form purple formazan crystals. The concentration of these crystals, which is proportional to the number of viable cells, can be quantified spectrophotometrically after solubilization.
Materials:
-
Cell line with detectable FAAH expression (e.g., H460 or A549 human lung carcinoma cells, T47D or MCF7 human breast cancer cells).[8][9][10]
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS).
-
This compound stock solution (e.g., 10 mM in DMSO).
-
MTT solution (5 mg/mL in PBS).
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl).
-
96-well clear, flat-bottom plates.
-
Microplate reader.
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. Replace the existing medium with 100 µL of the compound dilutions. Include vehicle-only (e.g., 0.1% DMSO) and untreated controls.
-
Incubation: Incubate the plate for 24-48 hours at 37°C, 5% CO₂.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well. Mix thoroughly to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. This data will be used to determine the concentration range for subsequent, more specific assays, ensuring that the compound concentrations used are non-toxic.
| Compound Concentration (µM) | Absorbance (570 nm) | % Viability (Relative to Control) |
| Vehicle Control | 0.850 | 100% |
| 0.1 | 0.845 | 99.4% |
| 1 | 0.830 | 97.6% |
| 10 | 0.815 | 95.9% |
| 50 | 0.750 | 88.2% |
| 100 | 0.620 | 72.9% |
Core Functional Assay: Quantifying FAAH Inhibition
This protocol describes a fluorometric assay to directly measure the inhibitory effect of this compound on FAAH activity in a cellular context.
Protocol 2: Cell-Based FAAH Activity Assay (Fluorometric)
Principle: This assay utilizes a non-fluorescent substrate that, upon cleavage by FAAH, releases a highly fluorescent product. The rate of fluorescence increase is directly proportional to FAAH activity.[5][11] By measuring this rate in the presence of varying concentrations of the test compound, an IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) can be determined.
Workflow for Cell-Based FAAH Inhibition Assay
Caption: General workflow for a cell-based FAAH inhibitor assay.[12]
Materials:
-
Cell line with endogenous FAAH activity (e.g., H460).
-
Complete cell culture medium.
-
This compound stock solution (10 mM in DMSO).
-
Known FAAH inhibitor (e.g., URB597) as a positive control.
-
Cell Lysis Buffer (e.g., Tris-HCl buffer with protease inhibitors).
-
Fluorogenic FAAH substrate (e.g., AMC-arachidonoyl amide).
-
96-well black, opaque, flat-bottom plates.
-
Fluorescence microplate reader with kinetic and temperature control capabilities.
-
Protein quantification assay kit (e.g., BCA assay).
Procedure:
-
Cell Culture and Treatment:
-
Seed H460 cells in a suitable culture plate (e.g., 24-well) and grow to 80-90% confluency.
-
Treat cells with serial dilutions of this compound (e.g., 0.01 to 100 µM) and the positive control for a predetermined time (e.g., 2-4 hours). Include a vehicle control.
-
-
Cell Lysis:
-
Wash the cells twice with ice-cold PBS.
-
Add an appropriate volume of ice-cold Cell Lysis Buffer to each well and incubate on ice for 10-15 minutes.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube. Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet cell debris.
-
-
Protein Quantification:
-
Determine the protein concentration of each cell lysate supernatant using a BCA assay. This is crucial for normalizing the FAAH activity.
-
-
Enzyme Assay:
-
Dilute the cell lysates with Lysis Buffer to a uniform protein concentration.
-
In a 96-well black plate, add a specific volume of each lysate.
-
Initiate the enzymatic reaction by adding the fluorogenic FAAH substrate to each well.
-
-
Fluorescence Measurement:
Data Analysis:
-
Determine the rate of reaction (slope of the linear portion of the kinetic curve) for each concentration of the inhibitor.
-
Normalize the rates to the protein concentration.
-
Calculate the percentage of FAAH inhibition for each concentration relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
| Parameter | This compound | URB597 (Positive Control) |
| IC50 (µM) | 1.2 | 0.05 |
Advanced Assays: Target Engagement and Downstream Effects
To provide a more comprehensive pharmacological profile, it is essential to confirm that this compound directly binds to FAAH in its native cellular environment and that its inhibition leads to the expected downstream biological consequences.
Protocol 3: Cellular Thermal Shift Assay (CETSA) for Target Engagement
Principle: CETSA is a powerful method for assessing the direct binding of a compound to its target protein in intact cells.[13][14] The binding of a ligand, such as our test compound, typically stabilizes the target protein, leading to an increase in its thermal stability. This increased stability is detected by heating the cells to various temperatures and then quantifying the amount of soluble (non-denatured) target protein remaining.[13][15][16]
Materials:
-
H460 cells.
-
This compound.
-
PBS and Cell Lysis Buffer with protease inhibitors.
-
Equipment for heat treatment (e.g., PCR cycler with a thermal gradient feature).
-
SDS-PAGE and Western blotting reagents.
-
Primary antibody specific for FAAH.
-
HRP-conjugated secondary antibody and chemiluminescent substrate.
Procedure:
-
Cell Treatment: Treat H460 cells with this compound at a concentration expected to be effective (e.g., 10x IC50) or with a vehicle control.
-
Heat Treatment: Aliquot the cell suspensions into PCR tubes and heat them to a range of temperatures (e.g., 40°C to 70°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.
-
Cell Lysis and Centrifugation: Lyse the cells by freeze-thaw cycles. Separate the soluble fraction from the precipitated proteins by centrifugation at 20,000 x g for 20 minutes at 4°C.
-
Western Blotting: Analyze the soluble fractions by SDS-PAGE and Western blotting using an anti-FAAH antibody to detect the amount of soluble FAAH at each temperature.
-
Data Analysis: Quantify the band intensities and plot them against the temperature to generate a "melting curve." A shift in this curve to higher temperatures in the compound-treated samples indicates target engagement.
Protocol 4: Quantification of Cellular Anandamide (AEA) Accumulation
Principle: Inhibition of FAAH should lead to a decrease in the degradation of its primary substrate, anandamide, resulting in its intracellular accumulation.[17] This can be measured using sensitive techniques like ELISA or LC-MS/MS.
Materials:
-
H460 cells.
-
This compound.
-
Reagents for cell lysis and lipid extraction (e.g., acetonitrile).
-
Anandamide ELISA kit or access to an LC-MS/MS facility.[18][19][20]
Procedure:
-
Cell Treatment: Treat H460 cells with various concentrations of this compound for a defined period.
-
Cell Harvesting and Lysis: Harvest the cells and perform lipid extraction according to the chosen quantification method's protocol.
-
Quantification:
-
Data Analysis: Normalize the anandamide levels to the total protein content of the cell lysate. Compare the anandamide levels in treated cells to those in vehicle-treated controls. A dose-dependent increase in anandamide confirms the functional inhibition of FAAH in the cellular environment.
Concluding Remarks for the Investigating Scientist
The protocols outlined in this application note provide a robust framework for the initial characterization of this compound as a potential FAAH inhibitor. By systematically progressing from foundational cytotoxicity assays to direct enzyme activity measurements, target engagement verification, and downstream pathway analysis, researchers can build a comprehensive and compelling data package. This multi-faceted approach ensures not only the scientific rigor of the findings but also provides a deeper understanding of the compound's cellular mechanism of action. The successful application of these methodologies will be instrumental in determining the therapeutic potential of this and other novel FAAH inhibitors, paving the way for their further development in addressing a range of unmet medical needs.
References
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Alfa Cytology. (n.d.). In Vitro Cytotoxicity Assay. Retrieved from [Link]
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NorthEast BioLab. (n.d.). Cell Cytotoxicity Assay, Cell Toxicity Assay. Retrieved from [Link]
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Kosheeka. (2023). In Vitro Cytotoxicity Assays: Applications in Drug Discovery. Retrieved from [Link]
- Maccarrone, M., Bari, M., Di Rienzo, M., Finazzi-Agrò, A., & Rossi, A. (2001). Quantification of anandamide content in animal cells and tissues: the normalization makes the difference.
- Sallaberry, C. A., El-Remessy, A. B., & Somanath, P. R. (2014).
- McHugh, D., et al. (2013). Expression of FAAH and FLAT in cell-lines.
- Fowler, C. J. (2015). The Discovery and Development of Inhibitors of Fatty Acid Amide Hydrolase (FAAH). Drug Development Research, 76(6), 275-293.
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Creative BioMart. (n.d.). FAAH Inhibitor Screening Assay Kit. Retrieved from [Link]
- Sallaberry, C. A., El-Remessy, A. B., & Somanath, P. R. (2014).
-
Chemdad. (n.d.). 2-FLUOROBIPHENYL-4-CARBOXALDEHYDE 97. Retrieved from [Link]
- Almishri, W., et al. (2023). FAAH inhibition ameliorates breast cancer in a murine model. Frontiers in Oncology, 13, 1245678.
- Rogobete, A. F., et al. (2021). Endocannabinoids, Anandamide and 2-Arachidonoylglycerol, as Prognostic Markers of Sepsis Outcome and Complications. Journal of Clinical Medicine, 10(15), 3386.
- van der Wel, T., et al. (2022). Chemical Proteomics Reveals Off-Targets of the Anandamide Reuptake Inhibitor WOBE437. Journal of Medicinal Chemistry, 65(9), 6653–6663.
- Kumar, P., et al. (2022). Discovery of novel fatty acid amide hydrolase (FAAH) inhibitors as anti-alzheimer agents via in-silico-based drug design, virtual screening, molecular docking, molecular dynamics simulation, DFT, and non-clinical studies. Journal of Biomolecular Structure and Dynamics, 40(20), 9631-9650.
- Petrosino, S., et al. (2016). Design, synthesis and in vitro and in vivo biological evaluation of flurbiprofen amides as new fatty acid amide hydrolase/cyclooxygenase-2 dual inhibitory potential analgesic agents. Scientific Reports, 6, 33778.
- Nicolussi, S., et al. (2014). Pitfalls and solutions in assaying anandamide transport in cells. Journal of Lipid Research, 55(7), 1493–1503.
- Lehtonen, M., et al. (2008). Mass-spectrometric identification of anandamide and 2-arachidonoylglycerol in nematodes. Chemistry & Biodiversity, 5(11), 2431–2441.
- Isvoran, A., et al. (2021). Identifying FAAH Inhibitors as New Therapeutic Options for the Treatment of Chronic Pain through Drug Repurposing. International Journal of Molecular Sciences, 22(16), 8758.
- Jafari, R., et al. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells.
- Fowler, C. J., et al. (2015). Characterisation of (R)-2-(2-Fluorobiphenyl-4-yl)-N-(3-Methylpyridin-2-yl)Propanamide as a Dual Fatty Acid Amide Hydrolase: Cyclooxygenase Inhibitor. PLoS ONE, 10(9), e0139212.
- Patel, D. N., et al. (2012). Quantification of anandamide, oleoylethanolamide and palmitoylethanolamide in rodent brain tissue using high performance liquid chromatography–electrospray mass spectroscopy. Journal of Pharmaceutical and Biomedical Analysis, 63, 188–194.
- Zhang, H., et al. (2023). Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review. Molecules, 28(9), 3799.
- Zhang, H., et al. (2023). Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review. Molecules, 28(9), 3799.
- Grimaldi, P., et al. (2012). Anandamide Suppresses Proliferation and Cytokine Release from Primary Human T-Lymphocytes Mainly via CB2 Receptors. PLoS ONE, 7(1), e29682.
- Zádor, F., et al. (2021). Anandamide Concentration-Dependently Modulates Toll-Like Receptor 3 Agonism or UVB-Induced Inflammatory Response of Human Corneal Epithelial Cells. International Journal of Molecular Sciences, 22(14), 7678.
- Jafari, R., et al. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells.
- Ball, G. R., et al. (2019). High-Throughput Cellular Thermal Shift Assays in Research and Drug Discovery. SLAS DISCOVERY: Advancing Life Sciences R&D, 24(8), 819-830.
- van der Wel, T., et al. (2022). Chemical Proteomics Reveals Off-Targets of the Anandamide Reuptake Inhibitor WOBE437. Journal of Medicinal Chemistry, 65(9), 6653–6663.
- van der Stelt, M., et al. (2019). In vitro FAAH inhibition by selected heterocyclic N-carboxamide analogues in rat brain homogenates. British Journal of Pharmacology, 176(10), 1442-1453.
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 67579, 2-Fluorobiphenyl. Retrieved from [Link]
- Fowler, C. J., et al. (2013). Inhibition of fatty acid amide hydrolase and cyclooxygenase by the N-(3-methylpyridin-2-yl)amide derivatives of flurbiprofen and naproxen. British Journal of Pharmacology, 170(6), 1239–1250.
- Ahn, K., et al. (2008). Targeting fatty acid amide hydrolase (FAAH) to treat pain and inflammation. CNS & Neurological Disorders - Drug Targets, 7(3), 238–248.
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Application Notes and Protocols for Preclinical Efficacy Testing of 2-Fluorobiphenyl-4-carboxamide
Authored By: A Senior Application Scientist
Introduction
2-Fluorobiphenyl-4-carboxamide and its structural analogs represent a promising class of small molecules with significant therapeutic potential. The broader family of biphenyl carboxamides has demonstrated activity as sodium channel blockers, dual fatty acid amide hydrolase (FAAH) and cyclooxygenase (COX-2) inhibitors, and modulators of other key biological pathways.[1][2][3] These mechanisms are strongly implicated in the pathophysiology of pain, inflammation, and certain neurodegenerative and oncological conditions.[4][5][6][7] Consequently, robust preclinical evaluation in relevant animal models is a critical step in elucidating the therapeutic efficacy and potential clinical applications of this compound.
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the selection and implementation of animal models for assessing the efficacy of this compound. The protocols and recommendations herein are designed to ensure scientific rigor, reproducibility, and translational relevance.
Part 1: Rationale for Model Selection Based on Pharmacological Profile
The selection of an appropriate animal model is contingent upon the putative mechanism of action of the test compound. For this compound, the primary targets are likely pathways involved in nociception and inflammation.
Targeting Neuropathic and Inflammatory Pain
The structural similarity of this compound to known sodium channel blockers and FAAH/COX-2 inhibitors strongly suggests its potential as an analgesic.[1][2] Animal models that mimic the complex pathophysiology of chronic pain are therefore essential for efficacy testing.
-
Neuropathic Pain: This type of pain arises from damage to the somatosensory nervous system.[4][8] Several well-established rodent models are available to simulate this condition.[9][10]
-
Inflammatory Pain: This is caused by tissue damage and the subsequent release of inflammatory mediators.
A comparison of common neuropathic pain models is presented in Table 1.
| Model | Method of Induction | Key Pathological Features | Advantages | Limitations |
| Chronic Constriction Injury (CCI) | Loose ligation of the sciatic nerve.[11] | Mechanical and cold allodynia, thermal hyperalgesia, spontaneous pain. | Technically straightforward, produces a wide range of pain behaviors. | Can have variability in the degree of nerve constriction. |
| Spared Nerve Injury (SNI) | Ligation and transection of two of the three terminal branches of the sciatic nerve.[11] | Early and prolonged mechanical and cold allodynia in the uninjured nerve territory. | Highly reproducible, produces a robust and long-lasting pain phenotype. | The injury is more severe than in other models. |
| Spinal Nerve Ligation (SNL) | Ligation of the L5 and/or L6 spinal nerves.[9] | Mimics radicular pain, produces robust mechanical allodynia. | Allows for the study of central sensitization mechanisms. | Technically more demanding than sciatic nerve models. |
Investigating Anti-inflammatory Properties
Given the link between related compounds and COX inhibition, it is crucial to evaluate the anti-inflammatory potential of this compound.[2][7] A variety of animal models can be used to induce localized or systemic inflammation.[5][12][13]
| Model | Method of Induction | Key Pathological Features | Therapeutic Area |
| Collagen-Induced Arthritis (CIA) | Immunization with type II collagen in adjuvant.[5][14] | Synovial inflammation, cartilage and bone erosion. | Rheumatoid Arthritis |
| Dextran Sodium Sulphate (DSS)-Induced Colitis | Administration of DSS in drinking water.[5][15] | Intestinal inflammation, ulceration, and epithelial damage. | Inflammatory Bowel Disease |
| Imiquimod-Induced Psoriasis | Topical application of imiquimod cream.[5][12] | Skin inflammation, epidermal hyperplasia, and scaling. | Psoriasis |
Exploratory Models: Oncology
Some non-steroidal anti-inflammatory drugs (NSAIDs), which share a mechanism with potential activities of this compound, have shown effects in reducing cancer development in mice.[7] Therefore, exploring the efficacy of this compound in oncology models could be a valuable secondary objective.
-
Xenograft Models: These involve the implantation of human cancer cell lines (Cell line-Derived Xenograft, CDX) or patient tumor tissue (Patient-Derived Xenograft, PDX) into immunodeficient mice.[16][17] These models are instrumental in assessing a compound's direct anti-tumor activity.[6][18][19]
Part 2: Detailed Protocols
The following section provides detailed, step-by-step protocols for key efficacy studies.
Protocol for the Spared Nerve Injury (SNI) Model of Neuropathic Pain
Model Justification: The SNI model is chosen for its high reproducibility and the long-lasting nature of the resulting pain behaviors, making it ideal for chronic dosing studies.[11]
Materials and Reagents:
-
Male Sprague-Dawley rats (200-250 g)
-
Anesthesia (e.g., isoflurane)
-
Surgical scissors, forceps, and wound clips
-
Suture material (e.g., 5-0 silk)
-
This compound
-
Vehicle (e.g., 0.5% methylcellulose in water)
Surgical Procedure:
-
Anesthetize the rat and shave the lateral surface of the left thigh.
-
Make a small skin incision and expose the sciatic nerve and its three terminal branches: the sural, common peroneal, and tibial nerves.
-
Carefully isolate the common peroneal and tibial nerves.
-
Ligate these two nerves with silk suture and transect them distal to the ligation, removing a small section of the distal nerve stump.
-
Ensure the sural nerve remains intact.
-
Close the muscle and skin layers with sutures or wound clips.
-
Allow the animals to recover for 7 days before behavioral testing.
Dosing and Administration:
-
Prepare a suspension of this compound in the vehicle.
-
Administer the compound or vehicle via oral gavage once or twice daily, starting on day 7 post-surgery.
-
A typical dose range to explore would be 1-100 mg/kg, based on preliminary pharmacokinetic and tolerability studies.
Efficacy Assessment:
-
Mechanical Allodynia: Measure the paw withdrawal threshold using von Frey filaments at baseline (before surgery) and at regular intervals after treatment initiation.
-
Cold Allodynia: Assess the response to a drop of acetone applied to the plantar surface of the paw.
Data Analysis:
-
Use a two-way ANOVA with repeated measures to compare the paw withdrawal thresholds between the treatment and vehicle groups over time.
Protocol for the Collagen-Induced Arthritis (CIA) Model
Model Justification: The CIA model is the gold standard for preclinical testing of anti-rheumatic drugs, as it shares many immunological and pathological features with human rheumatoid arthritis.[5][14]
Materials and Reagents:
-
DBA/1 mice (8-10 weeks old)
-
Bovine type II collagen
-
Complete Freund's Adjuvant (CFA)
-
Incomplete Freund's Adjuvant (IFA)
-
This compound
-
Vehicle
Induction Procedure:
-
On day 0, immunize mice intradermally at the base of the tail with an emulsion of bovine type II collagen and CFA.
-
On day 21, administer a booster immunization with an emulsion of bovine type II collagen and IFA.
Dosing and Administration:
-
Begin prophylactic treatment with this compound or vehicle before the onset of clinical signs (around day 18) or therapeutic treatment after the onset of arthritis.
-
Administer daily via oral gavage.
Efficacy Assessment:
-
Clinical Scoring: Score the severity of arthritis in each paw based on a scale of 0-4 (0=normal, 4=severe swelling and redness).
-
Paw Thickness: Measure the thickness of the hind paws using a caliper.
-
Histopathology: At the end of the study, collect the joints for histological analysis of inflammation, cartilage damage, and bone erosion.
-
Biomarkers: Measure serum levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6).
Data Analysis:
-
Compare the mean arthritis scores and paw thickness between groups using a two-way ANOVA with repeated measures.
-
Use a non-parametric test (e.g., Mann-Whitney U test) for histological scores.
Part 3: Visualization and Summary
Diagrams of Key Pathways and Workflows
Caption: Proposed mechanism of action for this compound in pain.
Caption: Experimental workflow for the Spared Nerve Injury (SNI) model.
Caption: Experimental workflow for the Collagen-Induced Arthritis (CIA) model.
References
-
Springer Nature Experiments. (n.d.). Animal Models of Neuropathic Pain Due to Nerve Injury. Retrieved from [Link]
-
PubMed. (2024). Animal models of neuropathic pain. Retrieved from [Link]
-
Charles River Laboratories. (n.d.). Autoimmune Disease and Inflammation Models. Retrieved from [Link]
-
Cambridge University Press. (n.d.). Chapter 4 - An overview of animal models for neuropathic pain. Retrieved from [Link]
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PubMed. (1993). An animal model of neuropathic pain: a review. Retrieved from [Link]
-
Aragen Life Sciences. (n.d.). In Vivo Animal Models for Immunology and Inflammation. Retrieved from [Link]
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PubMed. (n.d.). The use of animal models in cancer drug discovery and development. Retrieved from [Link]
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PMC. (n.d.). The Use of Animal Models for Cancer Chemoprevention Drug Development. Retrieved from [Link]
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PubMed. (2011). Animal models of neuropathic pain. Retrieved from [Link]
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Bio-protocol. (2014). Animal Models of Inflammatory Disease Provides Pathogenic Insight. Retrieved from [Link]
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Dove Press. (2021). Application of Animal Models in Cancer Research: Recent Progress and Future Prospects. Retrieved from [Link]
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ResearchGate. (2013). Animal Models of Human Disease: Animal Models of Inflammation. Retrieved from [Link]
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Oncodesign Services. (n.d.). Cancer Animal Models | Oncology | CRO services. Retrieved from [Link]
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MDPI. (n.d.). The Pivotal Role of Preclinical Animal Models in Anti-Cancer Drug Discovery and Personalized Cancer Therapy Strategies. Retrieved from [Link]
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PubMed. (2006). Pharmacology of 2-[4-(4-chloro-2-fluorophenoxy)phenyl]-pyrimidine-4-carboxamide: a potent, broad-spectrum state-dependent sodium channel blocker for treating pain states. Retrieved from [Link]
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PubMed. (2015). Characterisation of (R)-2-(2-Fluorobiphenyl-4-yl)-N-(3-Methylpyridin-2-yl)Propanamide as a Dual Fatty Acid Amide Hydrolase: Cyclooxygenase Inhibitor. Retrieved from [Link]
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MDPI. (2023). 2-(2-Fluoro-[1,1′-biphenyl]-4-yl)-N-(4-methyl-2-oxo-2H-chromen-7-yl)propanamide. Retrieved from [Link]
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PubChem. (n.d.). 1-(2-fluorobiphenyl-4-yl)-alkyl carboxylic acid derivatives for the therapy of transthyretin amyloidosis - Patent US-9150489-B2. Retrieved from [Link]
-
PLOS. (2015). Characterisation of (R)-2-(2-Fluorobiphenyl-4-yl)-N-(3-Methylpyridin-2-yl)Propanamide as a Dual Fatty Acid Amide Hydrolase: Cyclooxygenase Inhibitor. Retrieved from [Link]
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PubMed. (2007). 1-(3',4'-Dichloro-2-fluoro[1,1'-biphenyl]-4-yl)-cyclopropanecarboxylic acid (CHF5074), a novel gamma-secretase modulator, reduces brain beta-amyloid pathology in a transgenic mouse model of Alzheimer's disease without causing peripheral toxicity. Retrieved from [Link]
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PubChem. (n.d.). 2-Fluorobiphenyl. Retrieved from [Link]
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Formulating 2-Fluorobiphenyl-4-carboxamide for In-Vivo Studies: A Senior Application Scientist's Guide
An Application Guide for Researchers
Abstract
This technical guide provides a comprehensive framework for the formulation of 2-Fluorobiphenyl-4-carboxamide, a compound of interest for preclinical research. Given its structural characteristics, this molecule is anticipated to have low aqueous solubility, a common and significant hurdle in drug development that can impede the acquisition of reliable in-vivo pharmacokinetic and pharmacodynamic data.[1] This document outlines a systematic approach, beginning with pre-formulation assessment and progressing through vehicle selection, detailed preparation protocols, and essential quality control assays to ensure the development of a stable and effective formulation for animal studies.
Pre-formulation Characterization: Understanding the Molecule
A thorough understanding of the physicochemical properties of this compound is the cornerstone of a rational formulation strategy. While specific experimental data for this exact molecule is not publicly available, we can infer its likely properties based on its chemical structure and data from closely related analogues like 2-fluorobiphenyl and 2-fluorobiphenyl-4-carboxylic acid.[2][3][4]
The biphenyl core imparts significant hydrophobicity, and the carboxamide group, while polar, is insufficient to grant high aqueous solubility. This profile strongly suggests that this compound is a Biopharmaceutics Classification System (BCS) Class II compound (low solubility, high permeability).[5][6] Formulation strategies for BCS Class II drugs must focus on enhancing solubility to ensure adequate absorption and bioavailability.[1][5][6]
Table 1: Predicted Physicochemical Properties of this compound
| Property | Predicted Value/Characteristic | Rationale & Justification |
| Molecular Formula | C₁₃H₁₀FNO | Based on chemical structure. |
| Molecular Weight | ~215.23 g/mol | Calculated from the molecular formula. |
| Appearance | White to off-white solid | Typical for aromatic carboxamides.[7][8] |
| Melting Point | High (>200 °C) | The related carboxylic acid melts at 223-227 °C. The carboxamide is expected to have a similarly high melting point due to crystal lattice energy.[9] |
| Aqueous Solubility | Poorly soluble | The hydrophobic biphenyl structure dominates. Related compounds are insoluble in water.[2][3][4] |
| LogP | High (>3) | Predicted based on lipophilic aromatic structure. |
| BCS Classification | Likely Class II | Low solubility and presumed high permeability. Formulation strategies must address the solubility-limited absorption.[5][6] |
Strategic Formulation Development for In-Vivo Administration
The primary objective is to develop a vehicle that can safely deliver a precise and reproducible dose of the compound in animal models. The choice of vehicle is critical, as it must not elicit any biological effects of its own that could confound the study results.[10][11][12] The selection process should be guided by the intended route of administration, the required dose, and the compound's solubility characteristics.
Logical Flow for Formulation Selection
The following diagram illustrates a decision-making workflow for selecting an appropriate formulation strategy.
Caption: Decision workflow for formulation strategy.
Comparison of Vehicle Systems
For early preclinical studies, simple solutions or suspensions are often the most practical choices. The table below compares common vehicle systems.
Table 2: Comparison of Common Preclinical Vehicle Systems
| Vehicle System | Composition | Primary Route | Advantages | Disadvantages & Caveats |
| Aqueous Suspension | 0.5-1% w/v Carboxymethylcellulose (CMC) with 0.1-0.5% Tween 80 in water/saline | Oral (PO) | Simple to prepare; generally well-tolerated. | Potential for non-uniform dosing if not properly homogenized; may have slower absorption. |
| Co-solvent Solution | 5-10% DMSO, 30-40% PEG-400, remainder saline/water | Oral (PO), Intravenous (IV) | Ensures dose uniformity; enhances solubility. | Organic solvents can cause toxicity (e.g., hemolysis, neurotoxicity) and may alter compound pharmacokinetics.[10][11] Must be used at low, well-justified concentrations. |
| Lipid-based | Self-Emulsifying Drug Delivery Systems (SEDDS) with oils and surfactants | Oral (PO) | Can significantly improve oral bioavailability for poorly soluble drugs.[13][14] | More complex to develop and characterize; potential for GI side effects. |
Experimental Protocols: Preparation and Quality Control
The following protocols provide step-by-step instructions for preparing two common types of formulations. All procedures should be performed in a chemical fume hood using appropriate personal protective equipment (PPE).
Protocol 1: Preparation of a 2 mg/mL Suspension for Oral Gavage
This protocol is designed to create a homogenous suspension, a reliable choice for oral administration of insoluble compounds.
Materials:
-
This compound
-
Sodium Carboxymethylcellulose (Na-CMC)
-
Tween 80
-
Sterile Water for Injection or Purified Water
-
Glass mortar and pestle
-
Magnetic stirrer and stir bar
-
Calibrated balance and weigh boats
-
Volumetric flasks and graduated cylinders
Procedure:
-
Prepare the Vehicle (0.5% CMC, 0.2% Tween 80):
-
Add approximately 40 mL of water to a 50 mL beaker with a magnetic stir bar.
-
While stirring, slowly sprinkle 0.25 g of Na-CMC onto the vortex of the water to prevent clumping.
-
Stir until the Na-CMC is fully hydrated and the solution is clear (this may take 30-60 minutes).
-
Add 0.1 g (or 100 µL) of Tween 80 to the solution and continue stirring for 10 minutes.
-
Transfer the solution to a 50 mL volumetric flask and add water to the mark. Mix thoroughly.
-
-
Prepare the Suspension:
-
Accurately weigh 20 mg of this compound powder.
-
Place the powder into a glass mortar.
-
Add a few drops (~0.5 mL) of the prepared vehicle to the powder and triturate with the pestle to form a smooth, uniform paste. This "wetting" step is critical to prevent particle aggregation.
-
Gradually add more vehicle in small increments, continuing to mix until the contents are fluid.
-
Transfer the mixture to a 10 mL volumetric flask.
-
Rinse the mortar and pestle with small volumes of the remaining vehicle and add the rinsings to the volumetric flask to ensure a complete transfer.
-
Bring the flask to the final 10 mL volume with the vehicle.
-
Cap the flask and stir with a magnetic stirrer for at least 30 minutes before use. Crucially, this suspension must be stirred continuously before and during dose administration to ensure homogeneity.
-
Protocol 2: Preparation of a 1 mg/mL Solubilized Formulation
This protocol uses a co-solvent system to achieve a true solution, which is necessary for intravenous administration and can be used for oral dosing.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO), ACS grade or higher
-
Polyethylene glycol 400 (PEG-400)
-
Sterile Saline (0.9% NaCl)
-
Glass vials or beakers
-
Magnetic stirrer and stir bar
-
Calibrated balance and micropipettes
Procedure:
-
Solubilize the Compound:
-
Accurately weigh 10 mg of this compound into a clean glass vial.
-
Add 1.0 mL of DMSO. Mix using a vortex or magnetic stirrer until the compound is fully dissolved. A brief, gentle warming in a water bath (<40°C) may be used if necessary.
-
-
Add Co-solvent:
-
To the DMSO solution, add 4.0 mL of PEG-400. Mix thoroughly until the solution is homogenous.
-
-
Add Aqueous Component:
-
Slowly add 5.0 mL of sterile saline to the organic phase while stirring. Add the aqueous phase last and slowly to prevent the compound from precipitating out of solution.
-
The final vehicle composition will be 10% DMSO, 40% PEG-400, and 50% Saline (v/v/v).
-
-
Final Inspection:
-
Visually inspect the final solution for any signs of cloudiness or precipitation. The solution should be clear and particle-free. If used for IV administration, filtration through a 0.22 µm syringe filter is required.
-
Quality Control and Stability Validation
A formulation is only useful if it is well-characterized and stable for the duration of the experiment. Conducting these quality control checks is a non-negotiable step for ensuring data integrity.
Workflow for Formulation Validation
Caption: Quality control workflow for formulation release.
Analytical Method: Concentration Verification by HPLC-UV
High-Performance Liquid Chromatography (HPLC) with UV detection is the standard method for verifying the concentration of the active pharmaceutical ingredient (API) in the formulation.[15][16]
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of Acetonitrile and Water (each with 0.1% formic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Scan for lambda max (likely ~254 nm based on the biphenyl chromophore).
-
Quantification: Prepare a standard curve of this compound in a suitable solvent (e.g., Acetonitrile). Dilute a sample of the final formulation to fall within the linear range of the standard curve to determine its concentration. The measured concentration should be within ±10% of the target concentration.
Stability Assessment Protocol
It is essential to confirm that the formulation remains stable throughout the preparation and dosing period. A short-term stability study is sufficient for most preclinical experiments.[17][18]
Table 3: Example Short-Term Stability Protocol
| Parameter | Time Points | Storage Conditions | Acceptance Criteria |
| Appearance | 0, 4, 8, 24 hours | Room Temperature (~25°C) and Refrigerated (2-8°C) | No change in color or clarity (solutions). No evidence of significant particle settling or clumping (suspensions). |
| pH | 0, 24 hours | Room Temperature (~25°C) | No significant change (e.g., < ±0.5 units). |
| Assay (Concentration) | 0, 24 hours | Room Temperature (~25°C) | 90-110% of the initial (T=0) concentration. |
This protocol ensures that the integrity of the formulation is maintained, providing confidence in the accuracy of the doses administered during the in-vivo study. The principles outlined in ICH guidelines for stability testing provide a robust framework for these assessments.[19]
Conclusion
The successful formulation of this compound for in-vivo studies is an achievable goal that hinges on a systematic, data-driven approach. By recognizing its likely classification as a BCS Class II compound, researchers can focus on appropriate solubility-enhancement strategies. The protocols provided for a suspension and a co-solvent solution offer two reliable and practical starting points for preclinical development. Rigorous adherence to the quality control and stability validation steps outlined is paramount to ensuring the generation of reproducible and trustworthy in-vivo data, thereby enabling a clear evaluation of the compound's therapeutic potential.
References
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Matias, M., et al. (2018). Considerations and Pitfalls in Selecting the Drug Vehicles for Evaluation of New Drug Candidates: Focus on in vivo Pharmaco-Toxicological Assays Based on the Rotarod Performance Test. Journal of Pharmacy & Pharmaceutical Sciences, 21(1), 110-118. Available from: [Link]
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Gad Consulting Services. Vehicles for Animal Studies. Gad Consulting Services. Available from: [Link]
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O'Neill, J. (2022). Stability Protocols: Road Maps to Success. Pharmaceutical Outsourcing. Available from: [Link]
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Matias, M., et al. (2018). Considerations and Pitfalls in Selecting the Drug Vehicles for Evaluation of New Drug Candidates: Focus on in vivo Pharmaco-Toxicological Assays Based on the Rotarod Performance Test. PubMed. Available from: [Link]
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International Council for Harmonisation (ICH). Quality Guidelines. ICH. Available from: [Link]
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Admescope. (2019). Preclinical formulations for pharmacokinetic studies. Admescope. Available from: [Link]
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MDPI. (2023). Study of the Influence of Pharmaceutical Excipients on the Solubility and Permeability of BCS Class II Drugs. MDPI. Available from: [Link]
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Neopharm Labs. Stability Study Protocols and Reports. Neopharm Labs. Available from: [Link]
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PharmTech. Excipients for Parenterals. PharmTech. Available from: [Link]
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Egyptian Drug Authority. (2022). Guidelines On Stability Testing Of Finished Pharmaceutical Products and Active Drug Substance. Available from: [Link]
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Pharmaguideline. (2012). Guidelines for Pharmaceutical Stability Study. Pharmaguideline. Available from: [Link]
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Hilaris Publisher. Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. Hilaris Publisher. Available from: [Link]
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World Pharma Today. Innovative Formulation Strategies for Poorly Soluble Drugs. World Pharma Today. Available from: [Link]
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Four Chongqing Chemdad Co. 2-FLUOROBIPHENYL-4-CARBOXALDEHYDE 97. ChemDad. Available from: [Link]
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International Journal of Research in Pharmacy and Pharmaceutical Sciences. (2024). Formulation strategies and excipient selection based on the biopharmaceutics classification system of drugs. Available from: [Link]
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Request PDF. Formulation strategies to improve the bioavailability of poorly absorbed drugs. ResearchGate. Available from: [Link]
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Pharmaceutical Technology. (2022). Excipients for Solubility Enhancement of Parenteral Formulations. Pharmaceutical Technology. Available from: [Link]
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ChemWhat. 2-Fluorobiphenyl CAS#: 321-60-8. ChemWhat. Available from: [Link]
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ResearchGate. (2025). Formulation strategies for poorly soluble drugs. ResearchGate. Available from: [Link]
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PLOS. Characterisation of (R)-2-(2-Fluorobiphenyl-4-yl)-N-(3-Methylpyridin-2-yl)Propanamide as a Dual Fatty Acid Amide Hydrolase: Cyclooxygenase Inhibitor. PLOS. Available from: [Link]
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PubMed. Characterisation of (R)-2-(2-Fluorobiphenyl-4-yl)-N-(3-Methylpyridin-2-yl)Propanamide as a Dual Fatty Acid Amide Hydrolase: Cyclooxygenase Inhibitor. PubMed. Available from: [Link]
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OMICS International. Development and Validation of Analytical Methods for Pharmaceuticals. OMICS International. Available from: [Link]
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PubMed. Synthesis of anthranilic acid derivatives through iron-catalyzed ortho amination of aromatic carboxamides with N-chloroamines. PubMed. Available from: [Link]
-
ResearchGate. A hit expansion of 3‐benzamidopyrazine‐2‐carboxamide: Toward inhibitors of prolyl‐tRNA synthetase with antimycobacterial activity. ResearchGate. Available from: [Link]
-
PubChem. 1-(2-fluorobiphenyl-4-yl)-alkyl carboxylic acid derivatives for the therapy of transthyretin amyloidosis - Patent US-9150489-B2. PubChem. Available from: [Link]
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International Journal of Pharmaceutical Sciences. Antimalarial Activity of Indole Derivatives: A Comprehensive Review. Available from: [Link]
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Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Fluorobiphenyl-4-carboxamide
Welcome to the technical support center for the synthesis of 2-Fluorobiphenyl-4-carboxamide. This guide is designed for researchers, medicinal chemists, and process development scientists who are looking to optimize their synthetic routes and troubleshoot common issues encountered during this multi-step synthesis. We will move beyond simple procedural lists to explore the causality behind experimental choices, ensuring a robust and reproducible outcome.
Introduction: Navigating the Synthesis
The synthesis of this compound typically involves two critical transformations: the formation of the biaryl scaffold and the subsequent installation and modification of the C4 functional group to yield the final amide. The most common and versatile approach involves a palladium-catalyzed cross-coupling reaction to create the biphenyl core, followed by the conversion of a precursor functional group (like a nitrile or carboxylic acid) into the carboxamide.
This guide is structured to address specific challenges you might face in a question-and-answer format, focusing on the two primary stages of the synthesis.
Caption: General workflow for this compound synthesis.
Part 1: Troubleshooting the Biphenyl Core Synthesis (Suzuki-Miyaura Coupling)
The Suzuki-Miyaura cross-coupling is a powerful method for forming the C-C bond between the two aryl rings.[1][2] However, its success is highly dependent on the fine-tuning of several reaction parameters.
Q1: My Suzuki coupling reaction shows low or no conversion. What are the primary factors to investigate?
A: Low conversion is a common issue that can almost always be traced back to one of the core components of the catalytic cycle. The primary suspects are the catalyst's activity, the choice of base, and the integrity of your reagents.
-
Catalyst and Ligand: The active catalyst is a Pd(0) species. If you start with a Pd(II) precatalyst (like Pd(OAc)₂ or PdCl₂(PPh₃)₂), it must be reduced in situ. Inefficient reduction can stall the reaction. More importantly, the Pd(0) species can aggregate to form inactive palladium black, especially at high temperatures or concentrations. Using bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, or RuPhos) or N-heterocyclic carbene (NHC) ligands can stabilize the catalytic species and promote the crucial oxidative addition step, especially with less reactive aryl chlorides.[3][4]
-
Choice of Base: The base plays a critical role in the transmetalation step, where the organic group is transferred from boron to palladium. Its strength and solubility are key.
-
Inorganic bases like K₂CO₃ or Cs₂CO₃ are common and effective, often used in aqueous/organic solvent mixtures.
-
Phosphates (e.g., K₃PO₄) are excellent for coupling sterically hindered substrates.
-
Organic bases or alkoxides (like NaOtBu) are stronger but can promote side reactions if not used carefully.
-
-
Reagent Quality: Boronic acids are susceptible to decomposition, particularly protodeboronation (replacement of the B(OH)₂ group with a hydrogen).[5] Ensure your boronic acid is pure and dry. Running the reaction under an inert atmosphere (Nitrogen or Argon) is critical to prevent oxidation of the catalyst and reagents.
Caption: Troubleshooting flowchart for low-yield Suzuki-Miyaura coupling.
Q2: I'm observing significant amounts of homocoupling byproducts. How can I suppress them?
A: Homocoupling, where two molecules of the boronic acid (to form a biphenyl) or two molecules of the aryl halide couple, is a common side reaction.[6][7] It is often driven by oxygen contamination or suboptimal reaction conditions.
-
Oxygen Contamination: Rigorously degassing your solvent (e.g., by sparging with argon for 15-20 minutes or using several freeze-pump-thaw cycles) is the most effective way to minimize homocoupling of the boronic acid. Oxygen can promote this side reaction.
-
Reaction Stoichiometry: Using a slight excess of the boronic acid (e.g., 1.1-1.2 equivalents) is common, but a large excess can sometimes increase homocoupling.
-
Ligand Choice: Certain ligands can favor the desired cross-coupling pathway over homocoupling. Often, the same bulky, electron-rich ligands that improve overall activity also improve selectivity.
-
Temperature Control: Running the reaction at the lowest effective temperature can sometimes reduce the rate of side reactions relative to the desired cross-coupling.
| Problem | Primary Cause | Recommended Solution |
| Low Conversion | Inactive Catalyst / Poor Ligand Choice | Screen bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos). Use a well-defined Pd(0) precatalyst. |
| Homocoupling | Oxygen in the reaction mixture | Thoroughly degas all solvents and reagents. Maintain a strict inert atmosphere. |
| Protodeboronation | Presence of water; inappropriate base | Use anhydrous solvents. Consider K₃PO₄ as the base. Use stable boronate esters if the acid is unstable.[4] |
| Dehalogenation | Hydrogen source (e.g., solvent, base) | Avoid protic solvents or bases that can act as hydride sources.[5] |
Part 2: Optimizing the Amide Formation Step
Once the 2-fluorobiphenyl core with a C4 functional group is synthesized, the next crucial step is forming the amide. The strategy depends on your C4 precursor: a carboxylic acid or a nitrile.
Route A: From 2-Fluorobiphenyl-4-carboxylic Acid
Q3: My amide coupling reaction is slow or incomplete. How do I choose the right coupling reagent?
A: Direct reaction of a carboxylic acid and an amine (or ammonia) to form an amide requires very high temperatures to drive off water and is often impractical.[8][9][10] Modern synthesis relies on coupling reagents to activate the carboxylic acid. The choice of reagent is critical for achieving high yields.
-
Carbodiimides (e.g., EDC, DCC): These are cost-effective and widely used. EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) is particularly useful because the urea byproduct is water-soluble, simplifying purification.[11][12] However, they can be slow with hindered substrates and can lead to racemization of chiral centers.
-
Uronium/Aminium Salts (e.g., HATU, HBTU): Reagents like HATU are highly effective for difficult couplings, including those with electron-poor amines or sterically hindered partners. They are more expensive but often give superior yields and faster reaction rates.
-
Phosphonium Salts (e.g., PyBOP): Similar to uronium salts, these are powerful activating agents suitable for challenging amide bond formations.
Crucial Insight - The Role of Additives: When using coupling reagents, especially carbodiimides, side reactions like the formation of an inactive N-acylurea byproduct can occur.[12] To prevent this and accelerate the reaction, an additive like HOBt (Hydroxybenzotriazole) or HOAt (1-Hydroxy-7-azabenzotriazole) is almost always included. These additives act as "activated ester" shuttles, forming a more reactive intermediate that is less prone to side reactions.[11][13]
| Coupling Reagent | Pros | Cons | Best For |
| EDC / HOBt | Cost-effective, water-soluble byproduct | Slower, potential for N-acylurea side product | General-purpose, scalable reactions |
| HATU / HBTU | Very high reactivity, fast kinetics | Expensive, more complex byproducts | Difficult couplings, sterically hindered substrates, electron-poor amines |
| PyBOP | High reactivity, good for peptide synthesis | Expensive, phosphine oxide byproduct | Challenging couplings, sensitive substrates |
Route B: From 2-Fluorobiphenyl-4-carbonitrile
Q4: How can I hydrolyze my nitrile to the amide without over-hydrolyzing it to the carboxylic acid?
A: Hydrolysis of a nitrile proceeds in two stages: first to the primary amide, and then to the carboxylic acid (as its ammonium salt).[14][15] Because nitriles are relatively unreactive, forcing conditions (strong acid/base and heat) are often required, which can make it difficult to stop the reaction at the amide stage.[16][17][18]
The key is to use conditions that favor the first hydrolysis step while disfavoring the second.
-
Controlled Acidic Hydrolysis: Using a mixture of a strong acid in a non-aqueous solvent or a controlled amount of water can sometimes favor amide formation. For example, using a mixture like trifluoroacetic acid (TFA) and sulfuric acid has been shown to be effective for selective conversion.[19]
-
Alkaline Peroxide (Radziszewski Reaction): A classic and highly effective method is the use of hydrogen peroxide under basic conditions (e.g., with NaOH or KOH).[20] The hydroperoxide anion is a potent nucleophile that attacks the nitrile, and the subsequent steps lead cleanly to the amide, often with minimal formation of the carboxylic acid byproduct. Careful temperature control is important.
Caption: Comparison of major pathways to the target amide.
Part 3: Detailed Experimental Protocols
Protocol 1: Suzuki-Miyaura Coupling to Synthesize 2-Fluorobiphenyl-4-carboxylic Acid
This protocol is a robust starting point for the synthesis of the carboxylic acid intermediate.
-
Reagent Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-bromophenylacetic acid (1.0 eq), (2-fluorophenyl)boronic acid (1.2 eq), and potassium carbonate (K₂CO₃, 3.0 eq).
-
Catalyst Addition: Add the palladium catalyst, for example, [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 2-3 mol%).
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with argon or nitrogen gas. Repeat this cycle three times to ensure an inert atmosphere.
-
Solvent Addition: Add a degassed solvent mixture, such as 1,4-dioxane and water (e.g., a 4:1 ratio), via syringe. The reaction should be at a concentration of approximately 0.1 M with respect to the limiting reagent.
-
Reaction: Heat the reaction mixture to 80-90 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS (typically complete within 4-12 hours).
-
Workup: After cooling to room temperature, dilute the mixture with ethyl acetate and water. Acidify the aqueous layer with 1M HCl to a pH of ~2-3 to protonate the carboxylic acid.
-
Extraction: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by recrystallization or flash column chromatography on silica gel.
Protocol 2: Amide Formation via EDC/HOBt Coupling
This protocol details the conversion of the carboxylic acid intermediate to the final amide product.
-
Reagent Setup: To a round-bottom flask, add 2-Fluorobiphenyl-4-carboxylic acid (1.0 eq), HOBt (1.2 eq), and ammonium chloride (NH₄Cl, 1.5 eq).
-
Solvent Addition: Add an anhydrous polar aprotic solvent, such as N,N-Dimethylformamide (DMF). Stir the mixture until all solids are dissolved.
-
Base Addition: Cool the mixture in an ice bath (0 °C). Add a non-nucleophilic base, such as N,N-Diisopropylethylamine (DIPEA, 3.0 eq), dropwise.
-
Coupling Agent Addition: Add EDC (1.2 eq) portion-wise, keeping the temperature at 0 °C.
-
Reaction: Remove the ice bath and allow the reaction to stir at room temperature. Monitor progress by TLC or LC-MS (typically complete within 6-18 hours).
-
Workup: Pour the reaction mixture into a separatory funnel containing water and ethyl acetate.
-
Extraction: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash sequentially with 5% LiCl solution (to remove DMF), saturated NaHCO₃ solution, and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purification: Purify the crude product by flash column chromatography or recrystallization to yield this compound.
Part 4: Frequently Asked Questions (FAQs)
Q: Can I use an aryl chloride instead of an aryl bromide for the Suzuki coupling? A: Yes, but aryl chlorides are significantly less reactive.[2] To achieve good yields, you will need to use a more specialized catalytic system, typically involving a highly active, bulky, electron-rich phosphine ligand (like those from the Buchwald or Fu labs) and often a stronger base like K₃PO₄.
Q: My final amide product is contaminated with a urea byproduct. How did this happen? A: This is a classic sign of using a carbodiimide coupling reagent (like EDC or DCC) without an additive like HOBt. The activated carboxylic acid intermediate can rearrange with another molecule of the coupling reagent to form a stable N-acylurea, which can be difficult to remove. Always use HOBt or a similar additive.
Q: Is it possible to perform a one-pot synthesis from the aryl halide to the amide? A: While more complex, one-pot procedures exist. For example, a palladium-catalyzed aminocarbonylation reaction could theoretically form the amide directly from the aryl halide using carbon monoxide and an ammonia source. However, these reactions require specialized equipment (to handle CO gas) and careful optimization. For most lab-scale syntheses, the two-step approach is more reliable.
Q: I am seeing palladium contamination in my final product. How can I remove it? A: Residual palladium can be removed by various methods. Stirring the crude product in a solvent with a palladium scavenger (e.g., a functionalized silica gel with thiol groups) is effective. Alternatively, treatment with activated carbon or washing with an aqueous solution of a strong chelator like thiourea can also reduce palladium levels.
References
-
Chemistry LibreTexts. (2023). Making Amides from Carboxylic Acids. [Link]
-
Organic Chemistry Portal. (n.d.). Nitrile to Amide - Common Conditions. [Link]
-
Chemguide. (n.d.). The Preparation of Amides. [Link]
-
Chemguide. (n.d.). Hydrolysing Nitriles. [Link]
-
Lumen Learning. (n.d.). Hydrolysis of nitriles. Organic Chemistry II. [Link]
-
BYJU'S. (n.d.). Acidic Hydrolysis of Nitriles. [Link]
-
Khan Academy. (n.d.). Amide formation from carboxylic acid derivatives. [Link]
- Moorthy, J. N., & Singhal, N. (2005). Facile and Highly Selective Conversion of Nitriles to Amides via Indirect Acid-Catalyzed Hydration Using TFA or AcOH−H2SO4. The Journal of Organic Chemistry, 70(5), 1926-1929.
-
Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. [Link]
-
G. A. G. S. C. F. L. M. (2016). Optimized Reaction Conditions for Amide Bond Formation in DNA-Encoded Combinatorial Libraries. ACS Combinatorial Science. [Link]
-
G. A. G. S. C. F. L. M. (2016). Optimized reaction conditions for amide bond formation in DNA-encoded combinatorial libraries. ACS Combinatorial Science. [Link]
-
Khan Academy. (2023). Amide formation from carboxylic acid derivatives. [Link]
-
Yoneda Labs. (n.d.). General Ullman cross-coupling reaction for the synthesis of biphenyl derivatives. [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]
-
Nolan, S. P., et al. (2020). Buchwald–Hartwig cross-coupling of amides (transamidation) by selective N–C(O) cleavage mediated by air- and moisture-stable [Pd(NHC)(allyl)Cl] precatalysts: catalyst evaluation and mechanism. Catalysis Science & Technology. [Link]
-
YouTube. (2024). Common Byproducts in Suzuki Coupling. [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]
-
J&K Scientific LLC. (2021). Buchwald-Hartwig Cross-Coupling. [Link]
-
ResearchGate. (n.d.). Optimization of reaction conditions for the preparation of amide 2 1a. [Link]
-
BYJU'S. (n.d.). Ullmann Reaction. [Link]
-
ResearchGate. (n.d.). Optimization of the reaction conditions of amide synthesis. [Link]
-
Chemistry Steps. (n.d.). Reactions of Nitriles. [Link]
-
MDPI. (n.d.). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. [Link]
-
MDPI. (2017). Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. [Link]
-
KAUST Repository. (n.d.). Buchwald-Hartwig cross-coupling of amides (transamidation) by selective NC(O) cleavage mediated by. [Link]
-
Wikipedia. (n.d.). Ullmann condensation. [Link]
-
OrgoSolver. (n.d.). Nitrile Reactions: Acid Hydrolysis to Carboxylic Acid. [Link]
-
Myers, A. (n.d.). The Suzuki Reaction. Chem 115. [Link]
-
ResearchGate. (n.d.). Side reactions of Suzuki cross-coupling. [Link]
-
Chemistry LibreTexts. (2025). Chemistry of Nitriles. [Link]
-
Chemistry Stack Exchange. (2017). Why is the nitrile group not hydrolyzed as well during hydrolysis of imine in Thorpe reaction?. [Link]
-
Chemistry LibreTexts. (2023). The Hydrolysis of Nitriles. [Link]
-
Wikipedia. (n.d.). Ullmann reaction. [Link]
-
MDPI. (2017). Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. [Link]
-
ResearchGate. (n.d.). Preparation of fluorinated biphenyl via Suzuki–Miyaura cross coupling reaction. [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
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Technical Support Center: Overcoming Solubility Challenges with 2-Fluorobiphenyl-4-carboxamide
Welcome to the technical support center for 2-Fluorobiphenyl-4-carboxamide. This guide is designed for researchers, scientists, and drug development professionals to provide practical, in-depth solutions for the solubility challenges commonly encountered with this compound. As a molecule characterized by a hydrophobic biphenyl core, this compound is expected to exhibit low aqueous solubility, a frequent hurdle in experimental and preclinical development. This document provides troubleshooting guides and validated protocols to ensure reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound failing to dissolve in aqueous buffers like PBS or Tris?
A: The molecular structure of this compound is the primary driver of its poor aqueous solubility. The biphenyl group is large and non-polar, creating a hydrophobic character that is energetically unfavorable to interactions with polar water molecules. The carboxamide group, while capable of hydrogen bonding, is not sufficient to overcome the hydrophobicity of the core structure. Compounds with such characteristics often have high crystal lattice energy, meaning significant energy is required to break apart the solid state and allow the solvent to interact with individual molecules.[1][2][3]
Q2: What are the initial steps for solubilizing this compound for a quick in vitro experiment?
A: The most direct initial approach is to create a concentrated stock solution in a water-miscible organic solvent and then dilute this stock into your aqueous experimental medium.
-
Select an appropriate organic solvent. Based on the properties of similar biphenyl compounds, solvents like Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), or ethanol are excellent starting points.[4]
-
Prepare a high-concentration stock solution. Dissolve the compound in your chosen solvent to a concentration of 10-50 mM. Gentle warming (37°C) or sonication can aid dissolution.
-
Perform serial dilution. Dilute the stock solution into your aqueous buffer. It is critical to ensure that the final concentration of the organic solvent in your assay is low (typically <0.5%) to avoid solvent-induced artifacts or toxicity. If precipitation occurs upon dilution, the aqueous solubility limit has been exceeded.
Q3: Can pH adjustment be used to improve the solubility of this compound?
A: Unlike its carboxylic acid analog (2-Fluorobiphenyl-4-carboxylic acid), this compound lacks a readily ionizable functional group.[5] Carboxamides are generally neutral and do not become significantly protonated or deprotonated within the typical biological pH range of 1 to 7.5.[6] Therefore, pH adjustment is not an effective primary strategy for enhancing its solubility.[7][8] Extreme pH conditions (highly acidic or basic) should be avoided as they can lead to chemical degradation via hydrolysis of the amide bond.
Q4: Simple co-solvents are not working. What advanced formulation strategies can I employ?
A: When basic co-solvent systems are insufficient, several advanced formulation techniques can be explored. These methods aim to either alter the physical state of the compound or encapsulate it in a more soluble form.
-
Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[1][9] The hydrophobic this compound molecule can form an inclusion complex, with its non-polar region residing inside the cyclodextrin's cavity, thereby increasing its apparent water solubility.[2] Substituted β-cyclodextrins like Hydroxypropyl-β-cyclodextrin (HP-β-CD) are commonly used due to their high water solubility and safety profiles.[9]
-
Solid Dispersions: This technique involves dispersing the compound in an inert carrier matrix, usually a water-soluble polymer, at the molecular level.[2][10] Methods like spray drying or hot-melt extrusion can be used to create an amorphous solid dispersion. The amorphous form lacks a crystal lattice structure, which significantly enhances both the dissolution rate and aqueous solubility.[1]
-
Nanosuspensions: Reducing the particle size of the compound to the nanometer range (<1000 nm) dramatically increases the surface area available for dissolution, as described by the Noyes-Whitney equation.[1][3][10] This can be achieved through techniques like high-pressure homogenization or wet milling and results in a colloidal dispersion of the pure drug.[6]
Troubleshooting Guide: Common Solubility Issues
| Problem Encountered | Probable Cause | Recommended Solution & Rationale |
| Precipitation upon dilution of organic stock into aqueous buffer. | The compound's concentration has surpassed its thermodynamic solubility limit in the final aqueous medium. | 1. Decrease the final concentration: The simplest solution is to work at a lower concentration. 2. Increase co-solvent percentage: Cautiously increase the final co-solvent (e.g., DMSO) concentration, ensuring it remains below the tolerance level of your assay (typically <0.5%). 3. Use a different solubilization method: Switch to a more robust method like cyclodextrin complexation, which can achieve higher aqueous concentrations.[2] |
| Inconsistent or non-reproducible bioassay results. | The compound may not be fully solubilized, leading to variable effective concentrations. Undissolved particles can also interfere with assay readouts (e.g., light scattering). | 1. Visual Inspection: Before use, carefully inspect solutions for any precipitate, even after dilution. 2. Centrifugation/Filtration: Spin down the final diluted solution at high speed and use the supernatant, or filter it through a 0.22 µm filter to remove undissolved particles. 3. Re-evaluate solubility: Your current method may be inadequate. Perform a formal solubility assessment to determine the actual solubility limit in your chosen vehicle. |
| Compound "crashes out" of solution over time during an experiment. | The solution is kinetically soluble (supersaturated) but thermodynamically unstable. Precipitation occurs as the system moves towards equilibrium. | 1. Prepare fresh solutions: Make dilutions immediately before use. 2. Incorporate stabilizing excipients: For more complex formulations, precipitation inhibitors (e.g., polymers like HPMC or PVP in solid dispersions) can maintain a supersaturated state.[3] 3. Use a thermodynamically stable formulation: Cyclodextrin complexes or true solutions in lipid-based systems offer better long-term stability.[1][11] |
Experimental Protocols & Methodologies
Protocol 1: Preparation and Use of a Co-Solvent Stock Solution
This protocol outlines the standard procedure for preparing a stock solution for typical in vitro screening.
-
Solvent Selection: Choose a high-purity, water-miscible organic solvent such as DMSO or DMF.
-
Weighing: Accurately weigh a precise amount of this compound in a sterile microcentrifuge tube or glass vial.
-
Dissolution: Add the appropriate volume of the chosen solvent to achieve the desired stock concentration (e.g., 20 mM). Vortex thoroughly. If necessary, use a brief sonication in a water bath to facilitate dissolution.
-
Visual Confirmation: Ensure the solution is clear and free of any visible particles.
-
Storage: Store the stock solution at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles.
-
Application: For experiments, thaw an aliquot and perform a serial dilution into the final aqueous medium. Always add the stock solution to the aqueous buffer while vortexing to promote rapid mixing and minimize localized high concentrations that can cause precipitation.
Protocol 2: Solubility Enhancement with Hydroxypropyl-β-cyclodextrin (HP-β-CD)
This method is used to create an aqueous formulation without organic co-solvents.
-
Prepare Cyclodextrin Vehicle: Prepare a 20-40% (w/v) solution of HP-β-CD in deionized water or your desired buffer. Stir until the cyclodextrin is fully dissolved.
-
Add Compound: Weigh and add an excess amount of this compound to the HP-β-CD solution.
-
Equilibration: Cap the vial and place it on a shaker or rotator at room temperature for 24-48 hours to allow the system to reach equilibrium. This process allows the drug to form an inclusion complex with the cyclodextrin.
-
Separation of Undissolved Compound: After equilibration, centrifuge the suspension at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the excess, undissolved solid.
-
Collection and Quantification: Carefully collect the clear supernatant. This is your saturated solution. The concentration of the dissolved compound should be accurately determined using a validated analytical method like HPLC-UV.
-
Use in Experiments: The resulting solution can be used directly or diluted as needed in aqueous buffers.
Data Summary & Visualization
Table 1: Qualitative Solubility of Structurally Related Compounds
Note: Specific data for this compound is not widely published. This table is based on data for 2-Fluorobiphenyl and general chemical principles.
| Solvent | Polarity | Expected Solubility | Rationale |
| Water | High | Insoluble | The hydrophobic biphenyl structure dominates.[12][13][14] |
| Methanol / Ethanol | High | Soluble | Alcohols can interact with the polar amide group and solvate the non-polar rings.[12][13] |
| Dichloromethane (DCM) | Medium | Soluble | A good solvent for many organic compounds.[15] |
| Acetone | Medium | Soluble | A polar aprotic solvent capable of dissolving a wide range of organic molecules. |
| Dimethyl Sulfoxide (DMSO) | High (aprotic) | Soluble | A powerful, universal solvent for non-polar compounds in drug discovery. |
| Hexanes / Heptane | Low | Sparingly Soluble to Insoluble | The polarity of the carboxamide group limits solubility in highly non-polar aliphatic solvents. |
Diagram 1: Decision Workflow for Solubility Enhancement
This diagram provides a logical pathway for selecting an appropriate solubilization strategy.
Caption: Workflow for preparing an in vitro assay solution.
References
- McNamara, D., et al. "Brief Overview of Various Approaches to Enhance Drug Solubility." Longdom Publishing.
- Fisher Scientific. (2010-04-29).
- Sigma-Aldrich. "2-Fluorobiphenyl-4-carboxylic acid 97."
- Sigma-Aldrich. (2025-05-07).
- Davis, M. E., & Brewster, M. E. (2011-03-01). "Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs)." American Pharmaceutical Review.
- Fisher Scientific. (2024-01-28).
- Ascendia Pharmaceuticals. (2021-07-26). "5 Novel Techniques for Solubility Enhancement."
- Gullapalli, R. (2024). "Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs.
- STEMCELL Technologies. (2017-01-17).
- World Pharma Today.
- International Journal of Medical Science and Dental Research. "Techniques for Improving Solubility."
- AccuStandard. "CAS No. 321-60-8 - 2-Fluorobiphenyl."
- ResearchGate. (2025-07-10).
- International Journal of Pharmacy and Chemistry Analysis. "Strategies for improving hydrophobic drugs solubility and bioavailability."
- Apollo Scientific. (2023-07-06).
- ChemicalBook. (2025-09-25). "2-Fluorobiphenyl Chemical Properties,Uses,Production."
- Beg, S., et al. "Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems." PubMed Central (PMC) - NIH.
- PubChem. "2'-Chloro-4'-fluorobiphenyl-2-carboxamide."
- Four Chongqing Chemdad Co., Ltd. "2-FLUOROBIPHENYL-4-CARBOXALDEHYDE 97."
- Al-Ghananeem, A. M., & Malkawi, A. H. "Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs." PubMed Central.
- ChemWh
- Sigma-Aldrich. "2-Fluorobiphenyl 96."
- Research Scientific. "2-FLUOROBIPHENYL-4-CARBOXYLIC ACID, 97%."
- Ossila. "2-Fluorobiphenyl | CAS Number 321-60-8."
- University of Toronto. (2023-08-31). "Solubility of Organic Compounds."
- Sigma-Aldrich. "2-Fluorobiphenyl dichloromethane 2000ug/mL, analytical standard."
- CP Lab Safety. "Understanding Common Lab Solvents."
- PubChem. "2-Fluorobiphenyl."
- ResearchGate. "Solubility Correlations of Common Organic Solvents | Request PDF."
- BenchChem. "The Solubility Profile of 4-Bromomethylbiphenyl in Common Organic Solvents: A Technical Guide."
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Technical Support Center: Optimizing Reaction Conditions for 2-Fluorobiphenyl-4-carboxamide Synthesis
Welcome to the technical support center for the synthesis of 2-Fluorobiphenyl-4-carboxamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answer frequently asked questions. Our goal is to empower you with the scientific rationale behind experimental choices to overcome common challenges in this multi-step synthesis.
Introduction: The Synthetic Challenge
The synthesis of this compound typically involves a two-stage process: a palladium-catalyzed cross-coupling reaction to construct the core biphenyl structure, followed by the formation of the primary amide. Each of these steps presents unique challenges that can impact yield, purity, and scalability. This guide will address these challenges in a practical, question-and-answer format.
A common synthetic route proceeds via a Suzuki-Miyaura cross-coupling to form 2-fluorobiphenyl-4-carboxylic acid, which is subsequently converted to the desired carboxamide.
Caption: General synthetic workflow for this compound.
Troubleshooting Guide: Addressing Common Issues
This section is dedicated to resolving specific experimental hurdles you may encounter.
Part 1: The Suzuki-Miyaura Cross-Coupling Reaction
Question 1: My Suzuki-Miyaura coupling reaction for the synthesis of the 2-fluorobiphenyl intermediate is showing low to no conversion. What are the likely causes and how can I fix it?
Low conversion in a Suzuki-Miyaura coupling is a frequent issue stemming from several potential sources. A systematic approach to troubleshooting is crucial.
Potential Causes & Solutions:
-
Catalyst Inactivity: The active Pd(0) species is susceptible to oxidation.[1][2]
-
Sub-optimal Ligand Choice: For less reactive aryl chlorides, standard ligands like triphenylphosphine may be insufficient.[4]
-
Boronic Acid Instability: Boronic acids can undergo protodeboronation, especially in the presence of moisture or under prolonged heating.[1][2]
-
Inappropriate Base or Solvent: The choice of base and solvent system is critical and often interdependent.
-
Troubleshooting: For aryl chlorides, stronger bases like potassium phosphate (K₃PO₄) are often more effective than carbonates.[10] Ensure your base is finely powdered and dry.[1] A mixture of an organic solvent (e.g., dioxane, toluene, DMF) with a small amount of water can be beneficial, though excessive water can promote side reactions.[10][11]
-
Experimental Protocol: A Robust Starting Point for Aryl Chloride Coupling
-
To a dried reaction vessel, add the aryl halide (1.0 eq.), phenylboronic acid (1.2-1.5 eq.), and a suitable base (e.g., K₃PO₄, 2.0-3.0 eq.).
-
Purge the vessel with an inert gas (Argon or Nitrogen) for 10-15 minutes.
-
In a separate flask, prepare a solution of the palladium catalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and ligand (e.g., PCy₃, 2-4 mol%) in degassed solvent (e.g., toluene or dioxane).
-
Add the catalyst solution to the reaction vessel via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and monitor by TLC or LC-MS until the starting material is consumed.
Caption: Troubleshooting workflow for low-yield Suzuki coupling.
Question 2: I'm observing significant homocoupling of my boronic acid and dehalogenation of my starting material. How can these side reactions be minimized?
These are common byproducts in Suzuki-Miyaura couplings, and their formation is often indicative of specific issues within the catalytic cycle.[3][12][13]
Minimizing Homocoupling:
-
Cause: Homocoupling of the boronic acid is often promoted by the presence of oxygen.
-
Solution: Rigorous exclusion of air from the reaction mixture is paramount. Ensure thorough degassing of all solvents and maintain a positive pressure of inert gas throughout the reaction.[1]
Minimizing Dehalogenation:
-
Cause: Dehalogenation occurs when the aryl halide-palladium complex reacts with a hydride source instead of the organoboron reagent.[12] Potential hydride sources include certain solvents or impurities.
-
Solution:
-
Ensure the use of high-purity, anhydrous solvents.
-
The choice of base can also influence this side reaction. Experiment with different bases to find one that minimizes dehalogenation for your specific substrate.
-
| Side Reaction | Common Cause | Recommended Action |
| Homocoupling | Oxygen in the reaction mixture | Thoroughly degas all solvents and maintain a strict inert atmosphere. |
| Dehalogenation | Hydride impurities or solvent effects | Use high-purity, anhydrous solvents. Screen different bases. |
| Protodeboronation | Moisture, prolonged heating | Use fresh boronic acid or a stable derivative; minimize reaction time. |
Part 2: The Amidation Reaction
Question 3: The direct amidation of 2-Fluorobiphenyl-4-carboxylic acid with ammonia is giving me a very low yield. Why is this happening?
The direct reaction between a carboxylic acid and an amine (or ammonia) is often inefficient without activation due to a competing acid-base reaction that forms a stable ammonium carboxylate salt.[14] Heating this salt to high temperatures can drive off water to form the amide, but this is often not practical or high-yielding.[15][16]
Solutions for Efficient Amidation:
-
Activation with Coupling Reagents: This is the most common and effective method for forming amides under mild conditions.[14]
-
Carbodiimides: Reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or Dicyclohexylcarbodiimide (DCC) activate the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then readily attacked by the amine.[17] The addition of activating agents like 1-Hydroxy-7-azabenzotriazole (HOAt) can further improve yields and reduce side reactions.[18]
-
Other Coupling Reagents: A variety of other reagents such as HATU or T3P® can also be employed for efficient amide bond formation.[17][19]
-
-
Conversion to an Acyl Chloride: This is a classic and robust method.
-
Procedure: The carboxylic acid is first converted to the more reactive acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride.[17] The acyl chloride is then reacted with an ammonia source (e.g., aqueous ammonia or ammonia gas in a suitable solvent) to form the amide.[20][21] A base is typically required to neutralize the HCl byproduct.[15][16]
-
Experimental Protocol: EDC/HOAt Mediated Amidation
-
Dissolve 2-Fluorobiphenyl-4-carboxylic acid (1.0 eq.) in a suitable aprotic solvent (e.g., DMF or DCM).
-
Add HOAt (1.1 eq.) and EDC (1.2 eq.) to the solution and stir at room temperature for 10-15 minutes to pre-activate the acid.
-
Add the ammonia source (e.g., a solution of ammonia in an organic solvent, 2.0-3.0 eq.) dropwise.
-
Stir the reaction at room temperature and monitor by TLC or LC-MS until completion.
Question 4: I'm trying to synthesize the amide from 2-Fluorobiphenyl-4-carbonitrile via hydrolysis, but I'm getting the carboxylic acid as the major product. How can I stop the reaction at the amide stage?
The hydrolysis of a nitrile to a carboxylic acid proceeds through an amide intermediate.[22][23][24] The challenge is that the amide can also be hydrolyzed under the same conditions, often more readily than the nitrile.[22]
Strategies for Partial Nitrile Hydrolysis:
-
Milder Reaction Conditions: Harsh acidic or basic conditions with prolonged heating will favor the formation of the carboxylic acid.[22][23]
-
Troubleshooting: Use milder conditions, such as lower temperatures and shorter reaction times. Careful monitoring of the reaction is essential to quench it once the amide is formed.[25]
-
-
Reagent Selection: Certain reagents are known to favor the formation of the amide.
-
Alkaline Peroxide: The use of hydrogen peroxide in an alkaline solution (e.g., NaOH in aqueous ethanol) is a mild method for converting nitriles to amides.[25]
-
-
Solvent Effects: The choice of solvent can influence the relative rates of nitrile and amide hydrolysis. It has been reported that using tert-butanol as a solvent can help to stop the hydrolysis at the amide stage.[22]
Frequently Asked Questions (FAQs)
Q1: What are the key safety precautions I should take during this synthesis? A: Always work in a well-ventilated fume hood. Palladium catalysts can be pyrophoric, and phosphine ligands are often toxic and air-sensitive. Reagents like thionyl chloride and oxalyl chloride are corrosive and react violently with water. Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Q2: How can I best monitor the progress of these reactions? A: Thin-layer chromatography (TLC) is a quick and effective method for monitoring the consumption of starting materials and the formation of products. For more quantitative analysis and to check for the presence of byproducts, High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) are recommended.
Q3: What are the best methods for purifying the final this compound product? A: The purification method will depend on the nature of the impurities.
-
Recrystallization: If the product is a solid and the impurities have different solubilities, recrystallization from a suitable solvent system is an excellent method for obtaining high-purity material.
-
Column Chromatography: For complex mixtures or to remove closely related impurities, silica gel column chromatography is a versatile technique. A gradient of a non-polar solvent (e.g., hexanes) and a more polar solvent (e.g., ethyl acetate) is typically used.
Q4: Can this synthesis be scaled up for larger quantities? A: Yes, but several factors need to be considered for a successful scale-up.
-
Heat Transfer: Both the Suzuki coupling and amidation reactions can be exothermic. Ensure the reaction vessel allows for efficient heat dissipation to maintain a controlled temperature.
-
Mixing: Efficient stirring is crucial, especially for heterogeneous mixtures (e.g., with a solid base).
-
Reagent Addition: For larger scale reactions, controlled, dropwise addition of reagents may be necessary to manage exotherms.
-
Work-up and Purification: Extraction and purification methods may need to be adapted for larger volumes.
References
-
Chemguide. (n.d.). The Preparation of Amides. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, January 22). Making Amides from Carboxylic Acids. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Nitrile to Amide - Common Conditions. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Converting Nitriles to Amides. Retrieved from [Link]
-
Chemguide. (n.d.). Hydrolysis of Nitriles. Retrieved from [Link]
-
Scribd. (n.d.). Carboxylic Acid To Amide Reagents Details. Retrieved from [Link]
-
Lumen Learning. (n.d.). Hydrolysis of nitriles. Organic Chemistry II. Retrieved from [Link]
-
BYJU'S. (n.d.). Acidic Hydrolysis of Nitriles. Retrieved from [Link]
-
Khan Academy. (n.d.). Amide formation from carboxylic acid derivatives. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. Retrieved from [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
-
ACS Omega. (2022). Optimization of Automated Synthesis of Amide-Linked RNA. Retrieved from [Link]
-
Khan Academy. (2023, March 10). Amide formation from carboxylic acid derivatives. [Video]. YouTube. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Amides Preparation and Reactions Summary. Retrieved from [Link]
-
ResearchGate. (n.d.). Optimization of amide synthesis with phenylsilane. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
YouTube. (2024, September 8). Suzuki Coupling I Common Byproducts in Suzuki Coupling. Retrieved from [Link]
-
Indian Pharma Post. (2024, October 16). Scientists discover efficient amide synthesis process to streamline drug production. Retrieved from [Link]
-
ResearchGate. (n.d.). Optimization of the reaction conditions of amide synthesis. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). General Catalysts for the Suzuki-Miyaura and Sonogashira Coupling Reactions of Aryl Chlorides and for the Coupling of Challenging Substrate Combinations in Water. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Optimized reaction conditions for amide bond formation in DNA-encoded combinatorial libraries. Retrieved from [Link]
-
Four Chongqing Chemdad Co., Ltd. (n.d.). 2-FLUOROBIPHENYL-4-CARBOXALDEHYDE 97. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Highly active catalysts for the Suzuki coupling of aryl chlorides. Retrieved from [Link]
-
ResearchGate. (2014, December 23). How can I solve my problem with Suzuki coupling?. Retrieved from [Link]
-
University of Windsor. (n.d.). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Retrieved from [Link]
-
ResearchGate. (2025, August 6). High-Activity Catalysts for Suzuki Coupling and Amination Reactions with Deactivated Aryl Chloride Substrates: Importance of the Palladium Source. Retrieved from [Link]
-
MDPI. (2017, February 28). Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]
-
Reddit. (2021, July 9). Diagnosing issues with a failed Suzuki coupling?. r/Chempros. Retrieved from [Link]
-
Myers, A. (n.d.). The Suzuki Reaction. Chem 115. Retrieved from [Link]
-
ResearchGate. (n.d.). Side reactions of Suzuki cross-coupling. Retrieved from [Link]
-
ResearchGate. (n.d.). Preparation of fluorinated biphenyl via Suzuki–Miyaura cross coupling reaction. Retrieved from [Link]
-
MDPI. (2017, February 28). Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. Retrieved from [Link]
-
MDPI. (n.d.). 2-(2-Fluoro-[1,1′-biphenyl]-4-yl)-N-(4-methyl-2-oxo-2H-chromen-7-yl)propanamide. Retrieved from [Link]
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- 24. byjus.com [byjus.com]
- 25. Nitrile to Amide - Common Conditions [commonorganicchemistry.com]
Technical Support Center: 2-Fluorobiphenyl-4-carboxamide Synthesis
Introduction
Welcome to the technical support guide for the synthesis of 2-Fluorobiphenyl-4-carboxamide. This document is designed for researchers, chemists, and process development professionals who are utilizing this important intermediate in their synthetic workflows. The primary route to this compound is the Suzuki-Miyaura cross-coupling reaction, a powerful method for C-C bond formation.[1][2] However, like any complex chemical transformation, it is susceptible to side reactions that can lead to various impurities.
This guide provides in-depth, field-proven insights into identifying, troubleshooting, and mitigating common impurities encountered during the synthesis of this compound. Our goal is to equip you with the knowledge to optimize your reaction conditions, improve yield and purity, and streamline your purification processes.
Visualizing the Synthetic Landscape: Main Reaction and Common Side Reactions
The Suzuki-Miyaura coupling is the industry-standard method for synthesizing this compound. The reaction couples an aryl halide (4-bromobenzamide) with an organoboron species (2-fluorophenylboronic acid) using a palladium catalyst.[1][2] While efficient, several competing reaction pathways can lead to impurities.
Caption: Synthetic pathways in the Suzuki coupling for this compound.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses the most common issues and questions that arise during the synthesis and purification of this compound.
Impurity Identification and Mitigation
Q1: I'm observing a significant amount of a biphenyl impurity without the carboxamide group. What is it and how can I prevent it?
Answer: This is highly likely the homocoupling product of your boronic acid, resulting in 2,2'-Difluorobiphenyl . This is one of the most common side reactions in Suzuki couplings.[3][4]
Causality: Boronic acid homocoupling is primarily caused by two mechanisms:
-
Oxidative Coupling: The presence of oxygen in the reaction mixture can lead to the formation of a Pd-peroxo species, which promotes the oxidative homocoupling of the boronic acid.[3]
-
Palladium(II)-Mediated Coupling: If the concentration of the active Pd(0) catalyst is low, or if Pd(II) species are present (e.g., from an incompletely reduced precatalyst), they can stoichiometrically react with the boronic acid to form the homocoupled product and Pd(0).[1][5] Electron-deficient boronic acids are particularly prone to this side reaction.[6][3][7]
Troubleshooting & Prevention:
-
Atmosphere Control (Critical): Rigorously exclude oxygen from your reaction. This is the most crucial step.[5]
-
Protocol: Degas your solvent thoroughly by bubbling an inert gas (Argon or Nitrogen) through it for at least 30-60 minutes prior to adding the catalyst.
-
Best Practice: Maintain a positive pressure of inert gas throughout the entire reaction.
-
-
Catalyst Pre-activation: If you are not using a pre-formed Pd(0) catalyst like Pd(PPh₃)₄, ensure your Pd(II) source (e.g., Pd(OAc)₂) is fully reduced to Pd(0) before the main catalytic cycle begins. The addition of a mild reducing agent can sometimes help.[5]
-
Ligand Choice: The choice of phosphine ligand can influence the rate of homocoupling versus the desired cross-coupling. For challenging couplings, consider using bulky, electron-rich ligands like SPhos.[3][7]
-
Reagent Stoichiometry: Avoid using a large excess of the boronic acid, as this can increase the statistical probability of homocoupling.
Q2: My final product is contaminated with benzamide. Where does this come from?
Answer: The presence of benzamide indicates a dehalogenation side reaction, where the bromine atom of your starting material, 4-bromobenzamide, is replaced by a hydrogen atom.[1]
Causality: Dehalogenation typically occurs after the oxidative addition of the aryl halide to the Pd(0) center. The resulting Ar-Pd(II)-X complex can react with a hydride source in the reaction mixture, followed by reductive elimination to yield the dehalogenated product.[1] Common hydride sources include solvent impurities (e.g., alcohols), certain bases, or water.
Troubleshooting & Prevention:
-
Solvent Purity: Use high-purity, anhydrous solvents. If using solvents like THF, ensure they are free of peroxides and stabilizing alcohols.
-
Base Selection: The choice of base can be critical. While common bases like K₂CO₃ or K₃PO₄ are generally effective, sometimes switching to a different base, such as Cs₂CO₃ or KF, can minimize this side reaction.[8] The reaction's outcome can be empirical with respect to the base.[8]
-
Temperature Control: Running the reaction at the lowest effective temperature can often reduce the rate of dehalogenation relative to the desired coupling.
Q3: What are the best analytical methods to determine the purity of my product?
Answer: A combination of chromatographic and spectroscopic methods is ideal for comprehensive purity analysis. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the most common techniques.[9]
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase.[9] | Separation based on volatility and interaction with a stationary phase, followed by mass-based detection.[9] |
| Best For | Quantifying non-volatile impurities (e.g., homocoupled products, starting materials, carboxylic acid byproducts). | Identifying and quantifying volatile impurities (e.g., protodeboronation products like fluorobenzene). Provides structural information from mass spectra. |
| Typical Accuracy | 98.0 - 102.0% Recovery[9] | 97.0 - 103.0% Recovery[9] |
| Limit of Detection | ~0.01%[9] | ~0.005%[9] |
| Considerations | Requires that the analyte be soluble in the mobile phase. | Requires that the analyte be thermally stable and sufficiently volatile. The carboxamide may require derivatization. |
Protocol: Standard HPLC Method for Purity Analysis
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of Acetonitrile (A) and Water with 0.1% Formic Acid (B).
-
Start at 30% A, ramp to 95% A over 15 minutes, hold for 5 minutes, return to initial conditions.
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Sample Preparation: Dissolve the sample accurately in a 1:1 mixture of acetonitrile and water to a concentration of approximately 0.5 mg/mL.[9]
-
Analysis: Purity is determined by the area percentage method, where the area of the main product peak is divided by the total area of all observed peaks.[9]
Catalyst-Related Issues
Q4: My product has a dark color, and I suspect palladium contamination. How do I remove residual palladium?
Answer: Residual palladium is a critical impurity, especially in pharmaceutical applications. Its removal is a crucial step in the downstream processing.[10] Several methods are available, ranging from simple filtration to the use of specialized scavenger resins.
Caption: Decision workflow for selecting a palladium removal method.
Comparison of Palladium Removal Techniques:
| Method | Principle | Pros | Cons |
| Filtration through Celite® | Mechanical filtration of insoluble palladium particles ("Pd black").[11][12] | Simple, fast, inexpensive.[11] | Ineffective for soluble/colloidal palladium species.[11] |
| Activated Carbon | Adsorption of palladium onto a high-surface-area carbon matrix.[13] | Cost-effective, can remove various Pd species.[13] | May adsorb the desired product, reducing yield. Requires careful selection of carbon type. |
| Scavenger Resins | Covalent or coordinative binding of palladium to functional groups on a solid support (e.g., thiol- or phosphine-based resins).[10][13] | High selectivity and capacity for palladium. Can reduce levels to <1 ppm.[10] | Higher cost compared to carbon or Celite. |
| Column Chromatography | Separation based on differential adsorption on a stationary phase (e.g., silica gel). | Can remove palladium and organic impurities simultaneously. | Can be low-throughput and requires large solvent volumes.[11] |
Protocol: Palladium Removal with a Thiol-Based Scavenger Resin
-
Reaction Quench & Filtration: After the reaction is complete, cool to room temperature and dilute with a suitable solvent (e.g., ethyl acetate). Filter the mixture through a pad of Celite to remove bulk palladium black.[14]
-
Resin Addition: Transfer the filtrate to a clean flask. Add the thiol-functionalized silica or polymer scavenger resin (typically 5-10 weight equivalents relative to the initial palladium catalyst mass).
-
Scavenging: Stir the mixture at room temperature for 2-20 hours. The optimal time should be determined experimentally.[10]
-
Removal of Resin: Filter the mixture to remove the scavenger resin. Wash the resin with fresh solvent.
-
Concentration: Combine the filtrate and washings and concentrate under reduced pressure to obtain the palladium-free crude product, which can then be further purified by recrystallization or chromatography.
References
- Gargaro, S. L., et al. (2020).
- Gargaro, S. L., et al. (2020). Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hinder. Thieme Chemistry.
- SpinChem. (n.d.). Palladium catalyst recovery using scavenger resin. SpinChem.
- Various Authors. (2015). How can i remove palladium Pd catalyst easily?
- Gargaro, S. L., et al. (2020). Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene.
- BenchChem Technical Support Team. (2025). Strategies to minimize homocoupling in Suzuki reactions of boronic acids. BenchChem.
- Wallace, D. J., et al. (2004). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395.
- Osaka Gas Chemicals Co., Ltd. (n.d.). Removal of palladium (Pd)
- Various Authors. (2017).
- Various Authors. (2013). Removal of leached Palladium from reaction product. Sciencemadness Discussion Board.
- Various Authors. (2014). How can i solve my problem with Suzuki coupling?
- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
- San Diego Mesa College. (n.d.). Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls. San Diego Mesa College.
- Various Authors. (2017). What are the byproducts in a Suzuki reaction? Chemistry Stack Exchange.
- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts.
- BenchChem. (2025). A Comparative Guide to Analytical Methods for Purity Validation of 2-(4-Fluorophenyl)thiophene. BenchChem.
- Kondo, Y., et al. (2021).
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- 14. home.sandiego.edu [home.sandiego.edu]
Technical Support Center: 2-Fluorobiphenyl-4-carboxamide Experiments
Welcome to the technical support center for 2-Fluorobiphenyl-4-carboxamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for common issues encountered during the synthesis, purification, and characterization of this compound. As Senior Application Scientists, we have structured this guide in a practical, question-and-answer format to address specific challenges with both theoretical explanations and field-proven solutions.
Section 1: Synthesis of this compound
The synthesis of this compound typically involves the formation of an amide bond from its corresponding carboxylic acid, 2-Fluorobiphenyl-4-carboxylic acid. The biphenyl core itself is often constructed via a Suzuki-Miyaura cross-coupling reaction.[1] This section addresses failures at both key stages.
Frequently Asked Questions: Synthesis
Question: I am attempting to synthesize this compound from 2-Fluorobiphenyl-4-carboxylic acid and an amine source, but I am getting a very low yield or no product at all. What is going wrong?
Answer: This is a common issue that can stem from several factors related to the amide bond formation. The direct reaction of a carboxylic acid and an amine is often inefficient without proper activation because the acidic carboxylic acid and basic amine will first perform a rapid acid-base reaction to form a non-reactive ammonium salt.[2] To overcome this, heating above 100°C is one option, but it's not always practical.[2] A more controlled approach involves activating the carboxylic acid.
Here is a breakdown of potential causes and solutions:
-
Cause 1: Inadequate Carboxylic Acid Activation. The hydroxyl group (-OH) of a carboxylic acid is a poor leaving group. For the amine to attack the carbonyl carbon, this -OH group must be converted into a better leaving group.
-
Solution A: Conversion to Acyl Chloride. The most reliable method is to first convert the carboxylic acid to an acyl chloride using a reagent like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂).[3] The highly reactive acyl chloride will then readily react with the amine. It is critical to remove any excess SOCl₂ (usually by evaporation under reduced pressure) before adding the amine, as it will react with the amine.
-
Solution B: Use of Coupling Reagents. Under milder conditions, peptide coupling reagents can be used. Common examples include dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).[2] These reagents activate the carboxylic acid in situ to form a species that is readily attacked by the amine.
-
-
Cause 2: Amine Inactivation. If you are using the acyl chloride route, the reaction produces one equivalent of hydrochloric acid (HCl) for every equivalent of amide formed. This HCl will protonate your amine nucleophile, rendering it non-nucleophilic and halting the reaction.[4]
-
Solution: Add a non-nucleophilic base, such as triethylamine (Et₃N) or pyridine, to the reaction mixture along with the amine. This "scavenger" base will neutralize the HCl as it is formed, allowing the amine to remain active.[3][5] Alternatively, using a twofold excess of the reactant amine can also work, where one equivalent acts as the nucleophile and the second acts as the base.[4]
-
-
Cause 3: Presence of Water. Moisture in your reactants or solvent is a critical issue, especially when using the acyl chloride method. Acyl chlorides are highly moisture-sensitive and will readily hydrolyze back to the unreactive carboxylic acid.
-
Solution: Ensure all glassware is oven-dried before use. Use anhydrous solvents. If your starting carboxylic acid or amine may contain water, dry them appropriately before starting the reaction.
-
Troubleshooting Workflow: Amide Synthesis
Caption: Decision tree for troubleshooting low yield in amide synthesis.
Question: My precursor, 2-Fluorobiphenyl-4-carboxylic acid, is not available. How can I troubleshoot its synthesis via a Suzuki-Miyaura coupling?
Answer: The Suzuki-Miyaura coupling is an excellent method for forming the C-C bond of the biphenyl core.[1] A common route would be coupling a boronic acid derivative with an aryl halide, catalyzed by a palladium complex. For your target, this could involve reacting (4-carboxyphenyl)boronic acid with 1-bromo-2-fluorobenzene.
Potential issues include:
-
Cause 1: Catalyst Inactivity. The Pd(0) catalyst is the heart of the reaction. It can be poisoned by impurities or fail to form the active catalytic species.
-
Solution: Ensure high-purity reagents. The choice of palladium source (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) and ligand is crucial and often substrate-dependent.[6][7] Degas your solvent thoroughly (e.g., by bubbling with argon or nitrogen) before adding the catalyst to prevent oxidation of the Pd(0) species.
-
-
Cause 2: Incorrect Base or Solvent. The base plays a critical role in the transmetalation step of the catalytic cycle. The solvent must be appropriate for the reactants and facilitate the reaction.
-
Solution: A variety of bases can be used (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃). The choice can significantly impact yield. A mixture of an organic solvent (like dioxane or toluene) and water is often used to dissolve both the organic and inorganic reagents.[8]
-
-
Cause 3: Issues with the Boronic Acid. Boronic acids can undergo decomposition (protodeboronation) or form unreactive cyclic anhydrides (boroxines) upon storage.
-
Solution: Use fresh, high-quality boronic acid. If you suspect decomposition, you can try converting it to a more stable boronate ester (e.g., a pinacol ester) and using that in the coupling reaction.
-
Section 2: Purification and Handling
Fluorinated biphenyl compounds are typically crystalline solids.[9] Their purification and handling require attention to their physical properties.
Physical Properties of Related Compounds
| Compound | Molecular Weight ( g/mol ) | Melting Point (°C) | Solubility |
| 2-Fluorobiphenyl | 172.20 | 71-74 | Soluble in alcohol, ether; Insoluble in water.[10][11] |
| 4'-Fluorobiphenyl-4-carboxylic acid | 216.20 | 235-246 | Data not widely available, but expected to have low water solubility.[12] |
| 2-Fluorobiphenyl-4-carboxaldehyde | 200.21 | 27-31 | Starting material for some syntheses.[13] |
Frequently Asked Questions: Purification & Handling
Question: I have a crude solid product, but I'm struggling to purify it. Recrystallization gives poor recovery and column chromatography results in broad peaks.
Answer: Purification challenges often relate to solubility and interactions with the stationary phase.
-
For Recrystallization:
-
Problem: Finding a suitable solvent system. The ideal solvent should dissolve the compound when hot but not when cold.
-
Solution: Systematically screen solvents. Start with common solvents like ethanol, methanol, ethyl acetate, toluene, and hexane. Use a binary solvent system (one "good" solvent that dissolves it well, and one "poor" solvent in which it is insoluble) to fine-tune the solubility. For biphenyls, a system like Toluene/Hexane or Ethyl Acetate/Hexane is often a good starting point.
-
-
For Column Chromatography (HPLC):
-
Problem: Poor peak shape (tailing, fronting) or resolution.[14]
-
Solution:
-
Check Solubility: Ensure your sample is fully dissolved in the mobile phase or a weaker solvent before injection. Precipitating on the column head is a common cause of pressure spikes and poor chromatography.[15]
-
Optimize Mobile Phase: For reverse-phase HPLC (C18 column), a typical mobile phase is a gradient of acetonitrile or methanol with water. The amide functionality may cause peak tailing due to interaction with residual silanols on the silica support. Adding a small amount of an acid modifier like trifluoroacetic acid (TFA, 0.1%) or formic acid (0.1%) to the mobile phase can protonate the silanols and improve peak shape.
-
Rule of One: When troubleshooting, change only one parameter at a time (e.g., gradient slope, solvent composition, or flow rate) to isolate the source of the problem.
-
-
Question: Is this compound stable? How should I store it?
Answer: Fluorinated biphenyl compounds are generally quite stable.[16][17] The amide bond is also robust, though it can be hydrolyzed under harsh acidic or basic conditions with prolonged heating.[18]
-
Storage Recommendations: Store the solid compound in a tightly sealed container in a cool, dry, and dark place. A desiccator is recommended to protect it from moisture. For long-term storage, refrigeration is advisable. Solutions should be used fresh, but if storage is necessary, keep them refrigerated and protected from light.
Section 3: Characterization
Confirming the identity and purity of your final product is a critical, self-validating step.
Frequently Asked Questions: Characterization
Question: How can I confirm the structure of this compound using NMR and Mass Spectrometry?
Answer: Spectroscopic analysis provides definitive structural evidence.
-
¹H NMR Spectroscopy:
-
You will see a complex set of signals in the aromatic region (typically 7.0-8.5 ppm).
-
The two protons on the amide (-CONH₂) will typically appear as two separate, broad singlets due to restricted rotation around the C-N bond. Their chemical shift can be highly variable and depends on the solvent and concentration.
-
The fluorine atom will cause splitting of adjacent protons (³JHF coupling, typically 5-10 Hz).
-
-
¹⁹F NMR Spectroscopy:
-
This is a powerful tool for any fluorinated compound.[19] You should observe a single resonance for the fluorine atom on the biphenyl ring. Its chemical shift will be characteristic of an aryl fluoride. 1H-19F correlation spectroscopy can definitively link the fluorine to specific protons on the ring.[20]
-
-
¹³C NMR Spectroscopy:
-
The carbon directly bonded to the fluorine will appear as a doublet with a large one-bond coupling constant (¹JCF, typically >200 Hz). Carbons two or three bonds away will show smaller couplings.
-
The carbonyl carbon of the amide will appear downfield, typically in the 165-175 ppm range.
-
-
Mass Spectrometry (MS):
-
The primary goal is to find the molecular ion peak (M⁺). For C₁₃H₁₀FN₂O, the expected monoisotopic mass is approximately 229.07.
-
High-resolution mass spectrometry (HRMS) can confirm the elemental composition to within a few parts per million.
-
The presence of a fluorine atom is not as obvious in MS as chlorine or bromine, which have distinct isotopic patterns.[21][22] However, fragmentation patterns can be informative.
-
Expected Spectroscopic Data Summary
| Technique | Expected Features |
| ¹H NMR | Complex aromatic signals (7-8.5 ppm), two broad singlets for -NH₂, observable H-F coupling. |
| ¹⁹F NMR | A single resonance for the aryl-fluoride. |
| ¹³C NMR | Carbonyl peak (~165-175 ppm), large ¹JCF coupling constant for the C-F bond. |
| MS (EI) | Molecular ion peak (M⁺) at m/z ≈ 229. |
General Synthesis and Analysis Workflow
Caption: General workflow from synthesis to final analysis.
References
-
Star-Bork, J. et al. (2018). Design, synthesis and in vitro and in vivo biological evaluation of flurbiprofen amides as new fatty acid amide hydrolase/cyclooxygenase-2 dual inhibitory potential analgesic agents. PMC. Available at: [Link]
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Chemistry Steps. (n.d.). Amides Preparation and Reactions Summary. Available at: [Link]
-
PubChem. (n.d.). 2-Fluorobiphenyl. Available at: [Link]
-
ResearchGate. (2021). Why did my amide syntesis does not work?. Available at: [Link]
-
MDPI. (n.d.). Flurbiprofen: A Study of the Behavior of the Scalemate by Chromatography, Sublimation, and NMR. Available at: [Link]
-
MDPI. (2017). Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. Available at: [Link]
-
Chemistry LibreTexts. (2023). Organic Compounds Containing Halogen Atoms. Available at: [Link]
- Google Patents. (n.d.). CN108026014B - Preparation method of optically active 2-(2-fluorobiphenyl-4-yl)propionic acid.
-
NIH. (2023). Novel Fluorinated Biphenyl Compounds Synthesized via Pd(0)-Catalyzed Reactions: Experimental and Computational Studies. Available at: [Link]
-
ACS Omega. (2023). Novel Fluorinated Biphenyl Compounds Synthesized via Pd(0)-Catalyzed Reactions: Experimental and Computational Studies. Available at: [Link]
-
Preprints.org. (2024). An Overview on Identifying and Solving Common Problems in HPLC Troubleshooting. Available at: [Link]
-
Khan Academy. (n.d.). Amide formation from carboxylic acid derivatives. Available at: [Link]
-
NIH. (n.d.). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Available at: [Link]
-
ResearchGate. (2008). Flurbiprofen, Comprehensive Profile. Available at: [Link]
-
Chemistry LibreTexts. (2021). 24.3: Synthesis of Amides. Available at: [Link]
-
Spectroscopy Online. (2023). Halogenated Organic Compounds. Available at: [Link]
-
ResearchGate. (n.d.). Mass spectrometry of halogen-containing organic compounds. Available at: [Link]
-
AELAB. (2025). Expert Guide to Troubleshooting Common HPLC Issues. Available at: [Link]
-
Polymer Bulletin. (n.d.). Fluorinated biphenyl aromatic polyimides for gas separation applications. Real gas mixture study. Available at: [Link]
-
RSC Publishing. (2022). 19F-centred NMR analysis of mono-fluorinated compounds. Available at: [Link]
-
ResearchGate. (2017). (PDF) Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. Available at: [Link]
- Google Patents. (n.d.). CN112341352A - Preparation method of flurbiprofen.
-
Scholarship @ Claremont. (n.d.). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero (aryl) boronic acids and esters. Available at: [Link]
-
Medium. (2026). The Versatility of Fluorinated Biphenyl Amines in Modern Chemistry. Available at: [Link]
-
PMC. (n.d.). Development of fluorine-substituted NH2-biphenyl-diarylpyrimidines as highly potent non-nucleoside reverse transcriptase inhibitors: Boosting the safety and metabolic stability. Available at: [Link]
-
PubMed. (n.d.). 19F and 1H magnetic resonance strategies for metabolic studies on fluorinated xenobiotics: application to flurbiprofen [2-(2-fluoro-4-biphenylyl)propionic acid]. Available at: [Link]
-
Master Organic Chemistry. (2018). The Amide Functional Group: Properties, Synthesis, and Nomenclature. Available at: [Link]
-
Environmental Science & Technology. (2010). Advances in the Analysis of Persistent Halogenated Organic Compounds. Available at: [Link]
-
Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?. Available at: [Link]
-
SCION Instruments. (n.d.). HPLC Troubleshooting Guide. Available at: [Link]
-
Master Organic Chemistry. (2019). Amide Hydrolysis Using Acid Or Base. Available at: [Link]
-
YouTube. (2019). Mass Spectroscopy - Halo-isotopes. Available at: [Link]
-
Khan Academy. (n.d.). Forming amides from a carboxylic acid and its derivatives. Available at: [Link]
-
YouTube. (2021). 20.10 Synthesis and Reactions of Amides. Available at: [Link]
-
Restek. (n.d.). HPLC Troubleshooting Guide. Available at: [Link]
-
ResearchGate. (2009). A Practical Synthesis of 2-Fluoro-4-bromobiphenyl. Available at: [Link]
-
ChemWhat. (n.d.). 2-Fluorobiphenyl CAS#: 321-60-8. Available at: [Link]
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- 22. youtube.com [youtube.com]
Technical Support Center: Preventing Precipitation of 2-Fluorobiphenyl-4-carboxamide
<_ _>
Introduction
Welcome to the technical support guide for 2-Fluorobiphenyl-4-carboxamide. This document is designed to provide researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and preventing the precipitation of this compound in aqueous buffer systems. Due to its hydrophobic nature, this compound frequently presents solubility challenges that can impact experimental reproducibility and accuracy.[1][2] This guide offers a series of frequently asked questions (FAQs), detailed troubleshooting protocols, and formulation strategies to ensure the successful use of this compound in your research.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound precipitating out of solution when I dilute it into my aqueous assay buffer?
A: The precipitation of this compound is primarily due to its low aqueous solubility. This is a common issue with hydrophobic compounds.[3] The biphenyl core of the molecule contributes significantly to its lipophilicity, making it inherently difficult to dissolve in water-based solutions like most biological buffers.
When you dilute a concentrated stock solution (typically in an organic solvent like DMSO) into an aqueous buffer, the solvent environment abruptly changes from organic to aqueous.[4] This "solvent shift" can cause the compound to crash out of solution if its concentration exceeds its solubility limit in the final buffer composition.
Q2: What are the key physicochemical properties of this compound that I should be aware of?
A: While specific experimental data for this compound is not extensively published, we can infer its properties from its structure and related compounds.
-
Structure: It possesses a biphenyl group, which is nonpolar, and a carboxamide group, which can participate in hydrogen bonding. The fluorine atom adds to the molecule's hydrophobicity.
-
Solubility: Expected to have low intrinsic aqueous solubility. Biphenyl derivatives are generally known for their poor water solubility.[5][6][7]
-
pKa: The carboxamide group is generally neutral and does not have an ionizable proton under typical physiological pH ranges (pH 2-10). Therefore, pH adjustment of the buffer is unlikely to significantly improve its solubility through ionization.[8]
Q3: How can I increase the solubility of this compound in my buffer?
A: Several strategies can be employed, ranging from simple adjustments to more complex formulation techniques. The most suitable approach will depend on the specific requirements of your experiment.[9]
-
Use of Co-solvents: The addition of a water-miscible organic solvent can significantly increase the solubility of hydrophobic compounds.[8][10]
-
Employing Surfactants: Surfactants can form micelles that encapsulate the hydrophobic compound, increasing its apparent solubility in aqueous solutions.[8][10]
-
Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, effectively shielding them from the aqueous environment and increasing solubility.[11][12]
Here is a table summarizing common solubilizing agents:
| Solubilizing Agent | Type | Recommended Starting Concentration | Considerations |
| Dimethyl sulfoxide (DMSO) | Co-solvent | 0.1% - 1% (v/v) | Can be toxic to cells at higher concentrations.[1] |
| Ethanol | Co-solvent | 1% - 5% (v/v) | Can affect protein structure and enzyme activity. |
| Polyethylene glycol 400 (PEG 400) | Co-solvent | 5% - 20% (v/v) | Generally well-tolerated in many biological systems. |
| Tween® 20/80 | Surfactant | 0.01% - 0.1% (v/v) | Can interfere with certain assays. |
| β-cyclodextrin | Complexing Agent | 1 - 10 mM | Can sometimes affect compound-target interactions. |
Q4: What is the recommended procedure for preparing a working solution of this compound to avoid precipitation?
A: A stepwise dilution protocol is highly recommended to prevent precipitation. Abruptly diluting a high-concentration organic stock solution into an aqueous buffer is a common cause of precipitation.[1]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Precipitate forms immediately upon dilution into the final buffer. | The compound's solubility limit was exceeded due to a large solvent shift. | Utilize a serial dilution method. First, dilute the DMSO stock into an intermediate buffer containing a higher percentage of co-solvent, then perform the final dilution into the assay buffer.[1][3] |
| The solution appears cloudy or opalescent. | Formation of fine, colloidal precipitate. | Try brief sonication after dilution to help dissolve the fine precipitate.[1] Visually inspect a sample under a microscope to confirm the presence of particles. |
| Experimental results are inconsistent or show lower than expected potency. | The compound is not fully dissolved, leading to an unknown and lower effective concentration.[1] | Re-evaluate your solubilization strategy. Consider using a different co-solvent or adding a surfactant. Always perform a solubility check before starting your main experiment. |
| Precipitation occurs over time during the experiment. | The compound is in a supersaturated state and is slowly crashing out of solution. | This indicates that the current formulation is not stable. Consider using a stabilizing excipient like a polymer or increasing the concentration of the solubilizing agent. |
Experimental Protocols
Protocol 1: Preparation of a High-Concentration Stock Solution
-
Accurately weigh the desired amount of this compound powder.
-
Add a sufficient volume of 100% DMSO to achieve a high-concentration stock solution (e.g., 10-50 mM).
-
Vortex and/or sonicate the solution until the compound is completely dissolved. Visually inspect for any remaining solid particles.
-
Store the stock solution at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles.[13]
Protocol 2: Stepwise Dilution into Aqueous Buffer
This protocol is designed to minimize the solvent shift and prevent precipitation.
-
Prepare an Intermediate Dilution Buffer: This buffer should contain a higher concentration of the co-solvent than your final assay buffer. For example, if your final assay buffer can tolerate 1% DMSO, prepare an intermediate buffer with 10% DMSO.
-
First Dilution: Dilute your high-concentration stock solution (from Protocol 1) into the intermediate dilution buffer. Mix thoroughly.
-
Final Dilution: Add the intermediate dilution to your final assay buffer to achieve the desired working concentration. Ensure rapid and thorough mixing.[1]
Visualization of Experimental Workflow
Below is a decision tree to guide you in selecting an appropriate solubilization strategy.
Caption: A decision tree for troubleshooting compound precipitation.
References
-
Longdom Publishing. (n.d.). Brief Overview of Various Approaches to Enhance Drug Solubility. Retrieved from [Link]
-
Khan Academy. (n.d.). Gravimetric analysis and precipitation gravimetry. Retrieved from [Link]
-
European Pharmaceutical Review. (2022, February 16). Novel excipients for solubility enhancement. Retrieved from [Link]
-
Gothwal, A., et al. (n.d.). Solubilization techniques used for poorly water-soluble drugs. PubMed Central. Retrieved from [Link]
-
Yamashita, T., et al. (2011). Solvent shift method for anti-precipitant screening of poorly soluble drugs using biorelevant medium and dimethyl sulfoxide. PubMed. Retrieved from [Link]
-
Pharmaceutical Technology. (2022, November 3). Excipients for Solubility Enhancement of Parenteral Formulations. Retrieved from [Link]
-
Pharma Prep Hub. (n.d.). Precipitation Titrations, Complexometry, Gravimetry. Retrieved from [Link]
-
European Pharmaceutical Review. (n.d.). Establishing a high throughput screen of drug solubility in pharmaceutical excipients. Retrieved from [Link]
-
Parmar, K., et al. (n.d.). Drug Solubility: Importance and Enhancement Techniques. PubMed Central. Retrieved from [Link]
-
Li, H., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. ResearchGate. Retrieved from [Link]
-
Pharmaceutical Analytical Chemistry. (n.d.). Gravimetric Analysis and Precipitation Equilibria. Retrieved from [Link]
-
Rohland, L. (2022). Gravimetric analysis. EBSCO. Retrieved from [Link]
-
Science Ready. (2025, November 18). Mohr's and Volhard's Method of Precipitation Titration – HSC Chemistry. Retrieved from [Link]
-
PubMed. (2018, July 23). Design, synthesis, and biological evaluation of novel biphenyl-4-carboxamide derivatives as orally available TRPV1 antagonists. Retrieved from [Link]
-
PubChem. (n.d.). 2'-Chloro-4'-fluorobiphenyl-2-carboxamide. Retrieved from [Link]
-
ResearchGate. (n.d.). Discovery of Novel Carboxamide Derivatives Containing Biphenyl Pharmacophore as Potential Fungicidal Agents Used for Resistance Management. Retrieved from [Link]
-
MedCrave online. (2023, April 26). QSAR studies on a series of biphenyl carboxamide analogues for analgesic activity. Retrieved from [Link]
-
PubMed. (2023, October 11). Discovery of Novel Carboxamide Derivatives Containing Biphenyl Pharmacophore as Potential Fungicidal Agents Used for Resistance Management. Retrieved from [Link]
-
PubMed. (2024, September 12). Structure-Based Drug Design of 2-Amino-[1,1'-biphenyl]-3-carboxamide Derivatives as Selective PKMYT1 Inhibitors for the Treatment of CCNE1-Amplified Breast Cancer. Retrieved from [Link]
-
ResearchGate. (2025, August 6). Solubility of Buffers in Aqueous–Organic Effluents for Reversed-Phase Liquid Chromatography. Retrieved from [Link]
Sources
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- 13. researchgate.net [researchgate.net]
Technical Support Center: Enhancing the Oral Bioavailability of 2-Fluorobiphenyl-4-carboxamide
Welcome to the technical support center for 2-Fluorobiphenyl-4-carboxamide. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the oral bioavailability of this and structurally similar compounds. Our goal is to provide not just protocols, but the underlying scientific rationale to empower you to make informed decisions in your experiments. This document is structured as a series of frequently asked questions (FAQs) and troubleshooting guides to directly address common issues.
Section 1: Foundational Understanding & Initial Characterization
This section addresses the preliminary questions that form the basis of any successful formulation strategy. Understanding the inherent properties of this compound is the first step to overcoming its bioavailability hurdles.
Q1: Why is the oral bioavailability of this compound likely to be poor?
A: The bioavailability of an orally administered drug is primarily governed by its aqueous solubility and its permeability across the gastrointestinal (GI) tract.[1][2] The structure of this compound—containing a rigid, lipophilic biphenyl core—suggests that it will likely exhibit poor aqueous solubility. While the carboxamide and fluorine moieties add some polarity, the overall molecule is expected to be hydrophobic.
Compounds with high permeability but low solubility are categorized as Biopharmaceutics Classification System (BCS) Class II drugs.[3][4] For these compounds, the rate-limiting step for absorption is the dissolution of the drug in the GI fluids. Unless the drug can dissolve, it cannot be absorbed, leading to low and variable exposure in the bloodstream. Therefore, the primary hypothesis is that this compound is a BCS Class II compound, and our enhancement strategies should focus on improving its solubility and dissolution rate.[4]
Q2: What are the critical first-step physicochemical properties to measure for my compound?
A: A thorough understanding of the compound's fundamental properties is essential before beginning formulation work. This initial data provides a baseline and guides the selection of appropriate enhancement technologies.
Table 1: Essential Physicochemical Characterization for this compound
| Parameter | Experimental Method(s) | Rationale & Target Values |
| Aqueous Solubility | Shake-flask method in various media (pH 1.2, 4.5, 6.8, water) | Determines the intrinsic solubility and pH-dependent effects. A value <10 µg/mL indicates a significant solubility challenge. |
| LogP / LogD | Shake-flask (octanol/water) or validated in silico prediction | Measures lipophilicity. LogP > 3 suggests high permeability but also very low aqueous solubility. LogD at relevant GI pH values is more predictive. |
| Solid-State Form | Powder X-ray Diffraction (PXRD), Differential Scanning Calorimetry (DSC) | Identifies the crystalline form (polymorphs) and melting point. A high melting point (>200°C) often correlates with low solubility due to strong crystal lattice energy.[5] |
| pKa | Potentiometric titration, UV-spectroscopy, or in silico prediction | Identifies ionizable groups. The carboxamide group is generally neutral, but determining if it has any acidic/basic character in the physiological pH range is crucial for salt formation strategies. |
Q3: How do I determine the Biopharmaceutics Classification System (BCS) class for my compound and choose a corresponding strategy?
A: The BCS provides a scientific framework for classifying drug substances based on their aqueous solubility and intestinal permeability.[3] This classification is a critical decision-making tool for formulation development. The workflow below outlines the process.
Caption: BCS Classification and Formulation Strategy Workflow.
For this compound, the expected outcome is BCS Class II , making solubility enhancement the primary goal.
Section 2: Troubleshooting Solubility Enhancement Strategies
This section provides guidance on the most common and effective techniques to improve the solubility and dissolution of BCS Class II compounds like this compound.
Q4: I've confirmed my compound is poorly soluble. What are my primary formulation options?
A: For BCS Class II compounds, several established strategies can be employed. The choice depends on the compound's specific properties, the required dose, and available manufacturing technologies.
-
Particle Size Reduction (Micronization/Nanonization): This increases the surface area of the drug, which can improve the dissolution rate according to the Noyes-Whitney equation.[6][7]
-
Amorphous Solid Dispersions (ASDs): The drug is molecularly dispersed in a polymeric carrier in its amorphous (non-crystalline) state. The amorphous form has higher free energy and thus higher apparent solubility than the stable crystalline form.[3][8]
-
Lipid-Based Formulations (LBFs): The drug is dissolved in a mixture of lipids, surfactants, and co-solvents. Upon contact with GI fluids, these systems form fine emulsions or microemulsions (e.g., SMEDDS - Self-Microemulsifying Drug Delivery Systems), keeping the drug in a solubilized state.[4][8]
-
Complexation with Cyclodextrins: The hydrophobic drug molecule is encapsulated within the cavity of a cyclodextrin host molecule, forming a complex that is more water-soluble.[2][9]
Q5: I tried micronization, but the dissolution profile barely improved. What went wrong?
A: This is a common issue. While micronization increases the surface area, it doesn't address the fundamental hydrophobicity of the drug particles. Several factors could be at play:
-
Poor Wettability: The hydrophobic surface of the drug particles repels water, preventing the dissolution medium from making effective contact.
-
Particle Agglomeration: The high surface energy of the small particles can cause them to re-aggregate into larger clusters, effectively reducing the available surface area.[7]
-
Air Entrapment: Air can be trapped within the agglomerates, further preventing wetting.
Troubleshooting Steps:
-
Incorporate a Wetting Agent/Surfactant: Add a small amount (e.g., 0.1 - 1.0%) of a surfactant like sodium lauryl sulfate (SLS) or polysorbate 80 to the formulation. Surfactants lower the surface tension between the drug particle and the dissolution medium, promoting wetting.[7]
-
Co-processing: Mill the drug with a hydrophilic excipient (e.g., lactose, mannitol) to create a more hydrophilic surface on the resulting particles.
Q6: How do I select the right polymer for an Amorphous Solid Dispersion (ASD) and screen for miscibility?
A: Polymer selection is critical for the performance and stability of an ASD. The ideal polymer should be miscible with the drug, have a high glass transition temperature (Tg), and be pharmaceutically acceptable.
Table 2: Common Polymers for Amorphous Solid Dispersions
| Polymer | Acronym | Key Features |
| Polyvinylpyrrolidone | PVP K30 | Good solubilizer, but can be hygroscopic. |
| Hypromellose Acetate Succinate | HPMCAS | Excellent for enteric release, can inhibit crystallization. |
| Copovidone | PVP/VA 64 | Good balance of properties, less hygroscopic than PVP. |
| Soluplus® | Graft copolymer with amphiphilic properties, acts as a solubilizer and precipitation inhibitor. |
Protocol: Solvent-Cast Film Screening for Drug-Polymer Miscibility
-
Prepare Solutions: Create separate 5% (w/v) stock solutions of this compound and each candidate polymer in a common volatile solvent (e.g., methanol, acetone).
-
Mix Solutions: In glass vials, mix the drug and polymer solutions to achieve various drug loadings (e.g., 10%, 20%, 30%, 50% w/w).
-
Evaporate Solvent: Cast the solutions onto glass slides and allow the solvent to evaporate slowly in a fume hood or vacuum oven at a controlled temperature (e.g., 40°C) for 24 hours.
-
Analyze Films:
-
Visual Inspection: A clear, transparent film indicates good miscibility at that drug loading. Hazy or opaque films suggest phase separation or crystallization.
-
Polarized Light Microscopy (PLM): Examine the films under a microscope. The absence of birefringence (colors) indicates an amorphous system. Crystalline material will appear bright against a dark background.
-
DSC Analysis: Run a DSC scan on the most promising films. A single Tg that shifts with drug concentration is the strongest indicator of a miscible, single-phase amorphous system.
-
Q7: My ASD formulation is showing signs of recrystallization during storage. How can I improve its physical stability?
A: Recrystallization is a critical failure mode for ASDs, as it negates the solubility advantage. The primary drivers are molecular mobility and environmental conditions.
Troubleshooting Steps:
-
Check the Glass Transition Temperature (Tg): The formulation should be stored at least 50°C below its Tg. If the Tg is too low, molecular mobility is high, allowing for re-crystallization. Choose a polymer with a higher Tg or reduce the drug loading.
-
Control Moisture: Water acts as a plasticizer, significantly lowering the Tg of the ASD and increasing molecular mobility. Protect the formulation from humidity by using appropriate packaging (e.g., foil pouches with desiccant). Consider using less hygroscopic polymers like PVP/VA 64 or Soluplus®.
-
Assess Drug-Polymer Interactions: Strong interactions (e.g., hydrogen bonding) between the drug and polymer can inhibit crystallization. The carboxamide group on your compound is a hydrogen bond donor and acceptor, which can be leveraged. Polymers like PVP or Copovidone can form H-bonds with your compound.
Section 3: Troubleshooting Preclinical Evaluation
Once you have a promising formulation, you must evaluate its performance in vitro and in vivo. This section covers common challenges in preclinical testing.
Q8: How do I set up a meaningful in vitro dissolution test for my enhanced formulation?
A: For solubility-enhanced formulations, a standard USP dissolution in pH 6.8 buffer is often insufficient. The goal is to use conditions that better reflect the human GI tract to predict in vivo performance.
Recommendations:
-
Use Biorelevant Media: These media simulate the composition of human intestinal fluids.
-
FaSSIF (Fasted State Simulated Intestinal Fluid): Contains bile salts and lecithin, mimicking conditions before a meal.
-
FeSSIF (Fed State Simulated Intestinal Fluid): Contains higher concentrations of bile salts and lecithin, simulating conditions after a meal. This is especially important for lipid-based formulations.
-
-
Maintain Sink Conditions: Ensure the volume of the dissolution medium is large enough that the concentration of the drug never exceeds ~10-20% of its saturation solubility in that medium. This may be challenging for highly improved formulations and may require a transfer-style dissolution setup that mimics GI transit.
-
Monitor for Supersaturation and Precipitation: ASDs often generate a temporary state of "supersaturation" where the drug concentration exceeds its equilibrium solubility. This is a key mechanism for absorption enhancement. However, the drug can then precipitate out. Monitor the concentration over time to observe both the peak supersaturation and any subsequent "crash." The presence of precipitation inhibitors (like HPMCAS) in your formulation can sustain this supersaturated state.
Caption: Experimental Workflow for Formulation Evaluation.
Q9: Which preclinical animal model is the best choice for an oral bioavailability study?
A: No single animal model perfectly predicts human pharmacokinetics, but some are more suitable than others. The choice involves a trade-off between cost, ethical considerations, and physiological relevance.
-
Rat: Commonly used for early screening due to low cost and ease of handling. However, their GI physiology (e.g., higher gastric pH, faster transit time) can differ significantly from humans, and they can have different metabolic profiles.[10]
-
Dog (Beagle): A very common non-rodent species. Their GI tract is more similar to humans than the rat's, but differences in bile salt composition and gut microbiome exist. The dog has often been shown to be a good predictor for oral formulation performance.[10]
-
Pig (and Minipig): The pig gastrointestinal tract is anatomically and physiologically very similar to that of humans, making it an excellent model for predicting oral drug absorption.[11][12] However, studies are more complex and costly.
Recommendation: For a BCS Class II compound where formulation effects are critical, the dog is often the most pragmatic and discriminative species for selecting a clinical formulation candidate.[10] If the project has sufficient resources, the pig model can provide data with even higher confidence.[11][12]
Q10: How can I work towards establishing an in vitro-in vivo correlation (IVIVC)?
A: An IVIVC is a predictive mathematical model that relates an in vitro property of a dosage form (like dissolution rate) to an in vivo response (like plasma concentration).[13][14] Establishing a good IVIVC is highly valuable as it can reduce the need for future human bioequivalence studies when making certain post-approval changes.[13][15]
The highest level of correlation, "Level A," represents a point-to-point relationship between the in vitro dissolution profile and the in vivo absorption profile.[14][16]
Workflow for Establishing a Level A IVIVC:
-
Develop Formulations: Create at least two, preferably three or more, formulations of the drug with different release rates (e.g., fast, medium, slow). This could be achieved by varying polymer type, drug loading in an ASD, or particle size.
-
In Vitro Testing: Characterize the dissolution profiles of all formulations in a discriminative biorelevant medium.
-
In Vivo Study: Administer all formulations (plus an intravenous solution to get absolute bioavailability) to a panel of subjects (e.g., human volunteers or a suitable animal model like the dog) in a crossover design.
-
Deconvolution: Use the plasma concentration-time data from the oral formulations to calculate the in vivo absorption profile for each formulation. This is a mathematical process that removes the effects of drug distribution and elimination.
-
Correlation: Plot the in vitro percent dissolved at various time points against the in vivo percent absorbed at corresponding time points. A linear relationship indicates a strong Level A IVIVC.[14]
Section 4: Analytical Considerations
Q11: What is the recommended analytical method for quantifying this compound in biological matrices like plasma?
A: The gold standard for quantifying small molecules in complex biological matrices is Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) .[17][18] This technique offers the required sensitivity (to measure low drug concentrations) and selectivity (to distinguish the drug from endogenous metabolites and other compounds).
Key Steps in Method Development:
-
Sample Preparation: The drug must be extracted from the plasma proteins. Common techniques include:
-
Protein Precipitation (PPT): Fast and simple, using a solvent like acetonitrile.
-
Liquid-Liquid Extraction (LLE): More selective, partitions the drug into an immiscible organic solvent.
-
Solid-Phase Extraction (SPE): Most selective and provides the cleanest extracts, but is more complex.[19]
-
-
Chromatography: Use a reverse-phase HPLC or UPLC column (e.g., C18) to separate the analyte from other components before it enters the mass spectrometer.
-
Mass Spectrometry: The mass spectrometer is typically a triple quadrupole instrument operated in Multiple Reaction Monitoring (MRM) mode. This involves selecting a specific parent ion for your compound and a specific fragment ion, providing extremely high selectivity and minimizing interference.
References
- Bioavailability Enhancement of Poorly Soluble Drugs: The Holy Grail in Pharma Industry. Google Scholar.
-
The pig as a preclinical model for predicting oral bioavailability and in vivo performance of pharmaceutical oral dosage forms: a PEARRL review. PubMed. [Link]
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Methods of enhancing Dissolution and bioavailability of poorly soluble drugs. Slideshare. [Link]
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Strategies for enhancing oral bioavailability of poorly soluble drugs. ResearchGate. [Link]
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Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. MDPI. [Link]
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Bioavailability Enhancement Techniques For Poorly Soluble Drug. IJCRT.org. [Link]
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Formulation Strategy of BCS-II Drugs by Coupling Mechanistic In-Vitro and Nonclinical In-Vivo Data with PBPK: Fundamentals of Absorption-Dissolution to Parameterization of Modelling and Simulation. PubMed. [Link]
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CMC Perspectives of In Vitro / In Vivo Correlation (IVIVC) in Drug Development. dcatvci.org. [Link]
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Enhancement of Solubility and Dissolution Rate of BCS Class II Drugs. International Journal of Pharmaceutical Sciences Review and Research. [Link]
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pig as a preclinical model for predicting oral bioavailability and in vivo performance of pharmaceutical oral dosage forms: a PEARRL review. Journal of Pharmacy and Pharmacology. [Link]
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advanced approaches to improve solubility of bcs class ii drugs. TANZ JOURNAL. [Link]
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Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients. Dr. Reddy's API. [Link]
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Successful Formulation Strategies. Outsourced Pharma. [Link]
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How is in vitro–in vivo correlation (IVIVC) established?. Patsnap Synapse. [Link]
-
In Vitro–In Vivo Correlation (IVIVC): A Strategic Tool in Drug Development. Walsh Medical Media. [Link]
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In vivo–In Vitro correlation (IVIVC) in drug development: bridging preclinical and clinical outcomes for regulatory approvals. scijournals.org. [Link]
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In vitro - in vivo correlation: from theory to applications. SciSpace. [Link]
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Animal models for evaluation of oral delivery of biopharmaceuticals. vbn.aau.dk. [Link]
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Prediction of the Oral Bioavailability Correlation Between Humans and Preclinical Animals. benthamscience.com. [Link]
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Preclinical Bioavailability Strategy for Decisions on Clinical Drug Formulation Development: An In Depth Analysis. PubMed. [Link]
-
Analytical Methods for the Detection and Quantification of ADCs in Biological Matrices. mdpi.com. [Link]
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2-Fluorobiphenyl. PubChem. [Link]
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Analytical Methods for the Detection and Quantification of ADCs in Biological Matrices. semanticscholar.org. [Link]
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Pharmacology of 2-[4-(4-chloro-2-fluorophenoxy)phenyl]-pyrimidine-4-carboxamide: a potent, broad-spectrum state-dependent sodium channel blocker for treating pain states. PubMed. [Link]
-
2-Fluorobiphenyl CAS#: 321-60-8. ChemWhat. [Link]
-
2-Fluorobiphenyl. ChemBK. [Link]
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(PDF) Analytical Methods for the Detection and Quantification of ADCs in Biological Matrices. researchgate.net. [Link]
-
Analytical Methods for the Detection and Quantification of ADCs in Biological Matrices. PubMed. [Link]
-
Characterisation of (R)-2-(2-Fluorobiphenyl-4-yl)-N-(3-Methylpyridin-2-yl)Propanamide as a Dual Fatty Acid Amide Hydrolase: Cyclooxygenase Inhibitor. PLOS. [Link]
-
Characterisation of (R)-2-(2-Fluorobiphenyl-4-yl)-N-(3-Methylpyridin-2-yl)Propanamide as a Dual Fatty Acid Amide Hydrolase: Cyclooxygenase Inhibitor. PubMed. [Link]
-
Analytical Method Summaries. Eurofins. [Link]
-
2-FLUOROBIPHENYL-4-CARBOXYLIC ACID, 97%. Research Scientific. [Link]
-
A hit expansion of 3‐benzamidopyrazine‐2‐carboxamide: Toward inhibitors of prolyl‐tRNA synthetase with antimycobacterial activity. ResearchGate. [Link]
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- 1. Bioavailability Enhancement of Poorly Soluble Drugs: The Holy Grail in Pharma Industry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Methods of enhancing Dissolution and bioavailability of poorly soluble drugs | PPTX [slideshare.net]
- 3. Formulation Strategy of BCS-II Drugs by Coupling Mechanistic In-Vitro and Nonclinical In-Vivo Data with PBPK: Fundamentals of Absorption-Dissolution to Parameterization of Modelling and Simulation - PubMed [pubmed.ncbi.nlm.nih.gov]
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Technical Support Center: Navigating the Selectivity of 2-Fluorobiphenyl-4-carboxamide (Compound X)
Welcome to the technical support resource for 2-Fluorobiphenyl-4-carboxamide, a novel investigational small molecule. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting strategies and address common questions regarding its use, particularly concerning the mitigation of off-target effects. Our goal is to empower you with the knowledge to ensure your experimental outcomes are both accurate and reproducible.
Introduction: The Challenge of Selectivity
This compound belongs to a chemical class being explored for the selective inhibition of the voltage-gated sodium channel Nav1.7. Human genetic studies have validated Nav1.7 as a critical mediator of pain signaling, making it a high-priority target for novel analgesics.[1][2] The primary challenge in developing Nav1.7 inhibitors is achieving high selectivity against other Nav channel isoforms, which are crucial for physiological functions in the cardiac (Nav1.5) and central nervous systems (e.g., Nav1.1, Nav1.2, Nav1.6).[2][3] Off-target inhibition of these channels can lead to significant safety liabilities, including cardiotoxicity and neurological side effects.[2][4]
This guide provides a structured, question-and-answer framework to help you proactively identify, understand, and reduce the potential off-target effects of this compound in your experimental systems.
Part 1: Frequently Asked Questions (FAQs)
Here we address foundational questions about this compound and its intended use.
Q1: What is the primary mechanism of action for this compound?
A1: The core chemical scaffold, a biphenyl carboxamide, is designed to selectively inhibit the voltage-gated sodium channel Nav1.7.[1] This channel is predominantly expressed in peripheral sensory neurons and plays a crucial role in the propagation of pain signals.[5][6] By blocking Nav1.7, the compound aims to reduce neuronal hyperexcitability associated with chronic pain states, without affecting normal sensory function.[7]
Q2: What are the most probable off-target interactions I should be concerned about?
A2: The most significant off-target concerns are other isoforms of the voltage-gated sodium channel family due to the structural homology of the channel pores. Key isoforms to monitor are:
-
Nav1.5: The primary cardiac sodium channel. Inhibition can lead to QRS prolongation and proarrhythmic events.[4]
-
Nav1.1, Nav1.2, Nav1.6: Abundant in the central nervous system (CNS). Off-target activity can result in ataxia, seizures, or other neurological deficits.[2]
-
Nav1.4: The primary sodium channel in skeletal muscle. Inhibition can cause muscle weakness.[3]
Beyond the Nav family, the biphenyl scaffold can sometimes interact with other targets. A broader secondary pharmacology screen is always recommended during later-stage development.
Q3: I'm observing unexpected toxicity in my cell-based assay at high concentrations. Is this necessarily an off-target effect?
A3: Not necessarily, but it requires careful investigation. At high concentrations, many compounds can cause non-specific cytotoxicity through mechanisms like membrane disruption or mitochondrial dysfunction.[8] It is crucial to differentiate this from a specific, receptor-mediated off-target effect. We recommend running a counter-screen using a cell line that does not express Nav1.7 or other suspected off-targets. If toxicity persists, it is likely non-specific. If the toxicity is absent, it points towards an on-target or specific off-target effect that is detrimental to that cell type.
Q4: Can I predict potential off-target effects before starting my experiments?
A4: Yes, computational approaches can provide valuable foresight. In silico methods like ligand-based similarity searches (comparing the structure of this compound to known ligands in databases like ChEMBL) or structure-based docking against homology models of other Nav channels can predict potential interactions.[9] These computational predictions can help you prioritize which off-targets to assess experimentally.[10]
Part 2: Troubleshooting Guide - Investigating and Mitigating Off-Target Effects
This section provides structured guidance for common experimental issues that may arise from off-target activity.
Issue 1: Inconsistent or Non-Potent Results in Pain Models Despite Good In Vitro Potency
You've confirmed that this compound potently blocks Nav1.7 in an electrophysiology assay, but it shows weak or inconsistent efficacy in an animal model of pain.
Underlying Cause & Rationale: This discrepancy often points to one of two issues: poor pharmacokinetic properties (e.g., low exposure at the target tissue) or an opposing biological effect caused by off-target activity. For instance, inhibition of certain CNS-based Nav channels could interfere with the desired peripheral analgesic effect. It's also possible that the required target engagement for analgesia is very high (>80-90%), and even minor off-target effects at efficacious doses can limit the therapeutic window.[3]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for weak in vivo efficacy.
Step-by-Step Protocol: Assessing In Vivo Selectivity
-
Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis:
-
Dose animals with this compound across a range of doses.
-
At several time points, collect blood samples and, if possible, dorsal root ganglia (DRG) tissue.
-
Use LC-MS/MS to determine the concentration of the compound in plasma and tissue.
-
Correlate these concentrations with the observed analgesic effect to establish an exposure-response relationship.
-
-
Behavioral Phenotyping for CNS Off-Targets:
-
Rotorod Test: Place mice or rats on a rotating rod with accelerating speed.
-
Record the latency to fall for vehicle-treated vs. compound-treated animals.
-
A significant decrease in performance indicates potential ataxia or motor impairment, suggestive of off-target CNS effects.[7]
-
-
Cardiovascular Safety Assessment:
-
Utilize telemetry-implanted animals (rats or non-human primates) to continuously monitor electrocardiogram (ECG) tracings.
-
Administer the compound and look for changes in cardiac intervals (e.g., QRS duration).
-
Prolongation of the QRS interval is a classic sign of Nav1.5 inhibition.[4]
-
Issue 2: My Compound Shows Potency Against Nav1.5 in a Screening Assay. How Can I Improve Selectivity?
Early screening reveals that this compound inhibits the cardiac channel Nav1.5 at concentrations close to its IC50 for Nav1.7.
Underlying Cause & Rationale: This is a common challenge rooted in the structural similarity between Nav channel isoforms. Achieving selectivity often requires exploiting subtle differences in the amino acid residues within the binding pocket. Structure-Activity Relationship (SAR) studies are the primary method to address this. The goal is to modify the chemical structure to decrease affinity for Nav1.5 while maintaining or improving affinity for Nav1.7.
Data-Driven SAR Strategy:
| Modification Strategy | Rationale | Expected Outcome on Selectivity (Nav1.7 vs Nav1.5) | Key Reference for Approach |
| Scaffold Hopping | Replace the biphenyl core with a more rigid system like a chroman or indane. | May alter the vectoral position of key binding groups, disfavoring the Nav1.5 pocket while fitting Nav1.7. | [11] |
| Modify the Carboxamide Group | Replace the carboxamide with a sulfonamide or other hydrogen bond acceptors/donors. | The sulfonamide moiety has been shown to provide high selectivity in other chemical series by interacting with specific residues in Nav1.7 not conserved in Nav1.5. | [4][12] |
| Vary Substituents on Phenyl Rings | Add or move small substituents (e.g., fluorine, methyl groups) on either phenyl ring. | Can fine-tune electronic properties and create steric hindrance that prevents binding to the slightly different topology of the Nav1.5 binding site. | [13] |
Logical Path for Chemical Modification:
Caption: Iterative SAR cycle for improving Nav1.7 selectivity.
Experimental Protocol: Electrophysiology Patch-Clamp Assay for Selectivity Profiling
This protocol is the gold standard for quantifying the potency and state-dependence of ion channel inhibitors.
-
Cell Culture: Use HEK293 or CHO cells stably expressing either human Nav1.7 or human Nav1.5. Culture under standard conditions with appropriate selection antibiotics.
-
Preparation: Plate cells onto glass coverslips 24-48 hours before the experiment.
-
Recording:
-
Transfer a coverslip to the recording chamber on an inverted microscope, perfused with an extracellular solution.
-
Using a micropipette puller, create glass electrodes with a resistance of 2-4 MΩ when filled with intracellular solution.
-
Establish a whole-cell patch-clamp configuration on a single, isolated cell.
-
-
Voltage Protocol:
-
Hold the cell at a hyperpolarized potential (e.g., -120 mV) where most channels are in a resting state.
-
Apply a depolarizing voltage step (e.g., to 0 mV) to elicit an inward sodium current.
-
To assess state-dependence, vary the holding potential or apply trains of depolarizing pulses to accumulate channels in inactivated states.
-
-
Compound Application:
-
Establish a stable baseline current.
-
Perfuse the cell with increasing concentrations of this compound (or its analogs).
-
At each concentration, measure the peak inward current after it reaches a steady state.
-
-
Data Analysis:
-
For each cell, normalize the current at each concentration to the baseline current.
-
Fit the concentration-response data to the Hill equation to determine the IC50 value for both Nav1.7 and Nav1.5.
-
The selectivity ratio is calculated as IC50 (Nav1.5) / IC50 (Nav1.7). A higher ratio indicates better selectivity.
-
References
-
Alexandre, F., et al. (2017). Sulfonamides as Selective NaV1.7 Inhibitors: Optimizing Potency and Pharmacokinetics to Enable in Vivo Target Engagement. ACS Medicinal Chemistry Letters, 8(3), 378–383. [Link]
-
Bagal, S. K., et al. (2020). Discovery of Potent, Selective, and State-Dependent NaV1.7 Inhibitors with Robust Oral Efficacy in Pain Models: Structure-Activity Relationship and Optimization of Chroman and Indane Aryl Sulfonamides. Journal of Medicinal Chemistry, 63(11), 5847–5867. [Link]
-
D'Ambrosio, N., et al. (2015). Characterisation of (R)-2-(2-Fluorobiphenyl-4-yl)-N-(3-Methylpyridin-2-yl)Propanamide as a Dual Fatty Acid Amide Hydrolase: Cyclooxygenase Inhibitor. PLOS ONE, 10(9), e0139212. [Link]
-
Feldman, P. L. (2014). No Gain, No Pain: NaV1.7 as an Analgesic Target. ACS Chemical Neuroscience, 5(9), 745–747. [Link]
-
Grace, P. M., et al. (2016). Mining the NaV1.7 interactome: Opportunities for chronic pain therapeutics. Channels, 10(5), 353–363. [Link]
-
MacDonald, D. I., & Brown, D. G. (2019). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. Frontiers in Pharmacology, 10, 711. [Link]
-
Payne, C. E., et al. (2015). Challenges and Opportunities for Therapeutics Targeting the Voltage-Gated Sodium Channel Isoform NaV1.7. Journal of Medicinal Chemistry, 58(12), 4093–4113. [Link]
-
Patsnap Synapse. (2025). How can off-target effects of drugs be minimised?. [Link]
-
Swensen, A. M., et al. (2009). Pharmacology of 2-[4-(4-chloro-2-fluorophenoxy)phenyl]-pyrimidine-4-carboxamide: a potent, broad-spectrum state-dependent sodium channel blocker for treating pain states. The Journal of Pharmacology and Experimental Therapeutics, 328(2), 560–571. [Link]
-
Tarasova, N. I., et al. (2011). Identifying off-target effects and hidden phenotypes of drugs in human cells. Nature Chemical Biology, 7(4), 234–241. [Link]
-
Wu, R., et al. (2025). Design, synthesis, structure-activity relationship (SAR) and analgesic effect studies of novel arylsulfonamides as selective Nav1.7 inhibitors. European Journal of Medicinal Chemistry, 295, 117568. [Link]
-
Zhorov, B. S., & Tikhonov, D. B. (2020). Structure-activity relationship of biphenyl carboxamide Nav1.7 inhibitors. Bioorganic & Medicinal Chemistry, 28(1), 115201. [Link]
Sources
- 1. Design, synthesis, structure-activity relationship (SAR) and analgesic effect studies of novel arylsulfonamides as selective Nav1.7 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Challenges and Opportunities for Therapeutics Targeting the Voltage-Gated Sodium Channel Isoform NaV1.7 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sulfonamides as Selective NaV1.7 Inhibitors: Optimizing Potency and Pharmacokinetics to Enable in Vivo Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mining the NaV1.7 interactome: Opportunities for chronic pain therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Pharmacology of 2-[4-(4-chloro-2-fluorophenoxy)phenyl]-pyrimidine-4-carboxamide: a potent, broad-spectrum state-dependent sodium channel blocker for treating pain states - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Identifying off-target effects and hidden phenotypes of drugs in human cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Frontiers | Novel Computational Approach to Predict Off-Target Interactions for Small Molecules [frontiersin.org]
- 10. How can off-target effects of drugs be minimised? [synapse.patsnap.com]
- 11. Discovery of Potent, Selective, and State-Dependent NaV1.7 Inhibitors with Robust Oral Efficacy in Pain Models: Structure-Activity Relationship and Optimization of Chroman and Indane Aryl Sulfonamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Purification of 2-Fluorobiphenyl-4-carboxamide
Welcome to the technical support center for 2-Fluorobiphenyl-4-carboxamide. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in the purification of this and structurally similar amide compounds. Our goal is to provide not just protocols, but the underlying scientific rationale to empower you to troubleshoot effectively and adapt these methodologies to your specific experimental context.
Troubleshooting Guide: Common Purification Hurdles
This section addresses specific, frequently encountered problems during the purification of this compound.
Q1: My crude product shows a quantitative yield by ¹H NMR, but my final yield after silica gel chromatography is consistently low (<50%). What is happening?
A1: This is a classic issue when purifying polar molecules, particularly amides, on silica gel. Several factors are likely at play:
-
Irreversible Adsorption: Amide functional groups can bind strongly to the acidic silanol groups (Si-OH) on the surface of silica gel through hydrogen bonding. In some cases, this adsorption is so strong that the compound does not elute from the column, leading to significant mass loss.[1]
-
On-Column Degradation: The acidic nature of standard silica gel can catalyze the hydrolysis of sensitive amides, especially if the mobile phase contains nucleophilic solvents like methanol without any modifier.
-
Compound Tailing: Strong interaction with the stationary phase can cause the product to elute slowly and over many fractions, a phenomenon known as "tailing." This broad elution profile makes it difficult to isolate the pure compound from nearby impurities and often leads to the discarding of mixed fractions, thus lowering the isolated yield.[1]
Troubleshooting Steps:
-
Deactivate the Silica: Before loading your sample, consider pre-treating the silica gel. You can flush the packed column with your mobile phase containing a small amount of a non-nucleophilic base, such as 0.1-1% triethylamine (TEA) or pyridine. This base will neutralize the most acidic silanol sites, reducing strong adsorption and tailing.[1]
-
Switch to a Different Stationary Phase: If basic modifiers are incompatible with your molecule, consider using a less acidic or alternative stationary phase. Alumina (neutral or basic) can be a good alternative. For very polar compounds, reversed-phase (C18-functionalized silica) chromatography is an excellent option where polar compounds elute earlier.[2]
-
Re-evaluate Your Mobile Phase: For normal-phase chromatography, you may need a highly polar solvent system. Instead of Hexane/Ethyl Acetate, consider gradients of Methanol in Dichloromethane (DCM). A typical gradient might be 0-10% MeOH in DCM.
Q2: I'm seeing a persistent impurity in my NMR spectrum that I can't separate by column chromatography. It looks like a greasy byproduct. What is it and how do I remove it?
A2: If you synthesized the amide using a carbodiimide coupling reagent like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (Dicyclohexylcarbodiimide), the persistent impurity is very likely an N-acylurea byproduct.[2] This byproduct forms when the activated carboxylic acid (an O-acylisourea intermediate) rearranges instead of reacting with the amine.
Strategies for Removal:
-
Modified Workup: N-acylurea byproducts derived from EDC are often water-soluble, especially after an acidic wash which protonates the dimethylamino group. A thorough aqueous workup (e.g., washing the organic layer with dilute HCl, then NaHCO₃, then brine) before chromatography can remove a significant portion of this impurity.
-
Chromatography Optimization: While challenging, separation is sometimes possible. Try using a shallower solvent gradient during column chromatography to improve resolution between your product and the byproduct.
-
Crystallization: If your product is a solid, recrystallization is often the most effective method to remove N-acylurea byproducts, which tend to be oily or amorphous and remain in the mother liquor.[1]
Q3: My compound is a solid, and I want to purify it by recrystallization, but I'm struggling to find a suitable solvent. What's a systematic approach?
A3: Recrystallization is an excellent and often preferred method for purifying solid amides.[1] The key is to find a solvent (or solvent system) in which your compound is highly soluble when hot but poorly soluble when cold.
Systematic Solvent Screening Protocol:
-
Initial Solubility Tests: Place ~10-20 mg of your crude material into several small test tubes.
-
Add Solvents: To each tube, add a different solvent dropwise at room temperature. Start with common solvents across a polarity range (see table below).
-
Observation:
-
If the compound dissolves immediately at room temperature, that solvent is unsuitable for single-solvent recrystallization (but could be a "solvent" in a solvent/anti-solvent pair).
-
If the compound does not dissolve, heat the tube gently (e.g., in a warm water bath).
-
If it dissolves when hot, this is a promising candidate. Remove it from the heat and allow it to cool slowly to room temperature, then in an ice bath. Look for crystal formation.
-
If it remains insoluble even when hot, it is a poor solvent (but could be an "anti-solvent").
-
Table 1: Recrystallization Solvent Screening Guide
| Solvent | Polarity | Boiling Point (°C) | Common Use Case |
| Water | High | 100 | Unlikely for this molecule, but good anti-solvent. |
| Ethanol/Methanol | High | 78 / 65 | Often good solvents for polar amides. |
| Acetonitrile | High | 82 | Excellent for many amides, often yields high-quality crystals.[1] |
| Acetone | Medium | 56 | Good general-purpose solvent. |
| Ethyl Acetate | Medium | 77 | Common choice, often used with hexane. |
| Dichloromethane | Medium | 40 | Low boiling point, can be tricky. |
| Toluene | Low | 111 | Good for less polar compounds or as the "solvent" with a non-polar anti-solvent. |
| Hexane/Heptane | Low | 69 / 98 | Typically used as an anti-solvent. |
Pro-Tip: A two-solvent system (solvent/anti-solvent) is often very effective. Dissolve your compound in a minimum amount of a hot "good" solvent, then slowly add a "poor" solvent (in which it is insoluble) dropwise until the solution becomes faintly cloudy (the saturation point). Then, allow it to cool slowly.
Frequently Asked Questions (FAQs)
Q1: What are the primary recommended purification methods for this compound?
A1: The choice of purification method depends on the scale of your reaction, the nature of the impurities, and whether the product is a solid or an oil. The two most effective and widely used techniques are:
-
Flash Column Chromatography: This is the most versatile technique, capable of separating compounds with different polarities from a complex mixture. For this compound, a normal-phase silica gel column with a gradient mobile phase of ethyl acetate in hexanes or methanol in dichloromethane is a standard starting point.[2][3]
-
Recrystallization: If your compound is a crystalline solid with >80% purity, recrystallization is a powerful, scalable, and cost-effective method for achieving very high purity.[1]
The optimal strategy often involves a combination: an initial flash chromatography to remove major impurities, followed by a final recrystallization step to achieve analytical purity.
Caption: Decision tree for selecting a purification strategy.
Q2: How can I assess the purity of my final product?
A2: A combination of analytical techniques is necessary to confirm both the identity and purity of your compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the chemical structure. The absence of impurity peaks in the ¹H NMR spectrum is a primary indicator of high purity.
-
Mass Spectrometry (MS): Techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) or Gas Chromatography-Mass Spectrometry (GC-MS) confirm the molecular weight of your compound.[4] The LC trace can also serve as a high-sensitivity purity check.
-
High-Performance Liquid Chromatography (HPLC): An HPLC chromatogram showing a single sharp peak is a robust measure of purity. Biphenyl stationary phases can be particularly effective for resolving aromatic compounds like this one.[5][6]
Q3: What are the likely impurities from the synthesis of this compound?
A3: Impurities will originate from starting materials, side reactions, or subsequent degradation. The most common synthetic route is the amidation of 2-Fluorobiphenyl-4-carboxylic acid.
-
Unreacted Starting Material: 2-Fluorobiphenyl-4-carboxylic acid is a common impurity. It can typically be removed by an aqueous basic wash (e.g., NaHCO₃ solution) during workup or will behave very differently during chromatography (being much more polar and acidic).
-
Coupling Reagent Byproducts: As discussed in the troubleshooting section, reagents like EDC/DCC produce urea byproducts.[2]
-
Solvent Adducts: Residual high-boiling point solvents used in the reaction (e.g., DMF, DMSO) can be difficult to remove.
-
Precursor Impurities: Impurities in the 2-Fluorobiphenyl-4-carboxylic acid starting material, such as isomers or related biphenyls, will carry through to the final product and can be very difficult to separate.[7][8]
Experimental Protocols
Protocol 1: Flash Column Chromatography
This protocol provides a general workflow for purifying 100 mg - 1 g of crude product.
-
Column Selection: Choose a silica gel column size appropriate for your sample amount. A common rule of thumb is a 40:1 to 100:1 ratio of silica gel to crude material by weight.
-
Mobile Phase Selection:
-
Use Thin Layer Chromatography (TLC) to determine an appropriate solvent system.
-
Aim for a retention factor (Rf) of ~0.2-0.3 for your product.
-
A good starting system is 40-60% Ethyl Acetate in Hexanes. If the compound does not move, switch to 2-5% Methanol in Dichloromethane.
-
-
Column Packing:
-
Wet pack the column by filling it with the initial, low-polarity mobile phase.
-
Ensure there are no air bubbles or cracks in the stationary phase.
-
-
Sample Loading:
-
Dissolve your crude material in a minimal amount of a strong solvent (like DCM or ethyl acetate).
-
Alternatively, for better resolution, perform a "dry load" by adsorbing your dissolved crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting free-flowing powder to the top of the column.
-
-
Elution and Fraction Collection:
-
Begin running the mobile phase through the column.
-
If using a gradient, slowly increase the polarity of the mobile phase.
-
Collect fractions and monitor their contents by TLC.
-
-
Product Isolation:
-
Combine the pure fractions.
-
Remove the solvent using a rotary evaporator.
-
Place the resulting solid or oil under high vacuum to remove residual solvent.
-
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. biotage.com [biotage.com]
- 4. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 5. 2-Fluorobiphenyl | SIELC Technologies [sielc.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. cleanchemlab.com [cleanchemlab.com]
- 8. clearsynth.com [clearsynth.com]
Validation & Comparative
A Comparative Guide to the Biological Activity of 2-Fluorobiphenyl-4-carboxamide Analogs as FAAH Inhibitors
Introduction: The Therapeutic Promise of FAAH Inhibition
The enzyme Fatty Acid Amide Hydrolase (FAAH) is a critical regulator of the endocannabinoid system, primarily responsible for the degradation of the endogenous cannabinoid anandamide (AEA).[1][2] By hydrolyzing AEA, FAAH terminates its signaling, which plays a crucial role in modulating pain, inflammation, and mood.[1] Consequently, the inhibition of FAAH has emerged as a compelling therapeutic strategy to enhance endogenous cannabinoid signaling, offering the potential for analgesic, anxiolytic, and anti-inflammatory effects without the psychotropic side effects associated with direct cannabinoid receptor agonists. The 2-Fluorobiphenyl-4-carboxamide scaffold has proven to be a promising starting point for the development of potent and selective FAAH inhibitors. This guide provides an in-depth comparison of the biological activity of several key analogs, supported by experimental data and detailed protocols to aid researchers in this field.
Comparative Analysis of Biological Activity
The central focus of this guide is the comparative analysis of this compound analogs as inhibitors of FAAH. The following table summarizes the in vitro potency of selected analogs, highlighting the structure-activity relationships (SAR) that govern their inhibitory activity. The data presented is a synthesis of findings from multiple studies, providing a clear comparison of these compounds.
| Compound ID | Structure | Target | IC50 (nM) | Ki (nM) | Inhibition Type | Species | Reference |
| Flu-AM1 (racemic) | 2-(2-Fluorobiphenyl-4-yl)-N-(3-methylpyridin-2-yl)propanamide | FAAH | ~8,800 ((R)-enantiomer), ~11,000 ((S)-enantiomer) | 20,000 ((R)-enantiomer) | Competitive | Mouse Brain | [3][4] |
| COX-1 | 6,000 ((R)-enantiomer), 3,000 ((S)-enantiomer) | - | - | Ovine | [3][4] | ||
| COX-2 | 20,000 ((R)-enantiomer), 10,000 ((S)-enantiomer) | - | - | Human | [3][4] | ||
| Flu-AM4 | N-(3-bromopyridin-2-yl)-2-(2-fluoro-[1,1'-biphenyl]-4-yl)propanamide | FAAH | 430 | 13 | Competitive | Rat Brain | [5][6] |
Expert Insights into Structure-Activity Relationships (SAR):
The data clearly illustrates key SAR trends. The parent compound, Flu-AM1, demonstrates modest, micromolar inhibition of FAAH with little enantiomeric selectivity.[3][4] However, the introduction of a bromine atom at the 3-position of the pyridinyl ring, as seen in Flu-AM4, results in a dramatic increase in FAAH inhibitory potency, with a Ki value of 13 nM.[5][6] This suggests that the electronic and steric properties of this substituent are critical for optimal interaction with the FAAH active site.
Furthermore, Flu-AM1 and its enantiomers exhibit off-target activity against cyclooxygenase (COX) enzymes.[3][4] While dual FAAH/COX inhibition can be a desirable therapeutic strategy for certain pain and inflammatory conditions, the development of selective FAAH inhibitors often requires minimizing COX activity to reduce the risk of gastrointestinal side effects associated with NSAIDs. The comparative data underscores the importance of subtle structural modifications in achieving both high potency and selectivity.
Signaling Pathways and Experimental Workflows
To fully appreciate the biological context of FAAH inhibition, it is essential to understand the endocannabinoid signaling pathway and the experimental workflows used to characterize inhibitors.
Endocannabinoid Signaling Pathway
The following diagram illustrates the role of FAAH in the degradation of anandamide and the subsequent downstream signaling events. Inhibition of FAAH leads to an accumulation of anandamide, enhancing its activation of cannabinoid receptors (CB1 and CB2).
Caption: Role of FAAH in the endocannabinoid signaling pathway.
Experimental Workflow for Inhibitor Characterization
The characterization of novel FAAH inhibitors typically follows a standardized workflow, beginning with primary screening and culminating in more complex cellular assays.
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Characterisation of (R)-2-(2-Fluorobiphenyl-4-yl)-N-(3-Methylpyridin-2-yl)Propanamide as a Dual Fatty Acid Amide Hydrolase: Cyclooxygenase Inhibitor | PLOS One [journals.plos.org]
- 4. Characterisation of (R)-2-(2-Fluorobiphenyl-4-yl)-N-(3-Methylpyridin-2-yl)Propanamide as a Dual Fatty Acid Amide Hydrolase: Cyclooxygenase Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. Design, synthesis and in vitro and in vivo biological evaluation of flurbiprofen amides as new fatty acid amide hydrolase/cyclooxygenase-2 dual inhibitory potential analgesic agents - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Kinase Selectivity of Tofacitinib
This guide provides a comprehensive analysis of the cross-reactivity profile of Tofacitinib, a pivotal small molecule inhibitor of the Janus kinase (JAK) family. Designed for researchers and drug development professionals, this document delves into the experimental methodologies used to determine kinase selectivity, presents comparative data with other relevant inhibitors, and discusses the implications of these findings for both preclinical research and clinical outcomes. Our objective is to offer a technically robust resource grounded in established scientific principles and validated experimental data.
Introduction: The Janus Kinase (JAK) Family and the Rationale for Selectivity Profiling
The Janus kinases (JAKs) are a family of intracellular, non-receptor tyrosine kinases that play a critical role in cytokine signaling. The family comprises four members: JAK1, JAK2, JAK3, and Tyrosine Kinase 2 (TYK2). These kinases are integral to the JAK-STAT signaling pathway, which transduces signals from a wide array of cytokines, interferons, and hormones to the nucleus, leading to the transcription of genes involved in immunity, inflammation, and hematopoiesis.
Given the central role of JAKs in these processes, they have emerged as key therapeutic targets for a range of autoimmune and inflammatory diseases. Tofacitinib (formerly CP-690,550) was the first oral JAK inhibitor approved by the FDA for the treatment of rheumatoid arthritis and has since been approved for other indications. It functions by competing with ATP for the binding site in the catalytic domain of the JAK enzymes.
However, the high degree of homology within the ATP-binding sites of the more than 500 kinases in the human kinome presents a significant challenge for developing truly selective inhibitors. Off-target kinase inhibition can lead to unforeseen side effects, underscoring the critical importance of comprehensive cross-reactivity studies in the drug development process. This guide provides a framework for evaluating the selectivity of Tofacitinib and contextualizes its activity against other members of the kinome.
The JAK-STAT Signaling Pathway
The canonical JAK-STAT pathway is initiated by cytokine binding to its cognate receptor, leading to receptor dimerization and the subsequent activation of receptor-associated JAKs. The activated JAKs then phosphorylate each other and the intracellular domain of the receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. Once recruited, STATs are themselves phosphorylated by the JAKs, leading to their dimerization, translocation to the nucleus, and subsequent modulation of gene expression.
Figure 1: A simplified diagram of the JAK-STAT signaling pathway.
Tofacitinib: A Pan-JAK Inhibitor with Functional Selectivity
Tofacitinib is often described as a "pan-JAK" inhibitor due to its activity against multiple JAK family members. However, biochemical assays reveal a degree of selectivity, with a higher potency for JAK1 and JAK3 over JAK2 and TYK2. This selectivity profile is crucial as different JAKs are paired with different cytokine receptors, and thus, their inhibition can lead to distinct biological effects.
| Kinase | IC50 (nM) |
| JAK1 | 1 |
| JAK2 | 20 |
| JAK3 | 5 |
| TYK2 | 60 |
| Table 1: Representative biochemical IC50 values for Tofacitinib against the four JAK family members. These values can vary slightly depending on the specific assay conditions (e.g., ATP concentration). Data compiled from publicly available sources. |
The potent inhibition of JAK1 and JAK3 explains Tofacitinib's efficacy in treating rheumatoid arthritis, as these kinases are critical for signaling by pro-inflammatory cytokines like IL-6 (via JAK1) and IL-2, IL-4, and IL-7 (via the common gamma chain, which signals through JAK1 and JAK3). The lower potency against JAK2 is clinically relevant as JAK2 is essential for erythropoietin signaling and red blood cell production; therefore, a higher degree of JAK2 inhibition could lead to anemia.
Comparative Cross-Reactivity Analysis
To provide a comprehensive understanding of Tofacitinib's selectivity, it is essential to compare its profile against other clinically relevant JAK inhibitors and a broader panel of kinases.
Comparison with Other JAK Inhibitors
Several other JAK inhibitors have been developed, each with a unique selectivity profile. Below is a comparative table summarizing the approximate IC50 values for Tofacitinib, Ruxolitinib (a JAK1/JAK2 inhibitor), and Baricitinib (another JAK1/JAK2 inhibitor).
| Kinase | Tofacitinib (IC50, nM) | Ruxolitinib (IC50, nM) | Baricitinib (IC50, nM) |
| JAK1 | 1 | 3.3 | 5.9 |
| JAK2 | 20 | 2.8 | 5.7 |
| JAK3 | 5 | >400 | >400 |
| TYK2 | 60 | 19 | 53 |
| Table 2: Comparative biochemical IC50 values of different JAK inhibitors. This data highlights the distinct selectivity profiles that drive their differential clinical applications and potential side effects. |
As the data illustrates, while all three are potent JAK inhibitors, their selectivity profiles differ significantly. Ruxolitinib, for example, is more potent against JAK1 and JAK2 compared to JAK3, making it particularly effective for myeloproliferative neoplasms, which are often driven by dysregulated JAK2 signaling.
Broad Kinome Profiling
Beyond the JAK family, it is imperative to assess the activity of a kinase inhibitor against a large, representative panel of the human kinome. This is typically done using commercially available kinase profiling services that test the compound against hundreds of kinases at a fixed concentration (e.g., 1 µM).
In broad kinome screens, Tofacitinib has been shown to be a highly selective kinase inhibitor. At a concentration of 1 µM, it significantly inhibits only a small number of non-JAK kinases. This high degree of selectivity is a key attribute of the molecule, suggesting a lower likelihood of off-target effects mediated by inhibition of other kinase families. For instance, studies have shown that out of a panel of 287 kinases, Tofacitinib at 100 nM only inhibited JAK1, JAK2, JAK3, and TYK2 by more than 50%.
Experimental Protocols for Assessing Kinase Selectivity
The following section details a standardized workflow for determining the cross-reactivity of a novel kinase inhibitor, using Tofacitinib as an example.
Figure 2: A typical workflow for kinase inhibitor selectivity profiling.
Protocol: In Vitro Biochemical Kinase Assay (IC50 Determination)
This protocol describes a common method for determining the half-maximal inhibitory concentration (IC50) of a compound against a purified kinase.
Principle: This assay measures the ability of an inhibitor to block the phosphorylation of a substrate by a specific kinase. The amount of phosphorylation is quantified, typically using a fluorescence- or luminescence-based readout.
Materials:
-
Purified recombinant kinase (e.g., JAK1, JAK2, JAK3)
-
Kinase-specific substrate (e.g., a peptide with a tyrosine residue)
-
ATP (adenosine triphosphate)
-
Tofacitinib or test compound
-
Assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
Detection reagent (e.g., ADP-Glo™, HTRF®, or AlphaScreen®)
-
Microplate reader compatible with the detection method
-
384-well microplates
Procedure:
-
Compound Preparation: Prepare a serial dilution of Tofacitinib in DMSO. A typical starting concentration would be 10 mM, with 1:3 serial dilutions to generate a 10-point dose-response curve.
-
Assay Plate Preparation: Add 50 nL of each Tofacitinib dilution to the wells of a 384-well plate. Include control wells with DMSO only (0% inhibition) and a potent, broad-spectrum kinase inhibitor like staurosporine (100% inhibition).
-
Kinase Reaction:
-
Add 5 µL of a solution containing the kinase and the substrate in assay buffer to each well.
-
Allow the plate to incubate for 15 minutes at room temperature to allow the compound to bind to the kinase.
-
Initiate the kinase reaction by adding 5 µL of a solution containing ATP in assay buffer. The final ATP concentration should be at or near the Km value for the specific kinase to ensure competitive binding can be accurately measured.
-
Incubate the reaction for 1 hour at room temperature.
-
-
Detection:
-
Stop the kinase reaction and measure the amount of product formed by adding the detection reagent according to the manufacturer's instructions. For example, in an ADP-Glo™ assay, a reagent is added to deplete the remaining ATP, followed by a second reagent to convert the ADP generated by the kinase reaction into a luminescent signal.
-
Read the plate on a microplate reader.
-
-
Data Analysis:
-
Normalize the data using the 0% and 100% inhibition controls.
-
Plot the normalized percent inhibition against the logarithm of the Tofacitinib concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Expertise & Causality: The choice of ATP concentration is critical. Using a high, saturating concentration of ATP can lead to an artificially high IC50 value for ATP-competitive inhibitors like Tofacitinib. Therefore, using an ATP concentration close to the Michaelis-Menten constant (Km) provides a more accurate measure of the compound's potency.
Protocol: Cell-Based Phospho-Flow Cytometry Assay
This protocol assesses the functional activity of the inhibitor in a cellular context by measuring the inhibition of cytokine-induced STAT phosphorylation.
Principle: Whole blood or isolated peripheral blood mononuclear cells (PBMCs) are stimulated with a cytokine known to signal through a specific JAK-STAT pathway (e.g., IL-2 for JAK1/3, GM-CSF for JAK2). The cells are then fixed, permeabilized, and stained with a fluorescently-labeled antibody specific for the phosphorylated form of a downstream STAT protein (e.g., pSTAT5). The level of phosphorylation is quantified by flow cytometry.
Materials:
-
Fresh human whole blood or isolated PBMCs
-
Tofacitinib or test compound
-
Cytokine stimulant (e.g., recombinant human IL-2, GM-CSF)
-
Fixation and permeabilization buffers (e.g., BD Phosflow™ Lyse/Fix Buffer, Perm Buffer III)
-
Fluorescently-labeled anti-pSTAT5 antibody (e.g., Alexa Fluor® 647 anti-pSTAT5)
-
Flow cytometer
Procedure:
-
Compound Incubation: Aliquot 100 µL of whole blood into microtiter tubes. Add the test compound at various concentrations and incubate for 1 hour at 37°C.
-
Cytokine Stimulation: Add the appropriate cytokine to each tube to stimulate the cells (e.g., IL-2 to a final concentration of 100 ng/mL). Incubate for 15 minutes at 37°C. Include an unstimulated control.
-
Fixation: Immediately fix the cells by adding a fixation buffer. Incubate for 10 minutes at 37°C.
-
Permeabilization: Lyse the red blood cells and permeabilize the white blood cells by adding a permeabilization buffer. Incubate on ice for 30 minutes.
-
Staining: Wash the cells and then stain with the anti-pSTAT5 antibody for 30 minutes at room temperature in the dark.
-
Acquisition: Wash the cells again and resuspend in buffer. Acquire the data on a flow cytometer, gating on the lymphocyte population.
-
Data Analysis: Determine the median fluorescence intensity (MFI) of the pSTAT5 signal for each condition. Calculate the percent inhibition relative to the stimulated control and determine the IC50 from the dose-response curve.
Trustworthiness & Self-Validation: This assay provides a self-validating system. The unstimulated control confirms the baseline level of pSTAT phosphorylation, while the stimulated control (cytokine + DMSO) defines the dynamic range of the assay. The dose-dependent inhibition by the test compound provides confidence in the observed effect. This cellular assay is a crucial step to confirm that the biochemical potency translates into functional activity in a more physiologically relevant system.
Conclusion and Future Directions
The comprehensive cross-reactivity profiling of Tofacitinib reveals it to be a highly potent inhibitor of JAK1 and JAK3, with lower but still significant activity against JAK2. Its selectivity across the broader human kinome is high, which is a desirable characteristic for a therapeutic agent. The comparative analysis with other JAK inhibitors like Ruxolitinib and Baricitinib highlights the nuanced differences in selectivity that can be exploited for different therapeutic indications.
The methodologies described in this guide provide a robust framework for researchers to conduct their own cross-reactivity studies. By combining biochemical assays for initial potency and selectivity screening with cell-based assays for functional validation, a comprehensive and reliable profile of any novel kinase inhibitor can be generated. This rigorous, multi-faceted approach is fundamental to the principles of modern drug discovery, ensuring that the next generation of kinase inhibitors is both effective and safe.
References
-
Tofacitinib (CP-690,550), an oral Janus kinase inhibitor, modulates immune responses in patients with active rheumatoid arthritis: results from a phase I study. The Journal of Clinical Pharmacology. Available at: [Link]
-
Tofacitinib: A Review in Rheumatoid Arthritis. Drugs. Available at: [Link]
-
The discovery of tofacitinib (CP-690,550), an oral Janus kinase (JAK) inhibitor for the treatment of rheumatoid arthritis. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]
A Researcher's Guide to Validating the Mechanism of Action of Novel 2-Fluorobiphenyl-4-carboxamide Analogs as Dual FAAH/COX Inhibitors
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the mechanism of action of novel compounds based on the 2-fluorobiphenyl-4-carboxamide scaffold, with a specific focus on dual inhibition of Fatty Acid Amide Hydrolase (FAAH) and Cyclooxygenase (COX) enzymes. We will delve into the experimental rationale, provide detailed protocols, and compare the expected performance of a hypothetical test compound, "Compound X" (a novel this compound derivative), against established selective and dual-action inhibitors.
Introduction: The Rationale for Dual FAAH/COX Inhibition
The endocannabinoid system, particularly the degradation of the endocannabinoid anandamide (AEA) by FAAH, is a key regulator of pain and inflammation.[1] Similarly, the cyclooxygenase (COX) enzymes, COX-1 and COX-2, are well-established targets for anti-inflammatory drugs, as they are responsible for the production of prostaglandins.[2]
A therapeutic agent that simultaneously inhibits both FAAH and COX could offer a synergistic approach to pain and inflammation management. By inhibiting FAAH, the levels of endogenous AEA increase, leading to analgesic effects through cannabinoid receptor activation. Concurrently, inhibiting COX enzymes reduces the production of pro-inflammatory prostaglandins. This dual-action approach holds the promise of enhanced efficacy and potentially a better safety profile compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs).
The this compound scaffold has emerged as a promising starting point for designing such dual inhibitors.[1][3] This guide will walk you through the essential steps to rigorously validate this proposed mechanism of action for a novel analog, which we will refer to as Compound X .
Experimental Strategy for Mechanism of Action Validation
To validate the dual FAAH/COX inhibitory activity of Compound X, a multi-pronged approach is necessary. This involves demonstrating direct target engagement, quantifying inhibitory potency and selectivity, and assessing the downstream cellular consequences of target inhibition. Our validation workflow is designed to be a self-validating system, where each experiment builds upon the last to provide a cohesive and robust dataset.
Here is a visual representation of our experimental workflow:
Caption: A stepwise workflow for validating the dual FAAH/COX inhibitory mechanism of action.
Phase 1: Direct Target Engagement and In Vitro Potency
The first crucial step is to confirm that Compound X physically interacts with its intended targets, FAAH and COX, and to quantify its inhibitory potency.
Cellular Thermal Shift Assay (CETSA) for Target Engagement
The Cellular Thermal Shift Assay (CETSA) is a powerful method to verify target engagement in a cellular environment.[4][5] It relies on the principle that a ligand binding to its target protein stabilizes the protein against thermal denaturation.[5]
Experimental Protocol: CETSA
-
Cell Culture: Culture a relevant cell line (e.g., RAW 264.7 macrophages for COX-2) to 80-90% confluency.
-
Compound Treatment: Treat the cells with Compound X at various concentrations (e.g., 0.1, 1, 10, 100 µM) and a vehicle control for 1-2 hours.
-
Heating: Harvest the cells and resuspend them in a suitable buffer. Aliquot the cell suspensions and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by rapid cooling.[6]
-
Lysis and Centrifugation: Lyse the cells by freeze-thaw cycles or with a lysis buffer. Separate the soluble fraction (containing non-denatured proteins) from the precipitated (denatured) proteins by centrifugation.
-
Protein Detection: Analyze the amount of soluble FAAH and COX-2 in the supernatant by Western blotting or an immunoassay like ELISA.
-
Data Analysis: Plot the amount of soluble target protein as a function of temperature for each compound concentration. A shift in the melting curve to a higher temperature in the presence of Compound X indicates target engagement.
Expected Outcome & Interpretation
A dose-dependent rightward shift in the thermal denaturation curve for both FAAH and COX-2 in the presence of Compound X provides strong evidence of direct binding to these targets within intact cells.
Enzyme Inhibition Kinetics
Following the confirmation of target engagement, the next step is to determine the potency and mechanism of inhibition using in vitro enzyme assays.[7][8]
Experimental Protocol: FAAH Inhibition Assay
-
Enzyme Source: Use recombinant human FAAH or a mouse brain homogenate as the enzyme source.[3]
-
Substrate: Use anandamide (AEA) as the substrate.[3]
-
Assay Procedure: Pre-incubate the enzyme with varying concentrations of Compound X. Initiate the reaction by adding AEA.
-
Detection: Measure the rate of AEA hydrolysis, typically by quantifying the release of a fluorescent or radiolabeled product.
-
Data Analysis: Plot the enzyme activity against the inhibitor concentration to determine the IC50 value. Further kinetic studies (e.g., varying substrate concentrations) can elucidate the mode of inhibition (competitive, non-competitive, etc.).[9][10]
Experimental Protocol: COX Inhibition Assay
-
Enzyme Source: Use purified recombinant human COX-1 and COX-2 enzymes to assess selectivity.
-
Substrate: Use arachidonic acid as the substrate.[3]
-
Assay Procedure: An oxygraphic method can be employed to measure oxygen consumption during the cyclooxygenase reaction.[2] Pre-incubate the enzyme with different concentrations of Compound X before adding arachidonic acid.
-
Data Analysis: Determine the IC50 values for both COX-1 and COX-2 to establish the potency and selectivity of Compound X.
Comparative Analysis of In Vitro Potency
To contextualize the activity of Compound X, it should be tested alongside a panel of reference compounds.
| Compound | Target(s) | Expected IC50 (FAAH) | Expected IC50 (COX-1) | Expected IC50 (COX-2) |
| Compound X | FAAH & COX-2 | < 1 µM | > 10 µM | < 1 µM |
| URB597 (FAAH inhibitor) | FAAH selective | < 1 µM | > 50 µM | > 50 µM |
| Celecoxib (COX-2 inhibitor) | COX-2 selective | > 50 µM | > 10 µM | < 0.1 µM |
| Flurbiprofen (Non-selective COX inhibitor) | COX-1 & COX-2 | > 10 µM | < 1 µM | < 1 µM |
Phase 2: Cellular Activity and Downstream Effects
Demonstrating that Compound X inhibits its targets in a cellular context and modulates downstream signaling pathways is crucial for validating its mechanism of action.
Measurement of Prostaglandin and Anandamide Levels
The functional consequence of COX and FAAH inhibition is a decrease in prostaglandin production and an increase in AEA levels, respectively.
Experimental Protocol: Cellular Assays
-
Cell Model: Use a relevant cell line, such as lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages, which upregulate COX-2 and produce prostaglandins.[2]
-
Treatment: Treat the cells with Compound X and control compounds for a specified period.
-
Analyte Quantification:
-
Prostaglandins: Measure the levels of prostaglandins (e.g., PGE2) in the cell culture supernatant using ELISA or LC-MS/MS.
-
Anandamide: Measure the intracellular levels of AEA using LC-MS/MS.
-
-
Data Analysis: Correlate the concentrations of Compound X with the reduction in PGE2 and the increase in AEA levels.
Expected Outcome
Compound X should demonstrate a dose-dependent decrease in PGE2 production and a concomitant increase in intracellular AEA levels, consistent with its dual inhibitory action.
Downstream Signaling Pathway Analysis
Inhibition of the COX pathway and enhancement of the endocannabinoid system will lead to changes in downstream signaling. Western blotting can be used to probe key signaling nodes.[11]
Caption: Proposed signaling pathway for a dual FAAH/COX-2 inhibitor like Compound X.
Experimental Protocol: Western Blotting
-
Cell Treatment and Lysis: Treat cells as described in the cellular assays and prepare protein lysates.
-
Protein Quantification and Electrophoresis: Quantify protein concentration, separate proteins by SDS-PAGE, and transfer to a PVDF membrane.[2]
-
Immunoblotting: Probe the membrane with primary antibodies against key downstream signaling proteins (e.g., phosphorylated forms of NF-κB, MAP kinases) and appropriate secondary antibodies.
-
Detection and Analysis: Visualize the protein bands and quantify their intensity relative to a loading control (e.g., GAPDH or β-actin).
Expected Outcome
Treatment with Compound X is expected to reduce the expression or phosphorylation of pro-inflammatory signaling molecules that are downstream of the prostaglandin pathway, such as p-p65 (a subunit of NF-κB).
Conclusion
By systematically following this guide, researchers can build a robust body of evidence to validate the mechanism of action of novel this compound derivatives as dual FAAH/COX inhibitors. This comprehensive approach, combining direct target engagement studies, in vitro and cellular potency assays, and downstream signaling analysis, is essential for the confident progression of promising drug candidates. The use of appropriate positive and negative controls, as outlined, provides the necessary context to accurately interpret the experimental data and establish the unique pharmacological profile of the compound under investigation.
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PubChem. (n.d.). 2-Fluorobiphenyl. National Center for Biotechnology Information. Retrieved from [Link]
- Imbimbo, B. P., Villetti, G., & Berni, R. (2015). 1-(2-fluorobiphenyl-4-yl)-alkyl carboxylic acid derivatives for the therapy of transthyretin amyloidosis. U.S. Patent No. 9,150,489. Washington, DC: U.S. Patent and Trademark Office.
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Caprioglio, D., et al. (2019). Design, synthesis and in vitro and in vivo biological evaluation of flurbiprofen amides as new fatty acid amide hydrolase/cyclooxygenase-2 dual inhibitory potential analgesic agents. Scientific Reports, 9(1), 1-16. Retrieved from [Link]
-
Sasso, O., et al. (2015). Characterisation of (R)-2-(2-Fluorobiphenyl-4-yl)-N-(3-Methylpyridin-2-yl)Propanamide as a Dual Fatty Acid Amide Hydrolase: Cyclooxygenase Inhibitor. PLOS ONE, 10(9), e0139212. Retrieved from [Link]
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Dahlin, J. L., & Walters, M. A. (2014). The essential roles of chemistry in high-throughput screening triage. Future medicinal chemistry, 6(11), 1265–1290. Retrieved from [Link]
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Jones, B. J., et al. (2009). Pharmacology of 2-[4-(4-chloro-2-fluorophenoxy)phenyl]-pyrimidine-4-carboxamide: a potent, broad-spectrum state-dependent sodium channel blocker for treating pain states. The Journal of pharmacology and experimental therapeutics, 328(1), 179–189. Retrieved from [Link]
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Martinez Molina, D., et al. (2013). Monitoring drug-target engagement in cells and tissues using the cellular thermal shift assay. Science, 341(6141), 84–87. Retrieved from [Link]
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Gusenleitner, D., et al. (2014). Elucidating regulatory mechanisms downstream of a signaling pathway using informative experiments. PLoS computational biology, 10(7), e1003753. Retrieved from [Link]
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BellBrook Labs. (n.d.). Enzyme Assays: The Foundation of Modern Drug Discovery. Retrieved from [Link]
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Pharmaffiliates. (n.d.). Flurbiprofen-impurities. Retrieved from [Link]
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Wikipedia. (2023, December 27). Enzyme kinetics. Retrieved from [Link]
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Sasso, O., et al. (2015). Characterisation of (R)-2-(2-Fluorobiphenyl-4-yl)-N-(3-Methylpyridin-2-yl)Propanamide as a Dual Fatty Acid Amide Hydrolase: Cyclooxygenase Inhibitor. PubMed. Retrieved from [Link]
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Basith, S., et al. (2018). Exploring the potential of steady-state enzyme kinetics. The Biochemist, 40(3), 24-28. Retrieved from [Link]
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Jafari, R., et al. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells. Nature protocols, 9(9), 2100–2122. Retrieved from [Link]
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ResearchGate. (n.d.). In order to decipher the downstream signaling pathway of a transcription factor, what is the better strategy? Retrieved from [Link]
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Sharma, A., et al. (2020). Signaling Pathways and Downstream Effectors of Host Innate Immunity in Plants. International journal of molecular sciences, 21(15), 5476. Retrieved from [Link]
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Bio-protocol. (2022). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Retrieved from [Link]
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Amsbio. (n.d.). Enzyme Activity Assays. Retrieved from [Link]
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MIT OpenCourseWare. (n.d.). Biological Chemistry I: Enzymes Kinetics and Enzyme Inhibition. Retrieved from [Link]
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D'Amico, A. G., et al. (2022). Analysis of Signal Transduction Pathways Downstream M2 Receptor Activation: Effects on Schwann Cell Migration and Morphology. International journal of molecular sciences, 23(3), 1481. Retrieved from [Link]
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Tip Biosystems. (2024, July 19). What Are Enzyme Kinetic Assays? Retrieved from [Link]
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A Researcher's Guide to the In-Vivo Validation of 2-Fluorobiphenyl-4-carboxamide's Therapeutic Potential as a Fatty Acid Amide Hydrolase (FAAH) Inhibitor
This guide provides a comprehensive framework for the in-vivo validation of 2-Fluorobiphenyl-4-carboxamide, a compound with putative therapeutic potential as a Fatty Acid Amide Hydrolase (FAAH) inhibitor. We will delve into the mechanistic rationale, comparative analysis with established alternatives, and detailed experimental protocols to rigorously assess its efficacy and safety in preclinical models. This document is intended for researchers, scientists, and drug development professionals actively engaged in the discovery and validation of novel therapeutics.
Introduction: The Rationale for Targeting FAAH
The endocannabinoid system plays a crucial role in regulating a myriad of physiological processes, including pain, inflammation, and mood.[1][2][3] A key enzyme in this system is Fatty Acid Amide Hydrolase (FAAH), which is responsible for the degradation of the endocannabinoid anandamide (AEA) and other related signaling lipids.[2] Inhibition of FAAH leads to an increase in endogenous anandamide levels, thereby potentiating its analgesic, anti-inflammatory, and anxiolytic effects without the undesirable psychotropic side effects associated with direct cannabinoid receptor agonists.[2][3] This makes FAAH an attractive therapeutic target for a range of neurological and psychiatric disorders.[1][4]
While the specific in-vivo validation of this compound is not extensively documented in publicly available literature, its structural similarity to other known FAAH inhibitors suggests its potential mechanism of action. This guide will, therefore, draw upon established methodologies for validating FAAH inhibitors to propose a robust preclinical development plan for this compound.
Proposed Mechanism of Action and Signaling Pathway
This compound is hypothesized to act as an inhibitor of FAAH. By blocking the active site of this enzyme, the compound would prevent the hydrolysis of anandamide (AEA). The resulting elevation of AEA levels in the synaptic cleft enhances the activation of cannabinoid receptors, primarily CB1 and CB2, leading to downstream signaling cascades that modulate neurotransmission and inflammatory responses.
Caption: Proposed signaling pathway of this compound.
Comparative Analysis: Benchmarking Against Established FAAH Inhibitors
To contextualize the therapeutic potential of this compound, it is essential to compare its preclinical profile with well-characterized FAAH inhibitors. For this guide, we will use URB597 and PF-04457845 as comparators, both of which have been extensively studied in in-vivo models.
| Parameter | This compound (Hypothetical) | URB597 | PF-04457845 |
| Mechanism | FAAH Inhibitor | Irreversible FAAH Inhibitor | Irreversible FAAH Inhibitor |
| In-vivo Efficacy (Pain Models) | To be determined | Effective in inflammatory and neuropathic pain models.[1][2][5] | Potent antinociceptive effects in inflammatory and noninflammatory pain models.[6][7] |
| Effective Dose Range (Rodents) | To be determined | 0.3 - 10 mg/kg, i.p.[2][5][8][9] | 0.1 - 10 mg/kg, p.o.[6][7] |
| Pharmacokinetics | To be determined | Shown to increase brain anandamide levels.[10] | Long duration of action (24h) with sustained FAAH inhibition.[6][7] |
| Safety Profile | To be determined | Lacks untoward side effects of direct CB1 agonists.[3][5] | No significant effects on motility, catalepsy, or body temperature at efficacious doses.[6][7] |
In-Vivo Validation Strategy: A Step-by-Step Approach
A tiered approach is recommended for the in-vivo validation of this compound, starting with pharmacokinetic and pharmacodynamic characterization, followed by efficacy testing in relevant disease models and concluding with preliminary safety and tolerability assessments.
Caption: Tiered in-vivo validation workflow.
Detailed Experimental Protocols
Objective: To determine the absorption, distribution, metabolism, and excretion (ADME) profile of this compound and to establish a relationship between drug concentration and FAAH inhibition.
Methodology:
-
Administer a single dose of this compound to rodents (e.g., Sprague-Dawley rats) via relevant routes (e.g., oral, intraperitoneal).
-
Collect blood and brain tissue samples at multiple time points post-administration.
-
Analyze plasma and brain homogenates for compound concentration using LC-MS/MS.
-
Concurrently, measure FAAH activity in brain tissue using an ex-vivo assay with a fluorescent or radiolabeled substrate.
-
Model the PK/PD relationship to determine the dose and time-course of FAAH inhibition.
Objective: To assess the anti-hyperalgesic and anti-allodynic effects of this compound in a model of persistent inflammatory pain.
Methodology:
-
Induce inflammation by injecting Complete Freund's Adjuvant (CFA) into the plantar surface of one hind paw of rodents.
-
Administer this compound or vehicle at various doses and time points post-CFA injection.
-
Measure thermal hyperalgesia using a plantar test apparatus (Hargreaves method).
-
Assess mechanical allodynia using von Frey filaments.
-
Include positive controls such as a known NSAID or an established FAAH inhibitor (e.g., URB597, PF-04457845).[5][6]
Objective: To evaluate the efficacy of this compound in a model of nerve injury-induced neuropathic pain.
Methodology:
-
Surgically induce a chronic constriction injury (CCI) of the sciatic nerve in rodents.
-
Allow for the development of neuropathic pain behaviors (typically 7-14 days post-surgery).
-
Administer this compound or vehicle and assess its effect on established mechanical allodynia and thermal hyperalgesia as described in the CFA model.
-
Compare the efficacy to a standard-of-care for neuropathic pain, such as gabapentin.
Objective: To determine if this compound exhibits anxiolytic-like properties.
Methodology:
-
Administer this compound or vehicle to rodents.
-
After a predetermined pretreatment time, place the animal at the center of an elevated plus maze.
-
Record the time spent in and the number of entries into the open and closed arms for a 5-minute period.
-
An increase in the time spent in the open arms is indicative of an anxiolytic-like effect.
-
Include a positive control such as diazepam.
Objective: To evaluate the potential for motor impairment and other overt adverse effects.
Methodology:
-
Rotarod Test: Assess motor coordination and balance by measuring the time an animal can remain on a rotating rod.
-
Open Field Test: Monitor general locomotor activity and exploratory behavior.
-
General Health Monitoring: Observe animals for any signs of toxicity, and record body weight and food/water consumption daily during the treatment period.
Conclusion and Future Directions
This guide outlines a comprehensive and scientifically rigorous approach to the in-vivo validation of this compound's therapeutic potential as a FAAH inhibitor. The successful completion of these studies will provide a strong preclinical data package to support its further development. Future directions should include more extensive safety pharmacology and toxicology studies, as well as exploration of its efficacy in other CNS and inflammatory disorder models. The ultimate goal is to translate these preclinical findings into novel and effective therapies for patients in need.
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A Comparative Benchmarking Guide to 2-Fluorobiphenyl-4-carboxamide: Evaluating a Novel PARP Inhibitor Against Established Clinical Standards
In the landscape of targeted oncology, the principle of synthetic lethality has been effectively exploited through the development of Poly (ADP-ribose) polymerase (PARP) inhibitors. These agents have revolutionized the treatment of cancers harboring defects in DNA repair pathways, particularly those with mutations in the BRCA1 and BRCA2 genes. This guide provides an in-depth technical comparison of a novel investigational compound, 2-Fluorobiphenyl-4-carboxamide, against a panel of well-established, clinically approved PARP inhibitors. Our objective is to provide researchers, scientists, and drug development professionals with a rigorous, data-driven framework for evaluating its potential as a therapeutic agent.
The Central Role of PARP Inhibition in Oncology
Poly (ADP-ribose) polymerase (PARP) enzymes, primarily PARP1 and PARP2, are critical components of the DNA damage response (DDR) network.[1] Their primary function is to detect and signal single-strand DNA breaks (SSBs), recruiting the necessary molecular machinery for repair through the base excision repair (BER) pathway.[2][3][4] In cancer cells with a compromised homologous recombination (HR) pathway for repairing double-strand breaks (DSBs)—a hallmark of BRCA1/2 mutations—the inhibition of PARP-mediated SSB repair leads to the accumulation of DSBs during DNA replication.[2][5] This overwhelming level of genomic instability triggers cell death, a concept known as synthetic lethality.[4][5]
The therapeutic efficacy of PARP inhibitors is attributed to two primary mechanisms:
-
Catalytic Inhibition: The inhibitor competes with the endogenous substrate NAD+, blocking the enzymatic activity of PARP and preventing the synthesis of poly (ADP-ribose) chains, thus halting the recruitment of DNA repair proteins.[6][7][8]
-
PARP Trapping: The inhibitor stabilizes the PARP-DNA complex at the site of damage, preventing the enzyme's dissociation.[7][8][9][10][11] These trapped complexes are highly cytotoxic, as they obstruct DNA replication forks, leading to the formation of lethal DSBs.[6][12] The potency of PARP trapping has been correlated with the cytotoxic potential of the inhibitor.[8][12]
The Gold Standards: A Profile of Clinically Approved PARP Inhibitors
To establish a robust benchmark, we will compare this compound against five prominent PARP inhibitors, four of which are FDA-approved and one that is extensively investigated:
-
Olaparib (Lynparza®): The first-in-class PARP inhibitor approved for various cancers, including ovarian, breast, pancreatic, and prostate cancers with BRCA mutations.[13][14] It functions through both catalytic inhibition and PARP trapping.[2][9]
-
Rucaparib (Rubraca®): An inhibitor of PARP1, PARP2, and PARP3 used for recurrent ovarian and prostate cancer.[15][16] Its mechanism involves both enzymatic inhibition and the formation of cytotoxic PARP-DNA complexes.[17][18][19]
-
Niraparib (Zejula®): A highly selective inhibitor of PARP1 and PARP2, approved for the maintenance treatment of recurrent ovarian cancer, regardless of BRCA mutation status in some cases.[20][21] Its efficacy is linked to both catalytic inhibition and PARP trapping.[10][11]
-
Talazoparib (Talzenna®): Considered the most potent PARP trapper among the approved inhibitors.[8][12] It is approved for patients with deleterious germline BRCA-mutated, HER2-negative locally advanced or metastatic breast cancer.[12]
-
Veliparib (ABT-888): An investigational, potent inhibitor of PARP1 and PARP2 with good brain penetration.[22] While it has shown synergistic activity with chemotherapy, it is generally considered a less potent PARP trapper compared to other inhibitors, which may contribute to its different toxicity profile.[4][22][23]
Head-to-Head Benchmarking: A Multi-Parametric Approach
A comprehensive evaluation of a novel PARP inhibitor requires a suite of assays to dissect its biochemical potency, cellular mechanism of action, and biological efficacy. The following sections detail the experimental workflows and present illustrative data for this compound in comparison to the established standards.
Experimental Workflow: A Step-by-Step Guide
Figure 1. A streamlined workflow for the comprehensive benchmarking of a novel PARP inhibitor, moving from initial biochemical characterization to functional cellular assays.
PARP1 Enzymatic Inhibition Assay
Rationale: The initial and most fundamental test for any putative PARP inhibitor is to quantify its ability to inhibit the catalytic activity of the PARP1 enzyme in vitro. This biochemical assay provides a direct measure of the compound's potency in blocking the poly(ADP-ribosyl)ation (PARylation) of histone substrates.
Protocol:
-
Plate Preparation: Histone H4 is coated onto the wells of a 96-well microplate.
-
Inhibitor Addition: A serial dilution of this compound and standard inhibitors (Olaparib, Rucaparib, Niraparib, Talazoparib, Veliparib) is prepared and added to the wells.
-
Enzyme Reaction: Recombinant human PARP1 enzyme and activated DNA are added to initiate the reaction. The PARylation process is started by the addition of the substrate, NAD+.
-
Detection: After incubation, the wells are washed, and a primary antibody specific for poly(ADP-ribose) (pADPr) chains is added, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Signal Quantification: A colorimetric or chemiluminescent substrate (e.g., TMB or ECL) is added, and the signal is read on a plate reader.[24][25] The intensity of the signal is inversely proportional to the inhibitory activity of the compound.
-
Data Analysis: The data is normalized to controls (no inhibitor) and plotted as percent inhibition versus log inhibitor concentration to determine the half-maximal inhibitory concentration (IC50).
Illustrative Data Summary:
| Compound | PARP1 Enzymatic IC50 (nM) |
| This compound | 4.5 |
| Olaparib | 5.0 |
| Rucaparib | 1.4 |
| Niraparib | 3.8 |
| Talazoparib | 1.9 |
| Veliparib | 5.2[22][26] |
Interpretation: The hypothetical data suggests that this compound is a potent inhibitor of PARP1 enzymatic activity, with an IC50 value comparable to established inhibitors like Olaparib and Niraparib. This provides a strong rationale for proceeding to cell-based functional assays.
Cellular PARP Trapping Assay
Rationale: Beyond catalytic inhibition, the ability to trap PARP on DNA is a key determinant of cytotoxicity. This assay quantifies the formation of PARP-DNA complexes within cells, providing a more physiologically relevant measure of the inhibitor's mechanism of action.
Protocol:
-
Cell Culture: Cells (e.g., HeLa or a suitable cancer cell line) are cultured in microplates.
-
Compound Treatment: Cells are treated with a dose range of this compound and standard inhibitors for a defined period.
-
DNA Damage Induction: A DNA-damaging agent (e.g., methyl methanesulfonate, MMS) is added to induce SSBs and activate PARP.
-
Cell Lysis & Fractionation: Cells are lysed, and cellular fractions are separated to isolate chromatin-bound proteins.
-
Detection: The amount of PARP1 protein in the chromatin fraction is quantified using an ELISA-based method or Western blotting. An increased amount of chromatin-bound PARP1 relative to vehicle-treated cells indicates PARP trapping.
-
Data Analysis: The results are quantified and plotted to determine the half-maximal effective concentration (EC50) for PARP trapping.
Illustrative Data Summary:
| Compound | Relative PARP Trapping Potency (EC50, nM) |
| This compound | ~25 |
| Olaparib | ~30 |
| Rucaparib | ~20 |
| Niraparib | ~28 |
| Talazoparib | ~1[8][12] |
| Veliparib | >1000 |
Interpretation: The illustrative data positions this compound as a moderate PARP trapper, with a potency similar to Olaparib, Rucaparib, and Niraparib. It is notably less potent than the exceptional trapper Talazoparib but significantly more effective at trapping than Veliparib. This mechanistic profile suggests it will likely induce synthetic lethality effectively.
Synthetic Lethality Assessment in Cell Viability Assays
Rationale: The ultimate test of a PARP inhibitor's therapeutic potential is its ability to selectively kill cancer cells with DNA repair deficiencies. This is assessed by comparing its cytotoxic effect on a cell line with a BRCA mutation (HR-deficient) to an isogenic cell line where the BRCA gene has been restored (HR-proficient).
Protocol:
-
Cell Lines: Paired cell lines are used, for example, DLD-1 BRCA2 -/- (deficient) and DLD-1 BRCA2 +/+ (proficient).
-
Compound Treatment: Both cell lines are treated with a range of concentrations of this compound and the standard inhibitors for 72-96 hours.
-
Viability Measurement: Cell viability is assessed using a standard method such as the CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP levels.
-
Data Analysis: Dose-response curves are generated for each cell line, and the GI50 (concentration for 50% growth inhibition) is calculated. The ratio of GI50 in HR-proficient versus HR-deficient cells indicates the selectivity of the synthetic lethal effect.
Illustrative Data Summary:
| Compound | GI50 (nM) in DLD-1 BRCA2 -/- | GI50 (nM) in DLD-1 BRCA2 +/+ | Selectivity Index (+/–) |
| This compound | 15 | >2000 | >133x |
| Olaparib | 20 | >2500 | >125x |
| Talazoparib | 2 | >1000 | >500x |
| Veliparib | 150 | >5000 | >33x |
Interpretation: this compound demonstrates a potent and highly selective cytotoxic effect in BRCA2-deficient cells, consistent with the principle of synthetic lethality. Its selectivity index is comparable to that of Olaparib, suggesting a strong therapeutic window.
DNA Damage Response (DDR) Analysis by Western Blot
Rationale: Effective PARP inhibition leads to the collapse of replication forks and the formation of DSBs. The presence of these DSBs can be monitored by detecting the phosphorylation of histone H2AX on serine 139 (γH2AX), a well-established biomarker of DNA double-strand breaks.[27][28][29]
Figure 2. Standard workflow for assessing the induction of DNA double-strand breaks via Western blot analysis of γH2AX.
Protocol:
-
Cell Treatment: BRCA-deficient cells are treated with equitoxic concentrations (e.g., 2x GI50) of each PARP inhibitor for 24 hours.
-
Protein Extraction: Cells are harvested and lysed to extract total protein.[30]
-
Western Blotting: Protein samples are separated by SDS-PAGE, transferred to a membrane, and probed with primary antibodies against γH2AX and a loading control (e.g., β-actin).[28][31]
-
Detection & Quantification: An HRP-conjugated secondary antibody and ECL substrate are used for detection. Band intensities are quantified using densitometry software.
Expected Outcome: Treatment with this compound and effective PARP trappers (Olaparib, Talazoparib) is expected to show a significant increase in γH2AX levels compared to the vehicle control, confirming the induction of DSBs as the downstream consequence of PARP inhibition.
Conclusion and Future Directions
This guide outlines a comprehensive, multi-tiered strategy for benchmarking the novel compound this compound against established PARP inhibitors. The illustrative data, based on validated assay methodologies, positions this compound as a potent PARP1 enzymatic inhibitor with moderate PARP trapping activity. This translates into a strong and selective synthetic lethal phenotype in BRCA-deficient cancer cell models, comparable to clinically successful drugs like Olaparib.
The presented framework underscores the importance of moving beyond simple biochemical potency to a mechanistic and functional understanding of a compound's activity. Future investigations should expand upon these findings to include broader cell line panels, assessment of activity in cells with other HRD-causing mutations (e.g., PALB2, RAD51C), and ultimately, in vivo xenograft models to evaluate efficacy and pharmacokinetic/pharmacodynamic relationships. The data-driven approach detailed herein provides the necessary foundation for advancing this compound through the preclinical drug development pipeline.
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Navigating the Labyrinth of Reproducibility: A Comparative Guide to Experiments with 2-Fluorobiphenyl-4-carboxamide and Its Analogs
A Senior Application Scientist's Perspective on Ensuring Experimental Fidelity
In the landscape of modern drug discovery, the quest for novel therapeutics is inextricably linked to the principle of experimental reproducibility. This guide delves into the nuances of achieving reliable and consistent results when working with a specific class of molecules: amides derived from 2-(2-fluorobiphenyl-4-yl)propanoic acid, a scaffold related to the user's topic of 2-Fluorobiphenyl-4-carboxamide. While the exact molecule "this compound" is not extensively documented in peer-reviewed literature, a rich body of research exists for its close structural cousins, particularly those exhibiting dual inhibitory activity against Fatty Acid Amide Hydrolase (FAAH) and Cyclooxygenase (COX) enzymes. These compounds, such as Flu-AM1 and Flu-AM4, serve as excellent models for understanding the challenges and best practices in experimental reproducibility for this chemical series.
This guide is structured to provide researchers, scientists, and drug development professionals with a comprehensive framework for designing, executing, and interpreting experiments with these compounds, ensuring the generation of robust and comparable data. We will dissect the critical parameters that govern the fidelity of in vitro, cell-based, and in vivo experimental platforms, moving beyond mere procedural descriptions to elucidate the causal relationships between experimental choices and outcomes.
The Foundation of Reproducibility: Synthesis and Characterization
The journey to reproducible biological data begins with the molecule itself. The synthesis of 2-(2-fluorobiphenyl-4-yl)propanamide derivatives, typically from the parent flurbiprofen, is a multi-step process where seemingly minor variations can have significant downstream consequences.
A general approach involves the activation of the carboxylic acid of flurbiprofen, followed by coupling with a desired amine.[1][2] While seemingly straightforward, the choice of coupling agents (e.g., EDC/HOBt), solvents, reaction times, and purification methods can influence the yield and, more importantly, the purity profile of the final compound. Impurities, including unreacted starting materials or side-products, can act as confounding variables in biological assays.
Key Considerations for Reproducible Synthesis:
-
Starting Material Purity: The isomeric purity of the flurbiprofen starting material ((R)- vs. (S)-enantiomer vs. racemic mixture) is critical, as biological activity, particularly COX inhibition, can be stereospecific.
-
Reaction Monitoring: Consistent and rigorous monitoring of the reaction progress (e.g., by TLC or LC-MS) is essential to ensure complete conversion and minimize side-product formation.
-
Purification and Characterization: The purification method (e.g., column chromatography, recrystallization) must be robust and consistently applied. Comprehensive characterization of the final compound (e.g., NMR, mass spectrometry, and HPLC) is non-negotiable to confirm identity and purity.
Caption: General workflow for the synthesis of 2-(2-fluorobiphenyl-4-yl)propanamide derivatives.
In Vitro Enzyme Inhibition Assays: A Game of Controlled Variables
The dual FAAH/COX inhibitory activity of many flurbiprofen amides is a key therapeutic feature. Consequently, in vitro enzyme inhibition assays are fundamental for their characterization. However, the apparent potency of an inhibitor (e.g., IC50, Ki) is not an intrinsic property of the molecule alone but is highly dependent on the assay conditions.[3][4]
Fatty Acid Amide Hydrolase (FAAH) Inhibition Assays
FAAH is a serine hydrolase responsible for the degradation of anandamide. Assays typically measure the hydrolysis of a labeled substrate.
Critical Parameters for Reproducible FAAH Inhibition Data:
-
Enzyme Source: The source of FAAH (e.g., rat brain homogenates, recombinant human FAAH) can significantly impact results due to species differences and the presence of other proteins in homogenates.
-
Substrate Concentration: Assays should be conducted at a substrate concentration at or below the Michaelis-Menten constant (Km) to ensure sensitivity to competitive inhibitors.[3]
-
Pre-incubation Time: For irreversible or time-dependent inhibitors, the pre-incubation time of the enzyme with the inhibitor before substrate addition is a critical determinant of apparent potency.[5] Longer pre-incubation times will generally result in lower IC50 values for such compounds.
-
Buffer Components: The presence of detergents or other additives in the assay buffer can influence both enzyme activity and inhibitor behavior.
Cyclooxygenase (COX-1 and COX-2) Inhibition Assays
COX enzymes convert arachidonic acid into prostaglandins. A common assay method measures oxygen consumption during this reaction.
Critical Parameters for Reproducible COX Inhibition Data:
-
Enzyme Isoform: The use of purified ovine or recombinant human COX-1 and COX-2 is crucial for determining isoform selectivity.
-
Substrate Specificity: Some flurbiprofen amides show substrate-selective inhibition, being more potent when 2-arachidonoylglycerol (2-AG) is the substrate compared to arachidonic acid.[6] This is a key mechanistic detail that must be investigated for reproducible characterization.
-
Heme Concentration: Heme is an essential cofactor for COX activity, and its concentration in the assay buffer must be controlled.
-
Inhibitor Pre-incubation: Similar to FAAH assays, a pre-incubation step is often necessary to observe the full inhibitory potential of time-dependent inhibitors.
| Parameter | FAAH Inhibition Assay | COX Inhibition Assay |
| Enzyme Source | Rat Brain Homogenate vs. Recombinant Human | Ovine vs. Recombinant Human |
| Substrate | Anandamide (AEA) | Arachidonic Acid (AA) or 2-Arachidonoylglycerol (2-AG) |
| Key Cofactors | None | Heme |
| Pre-incubation | Critical for time-dependent inhibitors | Important for time-dependent inhibitors |
| Detection | Radiolabeled product, Fluorescence | Oxygen consumption, Prostaglandin EIA |
Table 1. Key variables in FAAH and COX inhibition assays that can affect reproducibility.
Caption: A generalized workflow for in vitro enzyme inhibition assays.
Cell-Based Assays: Bridging the Gap to Physiology
Cell-based assays provide a more physiologically relevant context to evaluate compound activity. However, this increased complexity introduces more sources of variability.[7][8][9][10][11]
Best Practices for Reproducible Cell-Based Assays:
-
Cell Line Authentication: Use of misidentified or cross-contaminated cell lines is a major cause of irreproducible data. Regular authentication (e.g., by short tandem repeat profiling) is essential.[11]
-
Passage Number and Cell Health: Cells should be used within a defined range of passage numbers, as their phenotype can drift over time in culture. Always ensure cells are healthy and in the logarithmic growth phase before starting an experiment.[7][9]
-
Culture Conditions: The type of media, serum, and supplements, as well as incubator conditions (temperature, CO2, humidity), must be kept consistent.[7][10]
-
Seeding Density: The initial number of cells seeded can affect their growth rate and responsiveness to stimuli. This parameter should be optimized and standardized.[7]
-
Assay Controls: Appropriate positive and negative controls must be included in every experiment to ensure the assay is performing as expected.
In Vivo Models of Pain and Inflammation: The Ultimate Test of Translatability
In vivo models are indispensable for evaluating the therapeutic potential of analgesic and anti-inflammatory compounds. However, they are also the most complex and variable experimental systems.[12][13][14]
Factors Influencing Reproducibility in Animal Models:
-
Animal Strain, Sex, and Age: The genetic background, sex, and age of the animals can all influence their response to pain and drugs. These should be reported and kept consistent.[12]
-
Housing and Husbandry: Environmental conditions, diet, and handling can all be sources of stress that affect experimental outcomes.
-
Model Induction: The method of inducing pain or inflammation (e.g., injection of carrageenan or formalin, nerve injury) must be performed with precision and consistency.[12][15]
-
Behavioral Readouts: Pain-related behaviors (e.g., paw withdrawal latency, flinching) can be subjective. Blinding of the experimenter to the treatment groups is crucial to avoid bias.
Caption: The dual mechanism of action of flurbiprofen amides on FAAH and COX pathways.
Detailed Experimental Protocols
General Procedure for Synthesis of Flurbiprofen Amides[1]
-
Dissolve flurbiprofen (1 mmol) in anhydrous acetonitrile (10 ml).
-
Add 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC, 1.1 mmol) and hydroxybenzotriazole (HOBt, 1 mmol).
-
Stir the mixture at room temperature for 30 minutes.
-
Add the desired amine (1 mmol) to the reaction mixture.
-
Stir at room temperature for 24-72 hours, monitoring the reaction by TLC.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash sequentially with brine, 10% citric acid, saturated sodium bicarbonate solution, and water.
-
Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent.
-
Purify the crude product by column chromatography or recrystallization.
In Vitro FAAH Inhibition Assay Protocol[6]
-
Prepare rat brain homogenates in Tris-HCl buffer (10 mM, pH 7.4) containing 1 mM EDTA.
-
In a final assay volume of 200 µL, incubate the test compound (dissolved in DMSO or ethanol) with the brain homogenate for a defined pre-incubation time (e.g., 10 minutes) at 37°C.
-
Initiate the reaction by adding [3H]anandamide (final concentration 0.5 µM) in buffer containing 1% w/v fatty acid-free bovine serum albumin.
-
Incubate for 10 minutes at 37°C.
-
Stop the reaction by placing the tubes on ice and adding activated charcoal to separate the substrate from the hydrolyzed product.
-
Centrifuge the tubes and measure the radioactivity in the supernatant using liquid scintillation counting.
-
Calculate the percentage of inhibition relative to vehicle controls and determine IC50 values.
In Vitro COX Inhibition Assay Protocol[6][16]
-
Prepare an assay buffer containing 100 mM Tris-HCl (pH 7.4), 1 µM hematin, 2 mM phenol, and 5 mM EDTA.
-
Add the test compound dissolved in ethanol to the assay buffer in a final volume of 2 ml.
-
Add ovine COX-1 or human recombinant COX-2 (e.g., 200 units).
-
Establish a baseline oxygen consumption for 5 minutes using an oxygen electrode at 37°C.
-
Initiate the reaction by adding the substrate (arachidonic acid or 2-AG, final concentration 10 µM).
-
Monitor the change in oxygen consumption for approximately 5 minutes to determine the enzyme activity.
-
Calculate the percentage of inhibition relative to vehicle controls and determine IC50 values.
Conclusion: A Commitment to Rigor
The reproducibility of experiments with this compound analogs is not a matter of chance but a direct consequence of meticulous planning, rigorous execution, and a deep understanding of the experimental systems employed. From the purity of the synthesized compound to the precise conditions of in vitro assays and the standardized protocols of in vivo models, every step presents an opportunity to either introduce variability or ensure consistency. By embracing the principles of transparency, standardization, and robust controls, the scientific community can build a solid foundation of reliable data, accelerating the journey from promising molecules to effective medicines.
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A Head-to-Head Comparison of 2-Fluorobiphenyl-4-carboxamide and Its Analogs in Drug Discovery
A Senior Application Scientist's Guide to Structure-Activity Relationships and Therapeutic Potential
For researchers, scientists, and drug development professionals, the biphenyl scaffold represents a privileged structure in medicinal chemistry, known to impart favorable pharmacokinetic properties and diverse biological activities.[1] Within this class, 2-Fluorobiphenyl-4-carboxamide stands as a foundational structure. While not extensively studied itself, its core components—the biphenyl backbone, a fluorine substituent at the 2-position, and a carboxamide at the 4-position—are present in a multitude of highly active compounds. This guide provides a head-to-head comparison of this compound with its structurally similar analogs, delving into the nuanced effects of chemical modifications on biological activity. By synthesizing data from across the scientific literature, we will explore how subtle changes to this core structure can dramatically influence therapeutic efficacy in oncology, inflammation, pain management, and infectious diseases.
The Biphenyl Carboxamide Core: A Versatile Pharmacophore
The biphenyl carboxamide moiety is a recurring motif in compounds targeting a wide array of biological targets. The relative orientation of the two phenyl rings, influenced by substituents at the ortho positions, is crucial for binding to target proteins. The carboxamide group, a key hydrogen bond donor and acceptor, frequently participates in essential interactions within the binding pockets of enzymes and receptors.
Strategic Modifications of the this compound Scaffold
The following sections will dissect the structure-activity relationships (SAR) of analogs, focusing on modifications at key positions of the this compound core.
The Significance of the 2-Fluoro Substituent
The fluorine atom at the 2-position of the biphenyl ring system plays a critical role in modulating the conformation of the molecule. This ortho-substitution forces a non-planar arrangement of the two phenyl rings, which can be crucial for fitting into specific binding pockets. For instance, in the context of Hsp90 C-terminal inhibitors, while many substitutions on the biphenyl ring did not significantly alter inhibitory activity, ortho-substitutions were generally found to be detrimental, potentially by disrupting the necessary hydrogen bonding network and the orientation of the amide side chain.[1]
The Role of the 4-Carboxamide Group and Its Modifications
The carboxamide at the 4-position is a critical anchor for biological activity in many analogs. Its ability to form hydrogen bonds is often a key determinant of binding affinity.
A notable example comes from the development of flurbiprofen amides as dual inhibitors of Fatty Acid Amide Hydrolase (FAAH) and Cyclooxygenase (COX).[2] Flurbiprofen, which is 2-(2-fluorobiphenyl-4-yl)propanoic acid, shares the 2-fluorobiphenyl core but has a propanoic acid group at the 4-position.[3] By converting the carboxylic acid to various amides, researchers have been able to fine-tune the inhibitory profile. For example, the introduction of a halogenated pyridine moiety to the amide nitrogen resulted in a significant increase in FAAH inhibitory activity compared to the parent compound.[2] Specifically, replacing a methyl group on the pyridine ring with a trifluoromethyl group led to a four-fold increase in activity.[2]
Comparative Analysis of this compound Analogs
To illustrate the impact of these structural modifications, we will now compare several classes of compounds that share the core scaffold of this compound.
Dual FAAH/COX Inhibitors for Pain and Inflammation
A promising therapeutic strategy for pain relief involves the dual inhibition of FAAH and COX-2.[4][5] This approach aims to increase the levels of the endogenous cannabinoid anandamide (by inhibiting its degradation by FAAH) while simultaneously blocking the production of pro-inflammatory prostaglandins by COX-2.
(R)-2-(2-Fluorobiphenyl-4-yl)-N-(3-methylpyridin-2-yl)propanamide (a flurbiprofen derivative) has been characterized as a dual FAAH and COX inhibitor.[4] This compound demonstrates the evolution from a simple carboxamide to a more complex structure with enhanced and dual activity.
| Compound/Analog | Key Structural Difference from this compound | Target(s) | Reported Activity (IC50/Ki) | Reference |
| (R)-Flu-AM1 | Propionamide with N-(3-methylpyridin-2-yl) group at position 4 | FAAH, COX-1, COX-2 | COX-1: 6 µM, COX-2: 20 µM (with arachidonic acid), COX-2: 1 µM (with 2-AG) | [4] |
| Flu-AM3 | Propionamide with N-(3-(trifluoromethyl)pyridin-2-yl) group at position 4 | FAAH | IC50: 0.11 µM | [2] |
| Flu-AM4 | Propionamide with N-(3-bromopyridin-2-yl) group at position 4 | FAAH | Ki: 13 nM | [2] |
Experimental Protocols
To facilitate the replication and validation of these findings, detailed experimental methodologies are crucial.
Synthesis of Flurbiprofen Amides
A general procedure for the synthesis of flurbiprofen amides involves the following steps:
-
Flurbiprofen is dissolved in an anhydrous solvent such as acetonitrile.
-
A coupling agent, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), and an activator, such as Hydroxybenzotriazole (HOBt), are added to the solution and stirred at room temperature.
-
After a short period, the desired amine is added to the reaction mixture.
-
The reaction is stirred at room temperature for an extended period (e.g., 72 hours).
-
The solvent is removed under vacuum, and the residue is worked up using a standard acid-base extraction to purify the final amide product.[2]
FAAH Inhibition Assay
The inhibitory activity against FAAH can be determined using a radiolabeled substrate assay:
-
Homogenates from rat or mouse brain are used as the source of the FAAH enzyme.
-
The assay is performed using a radiolabeled substrate, such as [3H]anandamide.
-
The enzyme is incubated with the test compound at various concentrations.
-
The reaction is initiated by the addition of the radiolabeled substrate.
-
After a defined incubation period, the reaction is stopped, and the amount of product is quantified to determine the inhibitory potency of the compound.[2]
COX Inhibition Assay
COX inhibitory activity can be assessed using an oxygraphic method:
-
The assay measures the consumption of oxygen during the conversion of a substrate (e.g., arachidonic acid or 2-arachidonoylglycerol) by COX-1 or COX-2.
-
The respective enzyme isoform is incubated with the test compound.
-
The reaction is initiated by the addition of the substrate, and the rate of oxygen consumption is monitored.
-
The inhibitory effect of the compound is determined by comparing the rate of oxygen consumption in the presence and absence of the inhibitor.[4][5]
Signaling Pathways and Experimental Workflows
To visually represent the concepts discussed, the following diagrams illustrate the relevant signaling pathway and a typical experimental workflow.
Caption: Dual inhibition of FAAH and COX-2 by biphenyl carboxamide analogs.
Caption: A typical workflow for the development of novel biphenyl carboxamide inhibitors.
Expanding Therapeutic Horizons
The versatility of the this compound scaffold extends beyond FAAH and COX inhibition. Structurally related biphenyl carboxamides have shown promise in other therapeutic areas:
-
Oncology: Biphenyl derivatives have been identified as Hsp90 C-terminal inhibitors, which are of interest for cancer therapy.[1]
-
Neuropathic Pain: Biphenyl-4-carboxamide derivatives have been designed as potent and orally available TRPV1 antagonists for the treatment of neuropathic pain.[6]
-
Infectious Diseases: 3-Benzamidopyrazine-2-carboxamides, which share a similar structural motif, have demonstrated antimycobacterial activity.[7]
Conclusion
While this compound itself is not a widely developed therapeutic, its core structure is a fundamental building block for a diverse range of biologically active molecules. The strategic modification of this scaffold, particularly the derivatization of the 4-carboxamide and the consideration of the conformational constraints imposed by the 2-fluoro substituent, allows for the fine-tuning of activity against various targets. The examples of dual FAAH/COX inhibitors, Hsp90 inhibitors, and TRPV1 antagonists highlight the immense potential of this chemical space. For drug discovery professionals, a deep understanding of the structure-activity relationships within the biphenyl carboxamide class is paramount for the rational design of next-generation therapeutics. The experimental protocols and comparative data presented in this guide serve as a valuable resource for researchers aiming to exploit the therapeutic potential of this versatile scaffold.
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Assessing the Selectivity of 2-Fluorobiphenyl-4-carboxamide: A Comparative Guide for Drug Development Professionals
In the quest for novel, non-opioid analgesics, the voltage-gated sodium channel NaV1.7 has emerged as a prime target.[1][2] Its critical role in human pain perception, underscored by genetic studies of individuals with loss-of-function mutations who exhibit a congenital insensitivity to pain, makes it an attractive candidate for therapeutic intervention.[3][4] However, the development of NaV1.7 inhibitors is fraught with the challenge of achieving high selectivity over other sodium channel isoforms, which are crucial for physiological functions in the central nervous system, heart, and skeletal muscles.[2][5] This guide provides a comprehensive framework for assessing the selectivity of a putative NaV1.7 inhibitor, 2-Fluorobiphenyl-4-carboxamide, using established methodologies and comparing its potential profile against well-characterized compounds.
The Critical Imperative of Selectivity for NaV1.7 Inhibitors
The voltage-gated sodium channel family comprises nine isoforms (NaV1.1-NaV1.9) with distinct tissue distribution and physiological roles. While NaV1.7, NaV1.8, and NaV1.9 are preferentially expressed in peripheral sensory neurons involved in pain signaling, other isoforms are vital for neuronal communication in the brain (NaV1.1, NaV1.2, NaV1.3, NaV1.6), muscle contraction (NaV1.4), and cardiac function (NaV1.5).[4][6][7] Off-target inhibition of these isoforms can lead to significant adverse effects, including ataxia, seizures, muscle weakness, and cardiac arrhythmias. Therefore, a rigorous assessment of a new chemical entity's selectivity is paramount for its progression as a safe and effective therapeutic agent.
This guide will use two well-documented sodium channel blockers as benchmarks for comparison:
-
PF-05089771: A highly potent and selective NaV1.7 inhibitor developed by Pfizer.[3][8][9][10]
-
Vixotrigine (BIIB074): A state-dependent sodium channel blocker with a broader spectrum of activity, demonstrating the complexities of isoform selectivity.[11][12][13][14][15]
Experimental Workflow for Selectivity Profiling
A multi-tiered approach is essential for a thorough evaluation of this compound's selectivity. This involves a combination of in vitro electrophysiology and cell-based assays.
Caption: A typical experimental workflow for characterizing the selectivity of a novel sodium channel inhibitor.
Part 1: Primary Potency Determination using Electrophysiology
The gold standard for assessing ion channel modulation is patch-clamp electrophysiology. This technique allows for the direct measurement of ion currents through the channel in response to voltage changes.
Protocol: Whole-Cell Patch-Clamp Electrophysiology
-
Cell Culture: Utilize stable cell lines (e.g., HEK293 or CHO) heterologously expressing the human NaV1.7 channel.
-
Cell Preparation: Plate cells onto glass coverslips and grow to 50-80% confluency.
-
Recording:
-
Use a patch-clamp amplifier and data acquisition system.
-
Prepare intracellular (pipette) and extracellular (bath) solutions with appropriate ionic compositions.
-
Form a high-resistance seal (>1 GΩ) between the patch pipette and the cell membrane.
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
-
Voltage Protocol:
-
Hold the cell at a negative resting potential (e.g., -120 mV) to ensure channels are in the resting state.
-
Apply a depolarizing voltage step (e.g., to 0 mV) to elicit a sodium current.
-
-
Compound Application:
-
Establish a stable baseline current.
-
Perfuse the cell with increasing concentrations of this compound.
-
Measure the peak inward current at each concentration.
-
-
Data Analysis:
-
Calculate the percentage of current inhibition at each concentration.
-
Fit the concentration-response data to the Hill equation to determine the IC50 value.
-
Part 2: Comprehensive Selectivity Profiling
Once the potency at NaV1.7 is established, the next crucial step is to determine the activity of this compound against other NaV isoforms.
Protocol: NaV Isoform Selectivity Panel
This protocol is an extension of the primary potency assay, performed on a panel of cell lines, each expressing a different human NaV isoform (NaV1.1, NaV1.2, NaV1.3, NaV1.4, NaV1.5, NaV1.6, and NaV1.8).
-
Perform whole-cell patch-clamp recordings as described above for each NaV isoform-expressing cell line.
-
Determine the IC50 value for this compound against each isoform.
-
Calculate the selectivity ratio by dividing the IC50 for the off-target isoform by the IC50 for NaV1.7.
Data Presentation: Comparative Selectivity Profile
| Compound | NaV1.7 IC50 (nM) | Selectivity vs. NaV1.1 (fold) | Selectivity vs. NaV1.2 (fold) | Selectivity vs. NaV1.3 (fold) | Selectivity vs. NaV1.4 (fold) | Selectivity vs. NaV1.5 (fold) | Selectivity vs. NaV1.6 (fold) | Selectivity vs. NaV1.8 (fold) |
| This compound | Experimental Data | Experimental Data | Experimental Data | Experimental Data | Experimental Data | Experimental Data | Experimental Data | Experimental Data |
| PF-05089771 | 11[3][9] | >59[10] | >11[10] | >909[10] | >909[10] | >909[10] | >16[10] | >909[10] |
| Vixotrigine (BIIB074) | ~4580 (pIC50 4.58)[16] | ~1.2[16] | ~1.5[16] | ~1.1[16] | ~1.3[16] | ~0.4[16] | ~1.1[16] | ~2.3[16] |
Note: Data for Vixotrigine is presented as a ratio of pIC50 values, indicating a lack of significant selectivity.
Part 3: Investigating State-Dependent Inhibition
Many NaV inhibitors exhibit state-dependent binding, preferentially interacting with the open or inactivated states of the channel over the resting state. This property can confer a degree of functional selectivity for rapidly firing neurons, such as those involved in pathological pain states.
Protocol: Assessing State-Dependence
-
Resting State Inhibition: Use a voltage protocol with a hyperpolarized holding potential (-120 mV) and brief depolarizing pulses to measure inhibition of channels in the resting state.
-
Inactivated State Inhibition: Use a voltage protocol with a more depolarized holding potential (e.g., -70 mV, close to the V1/2 of inactivation) to measure inhibition of channels in the inactivated state.
-
Use-Dependent Inhibition: Apply a train of depolarizing pulses at a high frequency (e.g., 10 Hz) in the presence of the compound. A progressive increase in channel block with each pulse indicates use-dependent inhibition.
Caption: Simplified state diagram of a voltage-gated sodium channel, illustrating preferential binding of a state-dependent inhibitor to the inactivated state.
Interpreting the Data: A Comparative Analysis
The selectivity profile of this compound will dictate its potential therapeutic window.
-
A Highly Selective Profile (Similar to PF-05089771): If this compound demonstrates >100-fold selectivity for NaV1.7 over other isoforms, particularly NaV1.5, it would suggest a lower risk of cardiac and CNS side effects. This profile is highly desirable for a novel analgesic.
-
A Non-Selective or Broad-Spectrum Profile (Similar to Vixotrigine): Should the compound exhibit limited selectivity across the NaV channel family, its mechanism of action and potential clinical utility would be different. While non-selective blockers like carbamazepine and lamotrigine are effective in some pain states, they are often associated with a higher burden of side effects.[13] However, a lack of isoform selectivity might be coupled with strong use-dependence, which could still provide a therapeutic advantage by preferentially targeting hyperexcitable neurons.
The NaV1.7 Signaling Pathway in Nociception
Understanding the role of NaV1.7 in the pain pathway is crucial for interpreting the functional consequences of its inhibition.
Caption: The role of NaV1.7 as a threshold channel in nociceptive signaling.
NaV1.7 channels act as "threshold" channels in dorsal root ganglion (DRG) neurons.[1][4] They amplify small, subthreshold depolarizations, bringing the neuron closer to its firing threshold. Once the threshold is reached, other sodium channels, such as NaV1.8, contribute to the upstroke of the action potential.[4] By selectively inhibiting NaV1.7, a compound like this compound would theoretically dampen the excitability of nociceptors without affecting normal nerve conduction.
Conclusion
The rigorous assessment of selectivity is a cornerstone of modern drug discovery, particularly for targets within large, highly homologous protein families like the voltage-gated sodium channels. By employing a systematic approach of electrophysiological and cellular assays, and by benchmarking against compounds with known selectivity profiles, researchers can build a comprehensive understanding of a novel molecule's potential for both efficacy and safety. The hypothetical case of this compound illustrates the critical decision points and data interpretation required to advance a promising candidate toward clinical development as a next-generation analgesic.
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A Comparative Guide to the Long-Term Stability of 2-Fluorobiphenyl-4-carboxamide: An Application Scientist's Perspective
For Researchers, Scientists, and Drug Development Professionals
In the landscape of drug discovery and development, the intrinsic stability of an active pharmaceutical ingredient (API) is a cornerstone of its therapeutic potential and commercial viability. An unstable compound can lead to loss of potency, the formation of potentially toxic degradants, and a shortened shelf life, ultimately compromising patient safety and efficacy. This guide provides an in-depth technical analysis of the long-term stability of 2-Fluorobiphenyl-4-carboxamide, a representative novel chemical entity (NCE).
While specific, long-term stability data for this non-commercial compound is proprietary, this guide will serve as a comprehensive framework for designing, executing, and interpreting such a study. We will compare its anticipated stability profile against a logical alternative, Biphenyl-4-carboxamide, to highlight the influence of chemical structure on degradation pathways. The methodologies and principles described herein are grounded in the authoritative guidelines of the International Council for Harmonisation (ICH), specifically ICH Q1A(R2), ensuring scientific integrity and regulatory relevance.[1][2][3][4]
The Critical Role of Stability in Drug Development
The purpose of formal stability testing is to provide evidence on how the quality of a drug substance varies with time under the influence of environmental factors such as temperature, humidity, and light.[3][5] This data is fundamental for:
-
Establishing a re-test period for the drug substance.[3]
-
Determining recommended storage conditions .[3]
-
Informing the development of a stable drug product formulation .[6][7]
-
Identifying potential degradation products that may require toxicological assessment.[8][9]
For a molecule like this compound, its key functional groups—the aromatic amide and the fluoro-substituted biphenyl ring system—are the primary sites for potential chemical instability.
Comparative Structural Analysis: this compound vs. Biphenyl-4-carboxamide
To understand the stability of our target compound, it is instructive to compare it with its non-fluorinated analog, Biphenyl-4-carboxamide.
| Feature | This compound | Biphenyl-4-carboxamide (Alternative) | Rationale for Comparison |
| Structure | Contains a fluorine atom at the 2-position of one phenyl ring. | Lacks the fluorine substituent. | The C-F bond is the strongest single bond in organic chemistry. Its presence can significantly alter the electronic properties of the aromatic ring, influencing susceptibility to oxidative and photolytic degradation.[10][11] |
| Key Functional Groups | Aromatic Carboxamide, Aryl Fluoride, Biphenyl System | Aromatic Carboxamide, Biphenyl System | The primary site of hydrolytic instability for both compounds is the amide bond.[12][13][14] The comparison will reveal if the fluoro-substitution has a notable inductive or steric effect on the rate of hydrolysis. |
| Anticipated Stability | The electron-withdrawing nature of fluorine may slightly stabilize the amide bond towards hydrolysis but could potentially increase susceptibility to certain nucleophilic or photolytic reactions. | Serves as a baseline for understanding the inherent stability of the biphenyl carboxamide scaffold. | This comparison allows for the isolation and understanding of the specific contribution of the fluorine atom to the overall stability profile of the molecule. |
Designing a Long-Term Stability Study: An ICH-Compliant Protocol
A robust stability study begins with a well-defined protocol that includes both long-term storage and accelerated (stress) conditions.[5] The goal of stress testing is to identify likely degradation products and validate the analytical methods' ability to detect them.[6][8][15]
Caption: Workflow for a Comprehensive Stability Study.
-
Material Preparation : Use at least three primary batches of the drug substance.[3] Prepare samples in both solid state and in solution (e.g., 1 mg/mL in a 50:50 acetonitrile:water solution) to assess stability under different conditions.[15]
-
Forced Degradation :
-
Acid/Base Hydrolysis : Expose the solution to 0.1 M HCl and 0.1 M NaOH at an elevated temperature (e.g., 60°C) for a defined period (e.g., 24-48 hours).[15] The primary target is the amide bond.
-
Oxidation : Treat the solution with a dilute solution of hydrogen peroxide (e.g., 3% H₂O₂) at room temperature.
-
Photostability : Expose solid and solution samples to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter, as specified in ICH Q1B.
-
Thermal Degradation : Expose the solid drug substance to dry heat (e.g., 80°C).
-
-
Long-Term and Accelerated Studies : Store solid samples in controlled environmental chambers at long-term (25°C/60% Relative Humidity) and accelerated (40°C/75% RH) conditions.[5]
-
Analytical Method : Employ a validated stability-indicating High-Performance Liquid Chromatography (HPLC) method, typically a gradient reversed-phase method with UV detection.[16][17][18] This method must be capable of separating the parent compound from all process impurities and degradation products.[19] LC-Mass Spectrometry (LC-MS) should be used for the identification of unknown degradation peaks.[16][20]
-
Time Points : Pull samples from the long-term and accelerated chambers at specified time points (e.g., 0, 3, 6, 9, 12, 18, 24, and 36 months).[3]
Anticipated Degradation Pathways & Comparative Data
Based on the structures, the most probable degradation pathway is hydrolysis of the amide bond.
Caption: Primary hydrolytic degradation pathway.
Under harsh acidic or basic conditions, the amide linkage is cleaved to form 2-Fluorobiphenyl-4-carboxylic acid and ammonia.[21] This is a common degradation pathway for amide-containing pharmaceuticals.[12][13][14]
The following table presents plausible, hypothetical data from an accelerated stability study (40°C / 75% RH) to illustrate the expected comparison.
| Time Point | Test | Specification | This compound | Biphenyl-4-carboxamide |
| T=0 | Assay (%) | 98.0 - 102.0 | 100.1 | 100.3 |
| Total Impurities (%) | NMT 1.0 | 0.25 | 0.22 | |
| Degradant A* (%) | NMT 0.2 | Not Detected | Not Detected | |
| 3 Months | Assay (%) | 98.0 - 102.0 | 99.5 | 99.2 |
| Total Impurities (%) | NMT 1.0 | 0.48 | 0.75 | |
| Degradant A* (%) | NMT 0.2 | 0.11 | 0.28 | |
| 6 Months | Assay (%) | 98.0 - 102.0 | 98.9 | 98.1 |
| Total Impurities (%) | NMT 1.0 | 0.95 | 1.55 (OOS) | |
| Degradant A* (%) | NMT 0.2 | 0.19 | 0.61 (OOS) |
*Degradant A refers to the respective carboxylic acid hydrolysis product. NMT = Not More Than. OOS = Out of Specification.
Interpretation of Data: In this hypothetical scenario, the presence of the electron-withdrawing fluorine atom appears to confer a modest increase in stability against hydrolysis under accelerated conditions. The Biphenyl-4-carboxamide shows a faster rate of degradation, exceeding the impurity specification limit at the 6-month time point. This suggests that the C-F bond's inductive effect may slightly reduce the electrophilicity of the amide carbonyl carbon, slowing the rate of nucleophilic attack by water or hydroxide ions.
Conclusion and Recommendations
This guide outlines the critical framework for evaluating the long-term stability of this compound. The principles of forced degradation and ICH-compliant long-term studies are paramount for any new chemical entity.[2][7][8] Our comparative analysis suggests that this compound may possess enhanced stability against hydrolysis compared to its non-fluorinated counterpart, a potentially favorable attribute in drug development.
Recommendations for Researchers:
-
Prioritize a Validated Method: The development of a robust, stability-indicating analytical method is the first and most critical step.[16][18][19]
-
Characterize Degradants Early: Use forced degradation studies to proactively identify and characterize potential degradants.[6][9] This is essential for safety assessment and setting appropriate specifications.
-
Consider Formulation Impact: The stability of the API can be significantly influenced by excipients in a final drug product.[6] Compatibility studies should be a key part of formulation development.
By adhering to these scientifically grounded principles, researchers can build a comprehensive understanding of a molecule's stability profile, de-risk development, and ensure the delivery of safe and effective medicines.
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What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. (2022). Available at: [Link]
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A practical guide to forced degradation and stability studies for drug substances. (n.d.). Onyx Scientific. Available at: [Link]
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FDA Guidance for Industry: Q1A(R2) Stability Testing of New Drug Substances and Products. (n.d.). ECA Academy. Available at: [Link]
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ICH Q1A (R2) Stability testing of new drug substances and drug products. (2003). European Medicines Agency. Available at: [Link]
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Forced Degradation Studies: Regulatory Considerations and Implementation. (n.d.). BioProcess International. Available at: [Link]
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ICH Q1A(R2) Guideline Stability Testing of New Drug Substances and Products. (2003). IKEV. Available at: [Link]
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Q1A (R2) A deep dive in Stability Studies. (2024). YouTube. Available at: [Link]
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Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. (n.d.). LCGC International. Available at: [Link]
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Photolysis Products of Fluorinated Pharmaceuticals: A Combined Fluorine Nuclear Magnetic Resonance Spectroscopy and Mass Spectrometry Approach. (2024). Environmental Toxicology and Chemistry. Available at: [Link]
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A Stability Indicating HPLC Assay Method for Analysis of Rivastigmine Hydrogen Tartrate in Dual-Ligand Nanoparticle Formulation Matrices and Cell Transport Medium. (2015). PubMed Central. Available at: [Link]
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Tracking Fluorine during Aqueous Photolysis and Advanced UV Treatment of Fluorinated Phenols and Pharmaceuticals Using a Combined 19F-NMR, Chromatography, and Mass Spectrometry Approach. (2020). PubMed Central. Available at: [Link]
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Base-Mediated Oxidative Degradation of Secondary Amides Derived from p-Amino Phenol to Primary Amides in Drug Molecules. (2020). Journal of Pharmaceutical Sciences. Available at: [Link]
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Stability Indicating HPLC Method Development –A Review. (2021). International Journal of Trend in Scientific Research and Development. Available at: [Link]
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Stability Indicating HPLC Method Development and Validation. (2014). SciSpace. Available at: [Link]
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Metabolic Hydrolysis of Aromatic Amides in Selected Rat, Minipig, and Human In Vitro Systems. (2018). ResearchGate. Available at: [Link]
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Current Practices and Considerations for a Stability-Indicating Method in Pharmaceutical Analysis. (n.d.). LCGC International. Available at: [Link]
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Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of 2-Fluorobiphenyl-4-carboxamide
For researchers engaged in the synthesis and application of novel chemical entities, the lifecycle of a compound extends far beyond the reaction flask and analytical instruments. Responsible stewardship, culminating in the safe and compliant disposal of chemical waste, is a non-negotiable pillar of laboratory safety and environmental integrity. This guide provides a detailed, procedural framework for the proper disposal of 2-Fluorobiphenyl-4-carboxamide, a compound class that requires specific handling due to its halogenated aromatic structure. Our approach is grounded in established safety protocols and regulatory standards, designed to provide clarity and ensure self-validating safety systems within your laboratory operations.
Hazard Identification and Risk Assessment: The Foundation of Safe Disposal
The 2-Fluorobiphenyl backbone presents several hazards, including being harmful if swallowed, causing skin irritation, and posing a risk of serious eye damage.[1][2] Critically, it is classified as very toxic to aquatic life with long-lasting effects, making its containment from environmental release a top priority.[2][3] The presence of the fluorine atom designates any waste containing this compound as halogenated organic waste , a critical classification for segregation and disposal.[4][5] The carboxamide group, while generally less reactive than other functional groups, still contributes to the overall chemical profile and potential biological activity.
Table 1: Waste Characterization Summary for this compound
| Characteristic | Description | Rationale & Causality |
| Physical State | Solid | The compound is typically a solid at room temperature. |
| Chemical Name | This compound | N/A |
| Parent Compound CAS | 321-60-8 (for 2-Fluorobiphenyl) | Used for hazard assessment in the absence of specific data. |
| Primary Hazard Class | Irritant (Skin, Eyes), Harmful if Swallowed, Environmental Hazard (Aquatic Toxicity) | Based on data for the 2-Fluorobiphenyl core structure.[1][2][3] |
| Waste Classification | Halogenated Organic Waste | Presence of the Carbon-Fluorine bond. This is the most critical factor for waste segregation.[4][5] |
| Incompatibilities | Strong oxidizing agents, strong acids, strong bases | To prevent hazardous reactions, this waste must be stored separately from these chemical classes.[1][6] |
Before beginning any work that will generate this waste, perform a site-specific risk assessment. This involves considering the quantities you will be using and the potential for dust generation or aerosolization.[7] All work with volatile or dusty fluorinated compounds should be conducted within a properly functioning chemical fume hood.[5][7]
Personal Protective Equipment (PPE): Your First Line of Defense
Consistent and correct use of PPE is mandatory when handling this compound and its associated waste. The required level of PPE is dictated by the hazards identified above.
-
Eye and Face Protection : At a minimum, chemical splash goggles conforming to ANSI Z87.1 or European Standard EN166 are required.[1][2]
-
Hand Protection : Chemically resistant nitrile gloves are essential to prevent skin contact.[4][5] Always inspect gloves for tears or punctures before use and wash hands thoroughly after handling the substance.[8]
-
Body Protection : A laboratory coat must be worn to protect skin and clothing.[4][5] For larger quantities or situations with a high risk of spillage, a chemically resistant apron is recommended.
-
Respiratory Protection : While working in a fume hood should be standard practice, if dusts are generated, a NIOSH-approved respirator is required.[1][8]
Segregation and Containment: The Critical Step
The single most important principle in chemical waste management is segregation at the point of generation.[7][9] Mixing incompatible waste streams is not only a violation of regulations but can also lead to dangerous chemical reactions.
Do NOT mix this compound waste with non-halogenated organic waste, aqueous waste, or general laboratory trash.
Due to the presence of fluorine, this compound must be disposed of in a designated "Halogenated Organic Waste" container.[4][5] This ensures it is sent to the correct disposal facility, likely for high-temperature incineration, which is necessary to break the strong carbon-fluorine bond and prevent the release of toxic byproducts.
Step-by-Step Disposal Protocol
This protocol provides a clear workflow for managing waste from the moment of its creation to its final handoff to environmental health and safety (EHS) professionals.
Step 1: Select the Correct Waste Container
-
For Solid Waste : Use a clearly labeled, sealable, and chemically compatible container (e.g., a high-density polyethylene (HDPE) pail or a glass jar with a secure lid).[9][10] The container must be in good condition, free from cracks or defects.
-
For Liquid Waste (e.g., contaminated solvents from chromatography or reaction workups): Use a designated "Halogenated Organic Liquid Waste" container, typically a glass or HDPE bottle. Do not fill containers beyond 75-80% capacity to allow for vapor expansion.[11]
Step 2: Decontaminate Labware
-
Rinse any glassware or equipment that came into contact with this compound with a small amount of a suitable solvent (e.g., acetone, methanol).
-
This first rinse is now considered hazardous waste. Decant it into the designated Halogenated Organic Liquid Waste container.
-
Subsequent rinses can typically be handled as non-halogenated waste, but consult your institution's specific guidelines.
Step 3: Package the Waste
-
Solid Waste : Carefully transfer solid this compound, contaminated filter paper, weighing boats, and contaminated gloves into the designated solid waste container. Avoid generating dust.[8]
-
Sharps : Any contaminated needles or sharp objects must be placed in a puncture-proof sharps container that is also labeled as containing halogenated organic waste.
-
Container Management : Keep the waste container tightly closed at all times, except when adding waste.[9]
Step 4: Label the Container Correctly
-
Proper labeling is a regulatory requirement and essential for safety.[9][11]
-
Clearly write "HAZARDOUS WASTE" on the label.[9]
-
List all chemical constituents by their full name and approximate percentage. For example:
-
This compound (~5%)
-
Silica Gel (~90%)
-
Dichloromethane (~5%)
-
-
Do not use abbreviations or chemical formulas.[9]
-
Indicate the date when waste was first added to the container.
Step 5: Accumulate and Store Waste Safely
-
Store the sealed and labeled waste container in a designated satellite accumulation area (SAA) within your laboratory.[9]
-
This area should be near the point of generation and under the control of laboratory personnel.
-
Ensure the storage location has secondary containment to capture any potential leaks.
-
Store in a cool, dry, and well-ventilated area away from incompatible materials.[7]
Step 6: Arrange for Final Disposal
-
Once the container is full (or after a set accumulation time, often 3 months), arrange for its collection by your institution's EHS department or a licensed hazardous waste disposal contractor.[11]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of waste containing this compound.
Caption: Decision workflow for handling and disposal of this compound waste.
Emergency Procedures: Spill Management
In the event of a spill, immediate and correct action is crucial to mitigate exposure and environmental contamination.
-
Evacuate and Alert : Alert personnel in the immediate area. If the spill is large or involves volatile substances outside a fume hood, evacuate the lab and contact your institution's emergency line.
-
Control Ignition Sources : If the material or solvents used are flammable, turn off any nearby ignition sources if it is safe to do so.[6][12]
-
Contain the Spill : Use a spill kit with an inert absorbent material (e.g., vermiculite or sand) to contain the spill.[13] Do not use combustible materials like paper towels for large spills.
-
Clean Up : Wearing appropriate PPE, carefully collect the absorbent material and place it in a sealed container for disposal as halogenated organic solid waste.[8][12]
-
Decontaminate : Clean the affected area thoroughly.
-
Report : Report the incident to your laboratory supervisor and EHS department as per your institution's policy.[6]
By adhering to these detailed procedures, you contribute to a culture of safety, ensure regulatory compliance, and protect our shared environment. The principles of thorough hazard assessment, meticulous segregation, and proper containment are the cornerstones of responsible chemical waste management.
References
- BenchChem. (2025). Safety and handling of fluorinated organic compounds.
- Sigma-Aldrich. (2025). SAFETY DATA SHEET: 2-Fluorobiphenyl.
- BenchChem. (2025). Navigating the Safe Disposal of 2,4-Diaminopyrimidine-5-carboxamide: A Procedural Guide.
- BenchChem. (2025). Application Notes and Protocols for Safe Laboratory Practices in Handling Fluorinated Organic Compounds.
- Fisher Scientific. (2024). SAFETY DATA SHEET: 2-Fluorobiphenyl.
- HSC Chemistry. (2025). Safe Laboratory Practices: Handling and Disposing of Organic Substances.
- Fisher Scientific. (2010). SAFETY DATA SHEET: 2-Fluorobiphenyl.
- Organic Syntheses. (n.d.). Working with Hazardous Chemicals.
- Science Ready. (n.d.). Safe Handing & Disposal of Organic Substances – HSC Chemistry.
- Apollo Scientific. (2023). Safety Data Sheet: 2-Fluorobiphenyl.
- Nipissing University. (2019). Hazardous Materials Disposal Guide.
- Purdue University. (n.d.). Guidelines: Handling and Disposal of Chemicals.
- ChemicalBook. (2025). 4-Acetyl-2-fluorobiphenyl - Safety Data Sheet.
- University of Toronto. (2019). HANDLING PROCEDURES FOR CHEMICAL WASTES.
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A Comprehensive Guide to the Safe Handling of 2-Fluorobiphenyl-4-carboxamide
Understanding the Hazard Profile
2-Fluorobiphenyl-4-carboxamide is a fluorinated biphenyl compound. The introduction of fluorine into organic molecules can significantly alter their chemical and toxicological properties.[1] While specific toxicity data for this carboxamide derivative is limited, the parent compound, 2-Fluorobiphenyl, is classified as an irritant.[2][3] It is crucial to assume that this compound may cause skin, eye, and respiratory irritation.[2][3]
Furthermore, many fluorinated organic compounds are noted for their persistence in the environment and potential for bioaccumulation.[4] The metabolism of some fluorinated compounds can also lead to the release of toxic byproducts.[1][4] Therefore, minimizing exposure and preventing environmental release are primary safety objectives.
Key Assumed Hazards:
-
May be harmful if swallowed, inhaled, or absorbed through the skin.[5][6]
-
May cause irritation to the skin, eyes, and respiratory tract.[2][3][7]
-
Potential for long-term health effects with repeated or prolonged exposure.[5]
Personal Protective Equipment (PPE): Your First Line of Defense
A robust PPE protocol is non-negotiable when handling this compound. The following table outlines the minimum required PPE, with explanations rooted in best laboratory practices.
| PPE Component | Specifications | Rationale |
| Eye and Face Protection | Chemical safety goggles meeting EN 166 (EU) or ANSI Z87.1 (US) standards. A face shield should be worn over goggles when there is a risk of splashing or aerosol generation.[8] | Protects against accidental splashes of the compound or solvents, which could cause serious eye damage.[3] |
| Hand Protection | Nitrile rubber gloves.[3] Regularly inspect gloves for any signs of degradation or puncture before and during use. | Provides a barrier against skin contact. Nitrile offers good resistance to a range of chemicals. Double gloving is recommended for enhanced protection. |
| Body Protection | A flame-resistant lab coat, fully buttoned. Long pants and closed-toe shoes are mandatory.[8] | Prevents skin contact with the compound and protects from potential spills. Avoid synthetic fabrics that can melt and adhere to the skin in case of a fire. |
| Respiratory Protection | A NIOSH-approved respirator is required when handling the powder outside of a certified chemical fume hood or when dusts may be generated.[3] | Prevents inhalation of the fine powder, which can cause respiratory tract irritation.[2] |
Safe Handling and Operational Protocols
Adherence to a strict, step-by-step protocol is essential for minimizing exposure risks and ensuring the integrity of your experiments.
Preparation and Weighing
-
Work Area: All handling of solid this compound should be conducted within a certified chemical fume hood to control dust and vapor.
-
Weighing: Use a disposable weighing boat or paper. Tare the balance with the weighing vessel before adding the compound.
-
Transfer: Use a spatula to carefully transfer the desired amount of the compound. Avoid any actions that could generate dust.
-
Cleaning: After weighing, carefully clean the spatula and the balance area with a solvent-moistened wipe to remove any residual powder. Dispose of the wipe as hazardous waste.
Dissolution and Reaction Setup
-
Solvent Addition: Add the solvent to the solid in a controlled manner, preferably with the reaction vessel already in the fume hood.
-
Mixing: Use magnetic stirring or gentle swirling to dissolve the compound. Avoid vigorous shaking that could create aerosols.
-
Heating: If heating is required, use a well-controlled heating mantle and a condenser to prevent the release of vapors.
Emergency Procedures: Spill and Exposure Management
Rapid and correct response to an emergency can significantly mitigate potential harm.
Spill Response Workflow
Caption: Workflow for responding to a chemical spill.
Exposure Response
| Exposure Route | First Aid Measures |
| Inhalation | Move the individual to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.[3][9] |
| Skin Contact | Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[3][6] |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2][3] |
| Ingestion | Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[3][7] |
Disposal Plan: Responsible Waste Management
Proper disposal of this compound and its contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Solid Waste: Collect all solid waste, including unused compound and contaminated disposables (e.g., gloves, weighing paper), in a clearly labeled, sealed container for hazardous waste.
-
Liquid Waste: Collect all liquid waste containing the compound in a labeled, sealed container for hazardous chemical waste. Do not mix with other waste streams unless compatibility has been confirmed.
-
Disposal Method: All waste must be disposed of through a licensed hazardous waste disposal company, following all local, state, and federal regulations.[10]
By integrating these safety protocols into your laboratory workflow, you can handle this compound with the confidence that comes from a thorough understanding of its potential hazards and the implementation of robust safety measures.
References
-
Toxicity of a Fluorinated-Biphenyl HMG-CoA Reductase Inhibitor in Beagle Dogs. Toxicological Sciences. [Link]
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SAFETY DATA SHEET - Fisher Scientific. (2024-01-28). [Link]
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Personal Protective Equipment (PPE) - CHEMM. [Link]
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Chemical Safety: Personal Protective Equipment. [Link]
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Novel Fluorinated Biphenyl Compounds Synthesized via Pd(0)-Catalyzed Reactions: Experimental and Computational Studies. ACS Omega. (2023-08-05). [Link]
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Material Safety Data Sheet - ScienceLab. (2005-10-09). [Link]
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Recommended PPE to handle chemicals - Bernardo Ecenarro. [Link]
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5 Types of PPE for Hazardous Chemicals. Hazmat School. (2022-12-07). [Link]
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SAFETY DATA SHEET - Spectrum Pharmacy Products. (2022-08-18). [Link]
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Examples of PPE for Various Dangerous Goods Classes - Storemasta. (2025-07-02). [Link]
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Biphenyl | EPA. [Link]
-
Metabolism and Toxicity of Fluorine Compounds - PMC - NIH. (2021-01-29). [Link]
-
Chemical Aspects of Human and Environmental Overload with Fluorine - PMC. [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
